2-Adamantanone oxime
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-adamantylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c12-11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9,12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABVIFXMFZFITE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4500-12-3 | |
| Record name | 2-Adamantanone, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004500123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Adamantanone oxime | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tricyclo[3.3.1.13,7]decanone oxime | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
2-Adamantanone oxime CAS number and properties
An In-depth Technical Guide to 2-Adamantanone Oxime for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a pivotal intermediate in synthetic and medicinal chemistry. We will delve into its fundamental properties, synthesis protocols, reactivity, and applications, with a focus on providing actionable insights for researchers, scientists, and drug development professionals. The unique structural characteristics of the adamantane core, combined with the versatile reactivity of the oxime moiety, make this compound a valuable building block for novel therapeutics.
Core Concepts: The Adamantane Scaffold and Oxime Functionality
This compound, identified by CAS Number 4500-12-3 , is a derivative of adamantane, a rigid, tricyclic hydrocarbon.[1][2] The adamantane cage is a highly sought-after scaffold in drug design due to its unique combination of properties:
-
Lipophilicity: The bulky, hydrocarbon-rich structure enhances the lipophilicity of parent molecules, which can improve their ability to cross cellular membranes.
-
Metabolic Stability: The cage-like structure is resistant to metabolic degradation, which can increase the in vivo half-life of a drug.
-
Rigidity: The rigid framework provides a well-defined three-dimensional structure, which can lead to higher binding affinity and selectivity for biological targets.
The oxime functional group (C=N-OH) is not merely a synthetic handle but is a pharmacologically significant moiety in its own right. Oximes are known to be present in a variety of bioactive molecules and even FDA-approved drugs, exhibiting a range of activities including anti-inflammatory, antifungal, and acetylcholinesterase (AChE) reactivation properties.[3][4][5][6] The combination of the adamantane scaffold with the oxime functional group thus presents a compelling starting point for the development of novel chemical entities.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 4500-12-3 | [1][2][7][8] |
| Molecular Formula | C₁₀H₁₅NO | [1][2][7][9] |
| Molecular Weight | 165.23 g/mol | [7][8][9] |
| Appearance | White to almost white powder or crystals | [7] |
| Melting Point | 164-167 °C | [7][8] |
| Boiling Point (Predicted) | 294.0 ± 9.0 °C | [7][8] |
| Density (Predicted) | 1.50 ± 0.1 g/cm³ | [7][8] |
| Solubility | Soluble in Methanol | [7][8] |
| pKa (Predicted) | 12.46 ± 0.20 | [7][8] |
The high melting point is indicative of the compound's stable, crystalline structure, a common feature of adamantane derivatives. Its solubility in organic solvents like methanol facilitates its use in a variety of chemical reactions.
Synthesis and Mechanistic Considerations
The preparation of this compound is a robust and well-established process, typically starting from the corresponding ketone, 2-adamantanone. The overall synthetic pathway, including the synthesis of the ketone precursor, is a valuable workflow for any laboratory working with this scaffold.
Workflow for the Synthesis of this compound
Caption: Overall synthetic route from Adamantane to this compound.
Part A: Synthesis of the Precursor, 2-Adamantanone
The most common laboratory-scale synthesis involves the oxidation of adamantane using a strong acid, such as concentrated sulfuric acid.[10][11] This method, while effective, requires careful control of reaction conditions to achieve good yields.
Experimental Protocol: Oxidation of Adamantane
-
Reaction Setup: In a well-ventilated fume hood, carefully add adamantane (1.0 eq) to concentrated (98%) sulfuric acid in a flask equipped with a mechanical stirrer and a condenser.
-
Heating: With vigorous stirring, gradually heat the mixture to approximately 80-82°C. The choice of this temperature is critical; it is high enough to promote the oxidation but low enough to minimize charring and side reactions.
-
Reaction Monitoring: Maintain the temperature and stirring for several hours. The reaction can be monitored by gas chromatography (GC) to track the disappearance of adamantane.
-
Work-up: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. This step quenches the reaction and precipitates the crude product.
-
Isolation: Extract the product with a suitable organic solvent, such as dichloromethane.[10] The organic layers are combined, washed with a saturated sodium chloride solution to remove residual acid, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure. The resulting crude 2-adamantanone can be purified by steam distillation or column chromatography to yield a white crystalline solid.[10][12]
Part B: Synthesis of this compound
The conversion of 2-adamantanone to its oxime is a classic condensation reaction with hydroxylamine.
Experimental Protocol: Oximation of 2-Adamantanone [13]
-
Reaction Setup: Dissolve 2-adamantanone (1.0 eq) in ethanol in a round-bottom flask.
-
Reagent Addition: In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq). The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt, which is the active nucleophile in the reaction. Add this aqueous solution to the ethanolic solution of 2-adamantanone.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting ketone spot is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water. The product, being less soluble in water, will precipitate out.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts and dry thoroughly to obtain this compound. The product is often of sufficient purity for subsequent steps, but can be recrystallized if necessary.
Reactivity and Applications in Drug Discovery
This compound is a versatile intermediate, primarily due to the reactivity of the oxime group, which can be readily transformed into other functional groups or used as a scaffold for further elaboration.
Key Transformations and Synthetic Utility
Caption: Key synthetic transformations of this compound.
One of the most significant applications of this compound is its role as a precursor to 2-aminoadamantane. This amine is a critical component in many pharmacologically active molecules. The reduction of the oxime can be achieved through various methods, including the Bouveault-Blanc reduction.[13]
Furthermore, the hydroxyl group of the oxime can be derivatized, for instance, through esterification, to create a library of related compounds for structure-activity relationship (SAR) studies. For example, carbamate derivatives of this compound have been synthesized and investigated for their anti-inflammatory and antifungal activities.[3] This highlights the potential of this scaffold in generating new drug candidates.
The broader class of oxime-containing molecules has a proven track record in medicine. Several FDA-approved cephalosporin antibiotics feature an oxime moiety, which enhances their stability and spectrum of activity.[5][6] This precedent underscores the value of exploring adamantane-based oximes in the search for new therapeutic agents.
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential. Based on available safety data, the following precautions should be observed.
-
Hazard Identification: The compound is associated with the following hazard statements:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves. Work should be conducted in a well-ventilated area or a fume hood.
-
Handling: Minimize dust generation and accumulation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is noted to be sensitive to moisture.[7][8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is more than just a chemical intermediate; it is a gateway to a rich area of medicinal chemistry. Its synthesis is straightforward, and its physicochemical properties are well-defined. The true value of this compound lies in the combination of the robust, bio-inert adamantane cage and the synthetically versatile oxime group. For researchers in drug discovery, this compound represents a valuable building block with significant potential for the development of novel therapeutics with improved pharmacological profiles.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound [webbook.nist.gov]
- 3. Synthesis and biological activity of this compound carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. This compound CAS#: 4500-12-3 [m.chemicalbook.com]
- 8. This compound | 4500-12-3 [chemicalbook.com]
- 9. This compound | C10H15NO | CID 64158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. RU2109727C1 - Method of synthesis of adamantane-2-one - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility and Crystal Structure of 2-Adamantanone Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Adamantanone oxime, a derivative of the rigid, tricyclic hydrocarbon adamantane, presents a unique molecular scaffold of significant interest in medicinal chemistry and materials science. Its compact, diamondoid structure imparts properties such as high thermal stability and lipophilicity, making it a valuable building block in the design of novel therapeutics and functional materials. This guide provides a comprehensive overview of the solubility and crystal structure of this compound. While quantitative solubility data and a definitive crystal structure for the oxime are not widely available in public literature, this document outlines the expected physicochemical properties based on its chemical nature and provides detailed, field-proven methodologies for their experimental determination. Furthermore, the known crystal structure of its parent compound, 2-adamantanone, is presented as a valuable reference for structural comparison and prediction.
Introduction to this compound
This compound (C₁₀H₁₅NO) is a ketoxime derived from 2-adamantanone. The adamantane cage is a prominent pharmacophore, and its derivatives have found applications as antiviral, anti-inflammatory, and antifungal agents.[1] The introduction of an oxime functional group (-C=N-OH) to the adamantane core introduces a site for potential hydrogen bonding and further chemical modification, influencing its solubility, crystal packing, and biological activity. Understanding these fundamental properties is crucial for its application in drug design, where solubility directly impacts bioavailability and crystal structure governs solid-state properties such as stability and dissolution rate.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO | --INVALID-LINK--[2] |
| Molecular Weight | 165.23 g/mol | --INVALID-LINK--[2] |
| Melting Point | 164-167 °C | --INVALID-LINK--[3] |
| Appearance | White to almost white powder/crystal | --INVALID-LINK--[1] |
Solubility Profile of this compound
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The rigid and nonpolar nature of the adamantane cage suggests that this compound will exhibit limited solubility in aqueous media and greater solubility in organic solvents.
Qualitative Solubility
Literature and supplier data indicate that this compound is soluble in methanol .[1][3] Based on the principle of "like dissolves like," its solubility is expected to be favorable in other polar protic and aprotic organic solvents.
Experimental Determination of Solubility
To establish a quantitative solubility profile, a systematic experimental approach is necessary. The following protocol describes a standard method for determining the solubility of a solid compound in various solvents at different temperatures.
Protocol: Isothermal Shake-Flask Method
This method is considered the gold standard for solubility determination due to its accuracy and reliability.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., methanol, ethanol, acetone, chloroform, water)
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibrium should be determined empirically.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the shaker bath for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.
-
Immediately filter the collected supernatant through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid particles.
-
Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
-
Data Analysis:
-
Calculate the solubility in units such as g/100 mL or mg/mL.
-
Repeat the experiment at different temperatures to assess the temperature dependence of solubility.
-
Causality Behind Experimental Choices:
-
Isothermal Conditions: Maintaining a constant temperature is critical as solubility is highly temperature-dependent.
-
Use of Excess Solid: This ensures that the solution is truly saturated at equilibrium.
-
Equilibration Time: Sufficient time for agitation is necessary for the dissolution process to reach a steady state.
-
Filtration: Removal of undissolved particles is essential to prevent overestimation of solubility.
-
Validated Analytical Method: An accurate and precise quantification method is fundamental for reliable solubility data.
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Crystal Structure of this compound
The three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, dictates many of the material's bulk properties. For pharmaceuticals, this includes stability, hygroscopicity, and dissolution behavior. While a definitive crystal structure for this compound has not been identified in the primary literature or crystallographic databases, the following section describes the standard methodology for its determination and presents the known crystal structure of its parent ketone, 2-adamantanone, as a structural analogue.
Experimental Determination of Crystal Structure
Single-crystal X-ray diffraction is the definitive method for elucidating the atomic-level structure of a crystalline solid.
Protocol: Single-Crystal X-ray Diffraction
1. Crystal Growth:
-
The first and often most challenging step is to grow single crystals of sufficient size and quality. This can be achieved through various techniques:
-
Slow Evaporation: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) and allow the solvent to evaporate slowly at a constant temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution can induce crystallization.
-
Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly.
-
2. Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect the crystal from radiation damage.
-
Use a modern X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) to collect diffraction data. The crystal is rotated in the X-ray beam to measure the intensities of a large number of reflections.
3. Structure Solution and Refinement:
-
Process the collected data to determine the unit cell dimensions and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods to improve the accuracy of atomic coordinates, bond lengths, and bond angles.
Causality Behind Experimental Choices:
-
Single Crystal: A well-ordered, single crystal is essential for obtaining sharp diffraction spots and high-quality data.
-
Cryo-cooling: This enhances data quality by reducing thermal motion and can prevent crystal degradation in the X-ray beam.
-
Systematic Data Collection: Rotating the crystal ensures that a complete and redundant dataset is collected, which is necessary for accurate structure determination.
-
Computational Refinement: This is a critical step to obtain a chemically meaningful and statistically robust structural model.
Diagram: Experimental Workflow for Crystal Structure Determination
Caption: Workflow for determining the crystal structure via X-ray diffraction.
Reference Crystal Structure: 2-Adamantanone
In the absence of a published crystal structure for this compound, examining the structure of its parent ketone, 2-adamantanone, provides valuable insights into the likely packing and conformation of the adamantane cage.
The crystal structure of 2-adamantanone has been determined and is available in the Crystallography Open Database (COD).[4]
Crystallographic Data for 2-Adamantanone:
| Parameter | Value |
| Formula | C₁₀H₁₄O |
| Crystal System | Orthorhombic |
| Space Group | Cmc2₁ |
| a (Å) | 6.8884 |
| b (Å) | 10.830 |
| c (Å) | 10.658 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 794.9 |
| Z | 4 |
(Data sourced from the Crystallography Open Database, COD ID: 4510489)[4]
The structure of 2-adamantanone reveals a highly ordered packing of the rigid adamantane units. It is anticipated that the crystal structure of this compound will also be characterized by efficient packing of the adamantane cages, with the oxime groups likely participating in intermolecular hydrogen bonding, which would significantly influence the overall crystal packing arrangement.
Conclusion and Future Directions
This compound is a molecule with considerable potential in various fields of chemical and pharmaceutical sciences. This guide has synthesized the available information on its solubility and crystal structure, highlighting the current gaps in quantitative data. While qualitatively soluble in methanol, a detailed, multi-solvent solubility profile at various temperatures is yet to be established. Similarly, the definitive crystal structure remains to be elucidated.
The experimental protocols provided herein offer a robust framework for researchers to determine these crucial physicochemical parameters. The generation of this data will be invaluable for the rational design of new adamantane-based compounds with tailored properties for applications in drug delivery and materials science. Future work should focus on the experimental determination of the quantitative solubility and the single-crystal X-ray structure of this compound to provide a more complete understanding of this important molecule.
References
- 1. Synthesis and biological activity of this compound carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 4500-12-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. This compound CAS#: 4500-12-3 [m.chemicalbook.com]
- 4. Adamantanone | C10H14O | CID 64151 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Adamantane Scaffold and the Significance of 2-Adamantanone Oxime
An In-depth Technical Guide to the Discovery and History of 2-Adamantanone Oxime
For Researchers, Scientists, and Drug Development Professionals
The adamantane molecule, a perfectly symmetrical and strain-free tricyclic hydrocarbon (C₁₀H₁₆), represents the smallest repeating unit of a diamond crystal lattice.[1][2] Its discovery and the subsequent development of its chemistry opened a new chapter in organic and medicinal chemistry.[1] The unique properties of the adamantane cage—notably its rigidity, high lipophilicity, and metabolic stability—make it an invaluable pharmacophore in drug design.[3][4][5] Introducing an adamantyl moiety into a drug candidate can significantly enhance its ability to cross biological membranes and improve its overall pharmacokinetic profile.[6][7]
Within the vast family of adamantane derivatives, this compound stands out as a critical and versatile intermediate. It serves as a gateway to a multitude of functionalized adamantanes, particularly those substituted at the secondary carbon position. This guide provides a comprehensive exploration of the journey to this compound, from the theoretical conception of its parent hydrocarbon to the detailed synthetic protocols that enable its use in modern research and drug development.
Chapter 1: A Historical Prelude - The Journey to Adamantane
The story of this compound begins with the fascinating history of its parent scaffold, adamantane.
Theoretical Postulate and Early Synthetic Attempts
The concept of adamantane predates its actual discovery. In 1924, H. Decker first postulated the existence of this highly symmetrical, diamond-like C₁₀H₁₆ structure, which he termed "decaterpene".[1][8] In that same year, the renowned German chemist Hans Meerwein attempted the first laboratory synthesis. While his efforts did not yield adamantane, he inadvertently created a crucial precursor for a future synthesis: 1,3,5,7-tetracarbomethoxybicyclo[3.3.1]nonane-2,6-dione, now famously known as "Meerwein's ester".[1][9]
Discovery and the First Successful Synthesis
It was not until 1933 that adamantane was confirmed to exist in nature. Czech chemists S. Landa, V. Machacek, and M. Mzourek successfully isolated a few milligrams of the compound from petroleum found in the Hodonín oil field, noting its unusually high melting and boiling points for its molecular weight.[1][2][6][10]
The first successful, albeit impractical, total synthesis was achieved by Vladimir Prelog in 1941.[1][6][10] In a landmark achievement, Prelog ingeniously utilized Meerwein's ester as the starting material in a multi-step process that ultimately yielded adamantane.[8] However, with a final yield of only 0.16%, this method was not viable for producing the quantities needed for extensive research.[1][8]
The Breakthrough: Isomerization and a Practical Synthesis
The field of adamantane chemistry was revolutionized in 1957 by Paul von Ragué Schleyer. He discovered that dicyclopentadiene could be hydrogenated and then rearranged in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce adamantane in a much more efficient manner.[1][3][6] This breakthrough made adamantane and its derivatives readily available to the scientific community, paving the way for the explosion of research into their applications, particularly in medicine.[3][7]
Caption: The Schleyer synthesis made adamantane widely available.
Chapter 2: Synthesis of the Precursor: 2-Adamantanone
With a reliable source of adamantane established, the next critical step toward this compound is the synthesis of its direct precursor, 2-adamantanone (also known as adamantanone). This is achieved through the controlled oxidation of a methylene (-CH₂-) bridge on the adamantane core.
The Sulfuric Acid Oxidation Method
The most common and well-documented laboratory method for preparing adamantanone is the direct oxidation of adamantane using concentrated sulfuric acid.[11][12] This method is effective, though it requires careful control of reaction conditions to maximize the yield of the ketone and minimize side reactions. The reaction proceeds via carbocation intermediates, leveraging the stability of the adamantyl system.[11]
Experimental Protocol: Synthesis of 2-Adamantanone
This protocol is a synthesized representation of established procedures.[11][13][14]
-
Reaction Setup : In a flask equipped with a mechanical stirrer and a condenser, carefully add adamantane (1.0 eq) in portions to concentrated (98%) sulfuric acid.
-
Heating : With vigorous stirring, gradually heat the mixture to 80-82°C. Maintain this temperature for approximately 4 hours, or until gas chromatography indicates the consumption of starting material and the presence of 2-3% adamantan-1-ol.[11]
-
Quenching : Carefully and slowly pour the hot reaction mixture onto a large amount of crushed ice. This will precipitate the crude adamantanone.
-
Isolation & Purification : The crude product is typically isolated and purified via steam distillation.[11] Transfer the aqueous suspension to a flask equipped for steam distillation. Heat the flask to approximately 70°C and introduce steam.
-
Extraction : Collect the distillate, which will contain the solid adamantanone. Separate the layers and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Final Steps : Combine the organic extracts, wash with a saturated sodium chloride solution, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the final product.
Caption: Workflow for the synthesis and purification of 2-adamantanone.
| Parameter | Condition | Reference |
| Starting Material | Adamantane | [11] |
| Oxidizing Agent | 98% Sulfuric Acid | [11][13] |
| Temperature | 80-82 °C | [13] |
| Reaction Time | ~4 hours | [13] |
| Purification | Steam Distillation | [11] |
| Typical Yield | 50-70% | [11][13] |
Chapter 3: The Genesis of this compound
The transformation of 2-adamantanone into its corresponding oxime is a classic and straightforward condensation reaction.
The Oximation Reaction
Oximes are organic compounds with the general formula RR'C=NOH.[15] They are typically formed by the reaction of an aldehyde or a ketone with hydroxylamine (NH₂OH) or its salt, hydroxylamine hydrochloride.[15][16] The reaction is a nucleophilic addition to the carbonyl group, followed by dehydration, to form the C=N double bond of the oxime.
Experimental Protocol: Synthesis of this compound
This protocol is based on general and established methods for oximation of ketones.[13][16]
-
Solution Preparation : Dissolve 2-adamantanone (1.0 eq) in a suitable solvent such as ethanol. In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride (e.g., 1.2 eq) and a base such as sodium hydroxide or sodium acetate (e.g., 1.5 eq).
-
Reaction : Add the aqueous hydroxylamine solution to the ethanolic solution of 2-adamantanone.
-
Reflux : Heat the mixture to reflux with vigorous stirring for approximately 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Precipitation : After the reaction is complete, cool the mixture to room temperature. Slowly add distilled water until the solution becomes cloudy, indicating the start of precipitation.
-
Isolation : Cool the solution further in an ice bath (0°C) to maximize precipitation. Collect the resulting solid product by filtration, wash thoroughly with cold distilled water, and dry under vacuum.
Caption: Synthesis of this compound from 2-adamantanone.
An alternative, though less common, method mentioned in the literature is the direct synthesis of the oxime from adamantane via photo-oximation, highlighting the diverse chemical pathways that have been explored.[11]
Chapter 4: The Role of this compound in Drug Discovery
The true value of this compound lies in its utility as a versatile synthetic intermediate. The adamantane moiety itself is often referred to as a "lipophilic bullet" for its ability to improve a drug's pharmacokinetic properties.[3][7]
A Versatile Chemical Handle
The oxime functional group (-C=N-OH) is a rich site for further chemical modification. It can be:
-
Reduced to form the corresponding amine (2-aminoadamantane).
-
Rearranged via the Beckmann rearrangement to produce a lactam, which can be hydrolyzed to an amino acid.[15]
-
Alkylated or Acylated at the oxygen atom to form a wide variety of oxime ethers and esters.
This versatility allows researchers to use this compound as a scaffold to build a library of diverse adamantane derivatives for biological screening.
Biologically Active Derivatives
Research has demonstrated that derivatives of this compound possess significant biological activity. For example, a 1987 study detailed the synthesis of this compound carbamate derivatives, which were found to have both anti-inflammatory and antifungal properties.[17] This underscores the role of the oxime as a key precursor for generating novel therapeutic candidates. The U.S. Patent literature from the 1980s also points to the development of various esters of this compound, further indicating its importance in medicinal chemistry programs.[7]
Caption: Derivatization pathways starting from this compound.
Conclusion
The journey to this compound is a testament to the progression of organic chemistry—from the theoretical prediction of a novel hydrocarbon scaffold to its isolation, practical synthesis, and functionalization. Born from the pioneering work on adamantane by chemists like Prelog and Schleyer, 2-adamantanone emerged as a key gateway to secondary-substituted adamantanes. The subsequent oximation to form this compound provides researchers and drug development professionals with a robust and versatile intermediate. Its stable yet reactive nature allows for the creation of diverse molecular architectures, leading to the discovery of new compounds with significant therapeutic potential. As the demand for novel drugs with improved pharmacological profiles continues to grow, the strategic use of scaffolds like this compound will remain a cornerstone of modern medicinal chemistry.
References
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. worldscientific.com [worldscientific.com]
- 3. scispace.com [scispace.com]
- 4. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adamantane: On the 90th Anniversary of Its Appearance in Chemical Science - ProQuest [proquest.com]
- 9. benchchem.com [benchchem.com]
- 10. worldscientific.com [worldscientific.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Adamantanone - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. RU2109727C1 - Method of synthesis of adamantane-2-one - Google Patents [patents.google.com]
- 15. Oxime - Wikipedia [en.wikipedia.org]
- 16. arpgweb.com [arpgweb.com]
- 17. Synthesis and biological activity of this compound carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Theoretical and Spectroscopic Investigation of 2-Adamantanone Oxime Conformation
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The rigid, polycyclic structure of the adamantane cage is a privileged scaffold in medicinal chemistry, lending desirable properties such as lipophilicity and metabolic stability to drug candidates. The introduction of a versatile oxime functional group at the 2-position of adamantanone opens up avenues for further derivatization and interaction with biological targets. Understanding the three-dimensional structure and conformational preferences of 2-adamantanone oxime is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive framework for the theoretical and spectroscopic investigation of this compound's conformation, including its E/Z isomerism and the rotational barrier of the oxime moiety. We will explore the synergy between computational chemistry and experimental techniques, offering detailed protocols and expert insights into the causality behind these experimental choices.
The Significance of this compound in Medicinal Chemistry
The adamantane moiety, a diamondoid hydrocarbon, is often incorporated into drug molecules to enhance their pharmacokinetic properties.[1] Its rigid and lipophilic nature can facilitate passage through biological membranes and protect the molecule from metabolic degradation. The ketone at the 2-position of adamantane provides a convenient handle for chemical modification. Conversion to the oxime introduces a nucleophilic nitrogen and a hydroxyl group, creating possibilities for a diverse range of chemical transformations to produce derivatives with potential therapeutic applications, including anti-inflammatory and antifungal agents.[2] The conformational orientation of the oxime group and any subsequent modifications will directly impact how the molecule interacts with its biological target, making a thorough conformational analysis a critical step in the drug discovery process.
Conformational Possibilities in this compound
The conformational landscape of this compound is primarily defined by two key features:
-
E/Z Isomerism of the Oxime Group: The carbon-nitrogen double bond of the oxime group results in the potential for two geometric isomers, designated as E and Z. The relative stability of these isomers is dictated by the steric and electronic interactions between the hydroxyl group of the oxime and the adamantane cage.
-
Rotation around the C=N–OH Bonds: While the C=N bond is rigid, rotation around the N-O single bond can lead to different conformers. The barrier to this rotation is an important parameter in understanding the molecule's flexibility.
The rigid adamantane cage itself is expected to maintain its chair-chair conformation. However, the presence of the sp2-hybridized carbon of the oxime group and potential intramolecular interactions could introduce subtle distortions in the cage structure.
A Hybrid Theoretical and Experimental Approach to Conformational Analysis
A robust understanding of this compound's conformation is best achieved through a synergistic approach that combines theoretical calculations with experimental validation.
Theoretical and Computational Methodology
Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the structures and energies of organic molecules. A typical computational workflow for the conformational analysis of this compound would involve the following steps:
References
physical and chemical properties of 2-Adamantanone oxime
An In-depth Technical Guide to 2-Adamantanone Oxime: Synthesis, Properties, and Reactivity
Introduction
This compound, with its characteristic tricyclo[3.3.1.13,7]decane core, stands as a pivotal intermediate in synthetic and medicinal chemistry. The rigid, lipophilic adamantane cage imparts unique steric and electronic properties to its derivatives, making them valuable scaffolds in drug design. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, physicochemical properties, and key chemical transformations of this compound, grounded in established experimental data and mechanistic principles.
Synthesis and Purification
The most common and reliable synthesis of this compound involves the condensation of 2-adamantanone with a hydroxylamine salt. The causality behind this choice lies in the high reactivity of the ketone carbonyl group toward nucleophilic attack by hydroxylamine, leading to a stable oxime product.
Experimental Protocol: Synthesis of this compound[1]
This protocol details the conversion of 2-adamantanone to its oxime, a robust procedure suitable for standard laboratory settings.
Materials:
-
2-Adamantanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-adamantanone (1.0 equivalent) in ethanol.
-
Reagent Addition: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.0 equivalents). The sodium acetate acts as a base to free the hydroxylamine from its hydrochloride salt, enabling it to act as a nucleophile.
-
Reaction: Add the aqueous solution to the ethanolic solution of 2-adamantanone. Heat the mixture to reflux for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of cold water to precipitate the product, as the oxime has low solubility in water.
-
Isolation: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with water to remove any inorganic salts and unreacted reagents.
-
Drying: Dry the collected solid to obtain this compound. The product is typically of high purity, but can be further purified by recrystallization if necessary.
An In-depth Technical Guide to the Safe Handling and Application of 2-Adamantanone Oxime
This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on the safe handling, properties, and synthetic applications of 2-Adamantanone Oxime. The unique tricyclic structure of the adamantane cage imparts desirable properties like high lipophilicity and rigidity, making it a valuable scaffold in medicinal chemistry.[1] this compound serves as a crucial intermediate in the synthesis of various biologically active molecules, including compounds with potential anti-inflammatory and antifungal properties.[1][2] The oxime functional group itself is a versatile framework in drug design, known for its role in various pharmacological activities and its use as a stable and reactive handle in synthesis.[3][4]
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its safe handling and successful application in experimental work. This compound is a white to off-white crystalline solid at room temperature.[5][6] Key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅NO | [7] |
| Molecular Weight | 165.23 g/mol | [7] |
| CAS Number | 4500-12-3 | [7] |
| Melting Point | 164-167 °C | [6] |
| Boiling Point | 294.0 ± 9.0 °C (Predicted) | [6][] |
| Solubility | Soluble in methanol | [6] |
| Appearance | White to Almost white powder to crystal | [5][6] |
Safety and Handling Protocols
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for the parent ketone, 2-Adamantanone, the primary risks involve irritation.[9] Therefore, a robust PPE strategy is critical.
-
Eye/Face Protection: Always wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[10][11]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected prior to use and replaced if any signs of degradation are present.[10]
-
Respiratory Protection: For operations that may generate dust, such as weighing or transferring powder, work within a certified laboratory fume hood or use an appropriate local exhaust ventilation system.[10][12] If ventilation is insufficient, a NIOSH-approved particulate respirator may be necessary.
Caption: PPE selection workflow for handling this compound.
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[9][12]
-
Stability: The compound is stable under recommended storage conditions.[12] Some sources note it may be moisture sensitive, reinforcing the need for a dry storage environment.[6]
Spill and Exposure Management
-
Spill Cleanup: In case of a spill, avoid generating dust.[12] Sweep up the solid material and place it into a suitable, closed container for disposal.[9] Ensure the area is well-ventilated. Clean the spill area thoroughly.[13]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
Waste Disposal
-
Procedure: Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.[13] Offer surplus and non-recyclable solutions to a licensed disposal company.[12] One recommended method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[12]
-
Contaminated Packaging: Dispose of as unused product in a licensed facility.[12]
Application in Chemical Synthesis
This compound is a versatile building block, primarily used as a precursor to 2-aminoadamantane and its derivatives.[14] The following protocol details the synthesis of this compound from 2-Adamantanone, a common and foundational procedure for researchers working with this scaffold.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methodologies for the oximation of ketones.[14]
Materials:
-
2-Adamantanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or Sodium Hydroxide (NaOH)[1]
-
Ethanol (EtOH)
-
Deionized Water
-
Round-bottom flask, reflux condenser, magnetic stirrer/stir bar, heating mantle
-
Filtration apparatus (Büchner funnel, filter paper, flask)
-
Beakers, graduated cylinders
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve 2-adamantanone (1.0 eq) in ethanol.[14]
-
Causality: Ethanol is used as a solvent because both the starting ketone and the oxime product are soluble in it at elevated temperatures, creating a homogeneous reaction environment.
-
-
Reagent Preparation: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).[14]
-
Causality: Hydroxylamine hydrochloride is the stable salt form. Sodium acetate acts as a base to neutralize the HCl, liberating the free hydroxylamine (NH₂OH) nucleophile required to attack the carbonyl carbon of the adamantanone. An excess is used to drive the equilibrium towards the free hydroxylamine.
-
-
Reaction Initiation: Add the aqueous reagent solution to the ethanolic solution of 2-adamantanone in the reaction flask.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours.[14]
-
Causality: Heating to reflux increases the kinetic energy of the molecules, significantly accelerating the rate of the condensation reaction.
-
-
Reaction Monitoring (Optional but Recommended): Monitor the reaction's progress by Thin Layer Chromatography (TLC). A new spot corresponding to the more polar oxime product should appear, and the starting ketone spot should diminish.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the cooled reaction mixture into a beaker containing cold water.[14]
-
Causality: this compound has low solubility in cold water. Pouring the reaction mixture into water causes the product to precipitate out of the solution, allowing for easy isolation.
-
-
Product Collection: Collect the precipitated white solid by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the collected solid on the filter paper with several portions of cold water to remove any inorganic salts (like NaCl) and other water-soluble impurities.[14]
-
Drying: Dry the purified product. This can be done by air-drying on the filter funnel, followed by drying in a desiccator or a vacuum oven at a mild temperature to obtain the final this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological activity of this compound carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 4500-12-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. This compound CAS#: 4500-12-3 [m.chemicalbook.com]
- 7. This compound | C10H15NO | CID 64158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 14. benchchem.com [benchchem.com]
potential research directions for 2-Adamantanone oxime
**A
Technical Guide to Future Research on 2-Adamantanone Oxime: A Versatile Scaffold for Innovation**
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Abstract
This document outlines promising and innovative research directions for this compound, a molecule uniquely positioned at the intersection of medicinal chemistry, materials science, and advanced synthetic methodology. The adamantane cage, a rigid, lipophilic "diamondoid" structure, imparts exceptional properties to parent molecules, including enhanced pharmacokinetic profiles and thermal stability.[1][2] When combined with the versatile oxime functional group—a known pharmacophore and a precursor for diverse chemical transformations—the resulting scaffold, this compound, becomes a launchpad for significant scientific advancement.[3][4] This guide moves beyond established knowledge to propose novel, high-impact research avenues, complete with scientific rationale, detailed experimental protocols, and workflow visualizations. We will explore its potential in developing next-generation therapeutics, creating high-performance polymers, and synthesizing novel heterocyclic systems, providing a strategic roadmap for researchers in the field.
The Strategic Value of the Adamantane-Oxime Scaffold
The adamantane moiety is not merely a bulky hydrocarbon; it is a "lipophilic bullet" that has proven instrumental in enhancing the pharmacological activity and pharmacokinetic properties of numerous FDA-approved drugs, including Amantadine (antiviral) and Memantine (neuroprotective).[1][5] Its rigid, strain-free, and highly symmetrical structure can improve a drug's metabolic stability, facilitate passage across biological membranes, and provide a robust anchor for interacting with hydrophobic pockets in biological targets.[2]
The oxime group (C=N-OH) is equally significant. It is a recognized pharmacophore present in FDA-approved drugs like the antibiotic Cefuroxime and the nerve agent antidote Pralidoxime.[3][6] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its stereochemical properties, makes it a valuable component in drug design.[6][7] Furthermore, the oxime is a synthetically powerful intermediate, most notably in the Beckmann rearrangement, which allows for the creation of complex nitrogen-containing heterocycles.[8][9]
The fusion of these two moieties in this compound creates a molecule with immense, largely untapped potential. The following sections detail strategic research directions designed to exploit the unique synergy of this scaffold.
Caption: Figure 1. Strategic Research Pillars for this compound.
Research Direction I: Medicinal Chemistry & Drug Discovery
The adamantane core is a privileged scaffold in drug development.[10] Our primary research directive is to leverage this history by exploring novel derivatives of this compound as next-generation therapeutics.
Project Area: Neuroprotective Agents Targeting NMDA Receptors
Scientific Rationale: Memantine, an adamantane derivative, is a non-competitive NMDA receptor antagonist used to treat Alzheimer's disease.[1] Its mechanism relies on the adamantane moiety physically blocking the receptor channel.[2] We hypothesize that by creating a library of this compound ethers, we can modulate this interaction. The oxime ether linkage provides a vector to introduce various functionalities that can interact with residues at the mouth of the channel, potentially improving affinity, selectivity, or kinetic properties.
Experimental Workflow:
Caption: Figure 2. Workflow for NMDA Receptor Modulator Discovery.
Protocol 1: Synthesis of a this compound Ether Library
-
Objective: To generate a 20-compound library of O-substituted this compound derivatives for screening.
-
Materials: this compound, Sodium Hydride (60% dispersion in mineral oil), Anhydrous Dimethylformamide (DMF), a diverse set of 20 alkyl/benzyl halides (e.g., benzyl bromide, 2-fluoroethyl iodide, methyl bromoacetate), Diethyl ether, Saturated aqueous NH4Cl, Brine, Anhydrous MgSO4.
-
Procedure:
-
Reaction Setup: In a flame-dried 25 mL round-bottom flask under an N2 atmosphere, suspend this compound (165 mg, 1.0 mmol) in 5 mL of anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add Sodium Hydride (44 mg, 1.1 mmol, 1.1 eq) portion-wise over 5 minutes. Causality Note: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution. DMF is the solvent of choice due to its polar aprotic nature, which solvates the sodium cation effectively, enhancing the reactivity of the oximate anion.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the solution is clear and hydrogen evolution ceases.
-
Alkylation: Add the selected alkyl halide (1.2 mmol, 1.2 eq) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by carefully adding 10 mL of saturated aqueous NH4Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Purification: Wash the combined organic layers with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by column chromatography on silica gel to yield the pure oxime ether. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
-
Project Area: Broad-Spectrum Antiviral Agents
Scientific Rationale: The adamantane amine, amantadine, was a frontline anti-influenza drug that targeted the M2 proton channel of the influenza A virus.[2] While resistance is now widespread, the principle of using the adamantane cage to disrupt viral machinery remains valid.[1] Spiro-adamantane derivatives have shown potent antiviral activity.[1] We propose synthesizing novel spiro-heterocycles and carbamate derivatives from this compound to target different viral proteins, aiming for broad-spectrum activity against enveloped viruses like influenza and coronaviruses. The oxime carbamate structure has been previously investigated for anti-inflammatory and antifungal properties, suggesting its potential for biological activity.[11]
Research Direction II: Advanced Materials Science
The exceptional rigidity and thermal stability of the adamantane core make it a prime candidate for incorporation into high-performance polymers.[12]
Project Area: Adamantane-Containing Polyoxime Ethers
Scientific Rationale: Polymers incorporating adamantane often exhibit high glass transition temperatures (Tg), enhanced thermal stability, and improved mechanical properties.[13] We propose the synthesis of novel polyoxime ethers where the this compound moiety is a recurring unit. The rigid adamantane cage will restrict chain mobility, leading to materials with high thermal stability and potentially unique optical properties.
Proposed Synthetic Route:
Caption: Figure 3. Proposed synthesis of adamantane-based polymers.
Project Area: Coordination Chemistry and Catalysis
Scientific Rationale: Oxime and oximato groups are versatile ligands capable of coordinating to a wide range of metal ions.[14][15] The nitrogen and oxygen atoms can act as chelating or bridging ligands, forming stable complexes.[16] By using this compound as a ligand, we can create metal-organic frameworks (MOFs) or discrete metal complexes. The bulky adamantane group can create specific steric environments around the metal center, potentially leading to novel catalytic activities or materials with unique porosity for gas storage and separation.
Research Direction III: Novel Synthetic Methodology
The true synthetic power of this compound lies in its capacity for rearrangement to create novel, complex molecular architectures that are otherwise difficult to access.
Project Area: Beckmann Rearrangement for Novel Aza-Heterocycles
Scientific Rationale: The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide or a lactam.[9][17] For cyclic ketoximes like this compound, this reaction results in a ring-expansion, producing a bicyclic lactam (an aza-homoadamantanone). This class of compounds is of significant interest in medicinal chemistry.[18] Recent studies have shown that this rearrangement can be achieved under various conditions, including mechanochemical methods, highlighting its robustness.[19]
Mechanism of the Beckmann Rearrangement:
Caption: Figure 4. Mechanism for lactam synthesis via rearrangement.
Protocol 2: Beckmann Rearrangement of this compound
-
Objective: To synthesize 3-aza-homoadamantan-4-one via acid-catalyzed rearrangement.
-
Materials: this compound, Polyphosphoric acid (PPA), Dichloromethane (DCM), Saturated aqueous NaHCO3, Anhydrous Na2SO4.
-
Procedure:
-
Reaction Setup: Place this compound (1.65 g, 10 mmol) in a 100 mL round-bottom flask.
-
Acid Addition: Add polyphosphoric acid (approx. 20 g) to the flask. Causality Note: PPA serves as both the acidic catalyst and the solvent. Its high viscosity ensures an even temperature distribution upon heating.
-
Heating: Heat the mixture to 120-130 °C with stirring for 1-2 hours. The reaction is typically complete when the mixture becomes a clear, homogenous solution.
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto 200 g of crushed ice in a large beaker with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding solid NaHCO3 or a saturated aqueous solution until gas evolution ceases (pH ~8). This step is highly exothermic and must be performed with caution.
-
Extraction: Extract the aqueous slurry with dichloromethane (4 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.
-
Final Product: Recrystallize the resulting solid from a suitable solvent (e.g., ethyl acetate/hexanes) to yield pure 3-aza-homoadamantan-4-one. Characterize by ¹H NMR, ¹³C NMR, IR (amide C=O stretch), and HRMS.
-
Summary and Outlook
This compound is far more than a simple chemical intermediate; it is a versatile and powerful scaffold with significant potential across multiple scientific disciplines. The research directions proposed in this guide—from developing novel CNS agents and antivirals to creating advanced polymers and pioneering new synthetic routes to complex heterocycles—represent a strategic and forward-thinking approach to unlocking its full potential. By systematically exploring these avenues, the scientific community can drive innovation and create impactful solutions in both medicine and materials.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Medicinal Properties for FDA-Approved Oximes | Encyclopedia MDPI [encyclopedia.pub]
- 5. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological activity of this compound carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]
- 13. Synthesis of adamantane-containing methacrylate polymers: Charact...: Ingenta Connect [ingentaconnect.com]
- 14. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Beckmann Rearrangement [organic-chemistry.org]
- 18. 1-Azaadamantanes: pharmacological applications and synthetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 2-Adamantanone Oxime: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 2-adamantanone oxime, a crucial intermediate in the development of various biologically active compounds.[1][2] The rigid, lipophilic adamantane cage is a privileged scaffold in medicinal chemistry, and its oxime derivative serves as a versatile precursor for further functionalization.[2] This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles, safety considerations, and characterization techniques. The protocol is designed to be self-validating, with clear explanations for each experimental choice to ensure reproducibility and success.
Introduction
The adamantane moiety has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties. Its three-dimensional, cage-like structure imparts high lipophilicity and metabolic stability to drug candidates. This compound is a key synthetic intermediate, enabling the introduction of diverse functionalities at the 2-position of the adamantane core.[2] This protocol details the oximation of 2-adamantanone using hydroxylamine hydrochloride in the presence of a base, a reliable and widely adopted method.[3]
The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl group of 2-adamantanone, followed by dehydration to form the corresponding oxime.[4] The choice of base is critical to neutralize the hydrochloric acid salt of hydroxylamine, thereby liberating the free nucleophile. Sodium acetate is a commonly used weak base for this purpose, providing a buffered reaction medium.[3]
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | Comments |
| 2-Adamantanone | ≥98% | Commercially Available | --- |
| Hydroxylamine Hydrochloride | ≥99% | Commercially Available | Caution: Toxic and corrosive. |
| Sodium Acetate (Anhydrous) | ≥99% | Commercially Available | --- |
| Ethanol (95%) | Reagent Grade | Commercially Available | --- |
| Deionized Water | --- | --- | --- |
| Diethyl Ether | Anhydrous | Commercially Available | --- |
| Anhydrous Magnesium Sulfate | --- | Commercially Available | --- |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Beakers
-
Graduated cylinders
-
Buchner funnel and flask
-
Filter paper
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
Experimental Protocol
Reaction Setup and Oximation
The following protocol is based on established literature procedures for the synthesis of oximes from ketones.[3]
-
Dissolution of 2-Adamantanone: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-adamantanone (1.0 eq) in 95% ethanol.
-
Preparation of Hydroxylamine Solution: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in deionized water.
-
Reaction Initiation: Add the aqueous hydroxylamine hydrochloride and sodium acetate solution to the ethanolic solution of 2-adamantanone.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
Figure 1: Experimental workflow for the synthesis of this compound.
Work-up and Isolation
-
Cooling: After the reaction is complete, as indicated by TLC, remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing cold deionized water. A white precipitate of this compound should form.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid with several portions of cold deionized water to remove any inorganic salts.
-
Drying: Dry the collected product, this compound, in a desiccator or under vacuum.
Purification (Optional)
For obtaining a highly pure product, recrystallization can be performed.[5]
-
Solvent Selection: Choose a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not at room temperature.[5] Ethanol or a mixture of ethanol and water is often a good choice.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.
-
Hot Filtration: If there are any insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration and dry them thoroughly.
Safety Precautions
Hydroxylamine hydrochloride is a hazardous substance and must be handled with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[6][7]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7]
-
Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[7] Do not eat, drink, or smoke when using this product.[6][7] Wash hands thoroughly after handling.[7]
-
Spills: In case of a spill, dampen the solid material with water to prevent dusting and transfer it to a suitable container for disposal.[8]
-
Toxicity: Hydroxylamine hydrochloride is toxic if swallowed and harmful in contact with skin. It can cause skin and eye irritation and may cause an allergic skin reaction. It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Melting Point | The melting point of the purified product should be sharp and consistent with the literature value. |
| ¹H NMR | The proton NMR spectrum should show characteristic peaks corresponding to the protons of the adamantane cage and the oxime hydroxyl group.[9][10][11] |
| ¹³C NMR | The carbon NMR spectrum will display signals for the carbon atoms of the adamantane framework, including the C=N carbon of the oxime.[12][13] |
| FTIR | The infrared spectrum should exhibit a characteristic O-H stretching band for the oxime and a C=N stretching vibration. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₅NO, MW: 165.23 g/mol ).[14] |
Discussion
The described protocol provides a reliable method for the synthesis of this compound. The use of sodium acetate as a base is advantageous as it is mild and inexpensive. The reaction generally proceeds to completion within a few hours at reflux. The product precipitates upon pouring the reaction mixture into water, allowing for easy isolation. For applications requiring high purity, recrystallization is an effective purification method. The successful synthesis and characterization of this compound open the door for a wide range of subsequent chemical transformations, making it a valuable building block in synthetic and medicinal chemistry.
References
- 1. Synthesis and biological activity of this compound carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. HYDROXYLAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. 2-Adamantanone(700-58-3) 1H NMR [m.chemicalbook.com]
- 10. Adamantanone: stereochemistry of its homoenolization as shown by 2H nuclear magnetic resonance - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. 2-Adamantanone synthesis - chemicalbook [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. This compound | C10H15NO | CID 64158 - PubChem [pubchem.ncbi.nlm.nih.gov]
High-Purity Isolation of 2-Adamantanone Oxime: A Practical Guide to Purification Techniques
An Application Guide for Researchers
Introduction
2-Adamantanone oxime is a pivotal intermediate in synthetic and medicinal chemistry. Its rigid, tricyclic adamantane core imparts unique physicochemical properties, making it a valuable building block for a wide range of biologically active compounds, including anti-inflammatory and antifungal agents.[1] The synthesis of this compound from 2-adamantanone is a standard laboratory procedure; however, achieving the high degree of purity required for downstream applications, such as drug development and materials science, necessitates robust and well-understood purification protocols.[2]
Impurities, often residual starting materials or reaction byproducts, can interfere with subsequent reactions, leading to lower yields, the formation of unwanted side products, and complications in structural analysis. This guide provides an in-depth analysis of the primary purification techniques for this compound, offering detailed protocols and the scientific rationale behind procedural choices to empower researchers in achieving exceptional purity.
Physicochemical Characteristics
A thorough understanding of the physical and chemical properties of this compound is the foundation for selecting and optimizing a purification strategy. The compound's high melting point and crystalline nature make it an excellent candidate for recrystallization, while its polarity allows for effective separation via chromatography.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅NO | PubChem[3], TCI |
| Molecular Weight | 165.23 g/mol | PubChem[3] |
| Appearance | White to almost white powder or crystal | ChemicalBook[4], TCI |
| Melting Point | 164-170 °C | ChemicalBook[4], TCI |
| Boiling Point | 294.0 ± 9.0 °C (Predicted) | ChemicalBook[4] |
| Solubility | Soluble in methanol | ChemicalBook[4][5] |
| CAS Number | 4500-12-3 | PubChem[3] |
Core Purification Strategies: A Comparative Overview
For a solid organic compound like this compound, the two most effective and commonly employed purification techniques are recrystallization and column chromatography. The choice between them depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.
| Technique | Principle | Best For | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Removing small amounts of impurities from a large amount of product (typically >90% crude purity). | Scalable, cost-effective, can yield very high-purity crystalline material. | Requires finding a suitable solvent; may have lower recovery rates if solubility is high at low temperatures. |
| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through. | Separating complex mixtures or compounds with similar properties to the desired product. | High resolving power, versatile, applicable to a wide range of compounds. | More time-consuming, requires larger volumes of solvent, less scalable than recrystallization. |
Protocol 1: Purification by Recrystallization
Recrystallization is the method of choice for purifying this compound when the crude material is relatively pure. The technique relies on the principle that the desired compound and its impurities exhibit different solubilities in a given solvent. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Causality Behind Solvent Selection
The selection of an appropriate solvent is the most critical step for successful recrystallization.[6] Based on available data, alcohols like methanol and ethanol are suitable starting points.[4][6] Isopropanol often provides a good balance, dissolving the compound effectively when hot while ensuring good recovery upon cooling.[7] A preliminary small-scale test with a few solvent candidates is always recommended to determine the optimal choice for your specific crude sample.
Workflow for Recrystallization
Caption: Recrystallization workflow for this compound.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent (e.g., isopropanol). Heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid is completely dissolved at the boiling point.[7] Rationale: Using the minimum amount of hot solvent is crucial for maximizing the recovery of the purified product upon cooling.
-
Hot Filtration (Optional): If colored or insoluble impurities remain in the hot solution, perform a quick gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. Rationale: This step must be done quickly to prevent the oxime from crystallizing prematurely on the filter paper.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals by allowing the crystal lattice to form selectively, excluding impurities.[6]
-
Complete Precipitation: Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a small portion of ice-cold recrystallization solvent. Rationale: The cold solvent washes away any soluble impurities adhering to the crystal surface without dissolving a significant amount of the product.
-
Drying: Transfer the crystalline product to a watch glass and dry under vacuum to remove any residual solvent. The purity can then be assessed by melting point analysis.
Protocol 2: Purification by Column Chromatography
When recrystallization fails to remove impurities effectively, or when dealing with a complex mixture from the synthesis, silica gel column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to a solid stationary phase (silica gel) and solubility in a liquid mobile phase (eluent).
Principle of Separation
Silica gel is a polar stationary phase. Polar compounds will adsorb more strongly to the silica and thus move down the column more slowly. Nonpolar compounds will have weaker interactions and will be carried down the column more quickly by the mobile phase. This compound, with its hydroxyl group, is moderately polar. The eluent, a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate), is chosen to achieve effective separation. By gradually increasing the polarity of the eluent, compounds can be eluted in order of increasing polarity.
Workflow for Column Chromatography
Caption: Column chromatography workflow for purifying this compound.
Step-by-Step Methodology
-
Eluent Selection: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good system will show the this compound spot with an Rf value of approximately 0.2-0.4 and good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 10:1 ratio).[8]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed, draining the excess solvent until it is level with the top of the silica.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to dryness. Rationale: This "dry loading" method typically results in better separation and sharper bands than loading the sample as a concentrated liquid.
-
Loading: Carefully add the dried silica-adsorbed sample to the top of the packed column, taking care not to disturb the silica bed.
-
Elution: Add the eluent to the top of the column and apply pressure (if performing flash chromatography) to begin moving the solvent through the column. Start with the low-polarity eluent identified in the TLC analysis.
-
Fraction Collection: Collect the solvent eluting from the column in a series of numbered test tubes or flasks.[8]
-
Monitoring and Isolation: Spot each fraction onto a TLC plate to determine its composition. Combine all fractions that contain only the pure this compound. Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Verification of Purity
After purification, it is essential to verify the purity of the this compound.
-
Melting Point Analysis: A sharp melting point that is consistent with the literature value (164-170 °C) is a strong indicator of high purity.[4] Impurities typically depress and broaden the melting range.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on a TLC plate when visualized under UV light or with a suitable stain.
-
Gas Chromatography (GC): For quantitative assessment, GC analysis can be performed. High-purity samples are often defined as >98% or >99% pure by GC.[9][10]
Conclusion
The successful purification of this compound is critical for its effective use in research and development. For routine purification of largely pure material, recrystallization offers an efficient, scalable, and economical solution. For more complex mixtures or when the highest possible purity is required, silica gel chromatography provides superior resolving power. By understanding the principles behind these techniques and carefully following the detailed protocols, researchers can consistently obtain high-purity this compound, ensuring the integrity and success of their subsequent scientific endeavors.
References
- 1. Synthesis and biological activity of this compound carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C10H15NO | CID 64158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 4500-12-3 [m.chemicalbook.com]
- 5. This compound | 4500-12-3 [chemicalbook.com]
- 6. How to purify 2 - adamantanone? - Blog [sinoshiny.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. calpaclab.com [calpaclab.com]
The Strategic Utility of 2-Adamantanone Oxime in the Synthesis of Novel Aza-Heterocycles: Application Notes and Protocols
Introduction: 2-Adamantanone Oxime as a Versatile Precursor
The adamantane scaffold, a rigid, tricyclic hydrocarbon, is a highly valued pharmacophore in medicinal chemistry. Its unique three-dimensional structure and lipophilic nature can significantly enhance the therapeutic properties of drug candidates, including their potency and pharmacokinetic profiles. Aza-heterocycles, nitrogen-containing ring systems, are also fundamental building blocks in drug discovery, present in a vast number of pharmaceuticals. The fusion of these two privileged structures, adamantane and aza-heterocycles, has led to the development of compounds with a wide range of biological activities.
This compound, a readily accessible derivative of 2-adamantanone, serves as a pivotal precursor for the synthesis of a diverse array of adamantane-containing aza-heterocycles. This guide provides detailed application notes and protocols for the utilization of this compound in the generation of novel aza-heterocyclic scaffolds, with a focus on the underlying chemical principles and practical experimental considerations for researchers in drug discovery and organic synthesis.
Synthesis of the Precursor: this compound
The journey into adamantane-based aza-heterocycles begins with the efficient synthesis of the key precursor, this compound. This protocol outlines a standard and reliable method for its preparation from 2-adamantanone.
Protocol 1: Synthesis of this compound
This procedure details the conversion of 2-adamantanone to its corresponding oxime through a condensation reaction with hydroxylamine hydrochloride.
Materials:
-
2-Adamantanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol (95%)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Reflux condenser
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-adamantanone (1.0 equivalent) in 95% ethanol.
-
Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.0 equivalents) in a minimal amount of deionized water.
-
Reaction Execution: Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of 2-adamantanone.
-
Heating: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing cold deionized water to precipitate the product.
-
Isolation: Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with copious amounts of cold deionized water to remove any unreacted salts.
-
Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature to obtain the final product.
Expected Outcome: this compound is typically obtained as a white crystalline solid with a high yield.
Application 1: Ring Expansion to a Lactam via Beckmann Rearrangement
The Beckmann rearrangement is a classic and powerful acid-catalyzed transformation of an oxime into an amide.[1][2] In the case of cyclic ketoximes, this rearrangement leads to the formation of a ring-expanded lactam. Applying this reaction to this compound provides a direct route to 4-azahomoadamantan-5-one, a valuable aza-heterocycle.
The Causality Behind the Beckmann Rearrangement
The reaction is initiated by the protonation of the oxime's hydroxyl group by a strong acid, converting it into a good leaving group (water).[1] This is followed by a concerted 1,2-alkyl migration of the group anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the corresponding amide.[1] The choice of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid, is crucial for efficient protonation and rearrangement.
Caption: Mechanism of the Beckmann Rearrangement.
Protocol 2: Synthesis of 4-Azahomoadamantan-5-one
This protocol describes the acid-catalyzed Beckmann rearrangement of this compound.
Materials:
-
This compound
-
Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Beakers, separatory funnel, and other standard laboratory glassware
Procedure:
-
Reaction Setup: Place this compound (1.0 equivalent) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Carefully add polyphosphoric acid (or concentrated sulfuric acid) to the flask with stirring. The amount of acid should be sufficient to create a stirrable paste.
-
Heating: Gently heat the mixture in an oil bath to the desired temperature (typically between 80-120 °C). The optimal temperature may need to be determined empirically.
-
Monitoring: Monitor the reaction by TLC until the starting material has been consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice in a large beaker with vigorous stirring.
-
Neutralization: Slowly and carefully neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases. Caution: This step is exothermic and will release CO₂ gas.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volume).
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 4-azahomoadamantan-5-one can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Application 2: Accessing Aza-Heterocycles via the Schmidt Reaction
The Schmidt reaction provides an alternative and powerful method for the synthesis of amides from ketones, using hydrazoic acid (HN₃) in the presence of a strong acid.[3][4] This reaction can be directly applied to 2-adamantanone, bypassing the need for the isolation of the oxime intermediate.
The Logic of the Schmidt Reaction
The Schmidt reaction is initiated by the protonation of the ketone's carbonyl group, which activates it for nucleophilic attack by the azide ion.[3] The resulting azidohydrin intermediate undergoes dehydration to form a diazoiminium ion. A subsequent rearrangement, involving the migration of an alkyl group to the nitrogen atom with the expulsion of dinitrogen gas, leads to a nitrilium ion.[3] Hydrolysis of this intermediate furnishes the final amide product.
Caption: Experimental workflow for the Schmidt Reaction.
Protocol 3: Schmidt Reaction of 2-Adamantanone
This protocol is adapted from a patented procedure and describes the direct conversion of 2-adamantanone to 4-azahomoadamantan-5-one.[5]
Materials:
-
2-Adamantanone
-
Sodium azide (NaN₃)
-
Methanesulfonic acid (CH₃SO₃H)
-
Ice
-
Potassium hydroxide (KOH) solution (50% aqueous) or other suitable base
-
Diethyl ether or other suitable organic solvent
-
Concentrated hydrochloric acid (HCl)
-
Magnetic stirrer
-
Three-necked round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a 1 L three-necked flask, dissolve 2-adamantanone (e.g., 48.0 g, 0.320 mol) in methanesulfonic acid (e.g., 300 g).
-
Azide Addition: With stirring, gradually add sodium azide (e.g., 22.9 g, 0.353 mol) to the solution, maintaining the reaction temperature between 20°C and 35°C. Use an ice or water bath to cool the reaction as necessary, as the generation of hydrazoic acid and nitrogen gas is exothermic.
-
Reaction Monitoring: After the addition is complete, continue stirring at room temperature for one hour. The disappearance of 2-adamantanone can be monitored by gas chromatography.
-
Work-up: Connect a Dimroth condenser to the reaction apparatus and gradually add a 50% potassium hydroxide aqueous solution (e.g., 450 mL). The reaction temperature will rise.
-
Cooling and Washing: Allow the reaction solution to cool to room temperature with stirring. Wash the solution with diethyl ether.
-
Acidification and Precipitation: Carefully add concentrated hydrochloric acid to the aqueous layer to acidify the solution, which will cause the desired product to crystallize.
-
Isolation: Collect the crystalline product by filtration.
-
Purification: Thoroughly wash the collected solid with water and then dry to obtain crude 4-azahomoadamantan-5-one. Further purification can be achieved by recrystallization.
Characterization of Aza-Heterocyclic Products
The successful synthesis of the target aza-heterocycles should be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the products. For 4-azahomoadamantan-5-one, characteristic shifts for the protons and carbons adjacent to the nitrogen and carbonyl groups are expected.
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For 4-azahomoadamantan-5-one, a strong absorption band corresponding to the amide carbonyl stretch (typically around 1650 cm⁻¹) and an N-H stretch (around 3200 cm⁻¹) would be expected.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Summary of Protocols
| Protocol | Starting Material | Key Reagents | Product | Key Transformation |
| 1 | 2-Adamantanone | Hydroxylamine hydrochloride, Sodium acetate | This compound | Oximation |
| 2 | This compound | Polyphosphoric acid or Sulfuric acid | 4-Azahomoadamantan-5-one | Beckmann Rearrangement |
| 3 | 2-Adamantanone | Sodium azide, Methanesulfonic acid | 4-Azahomoadamantan-5-one | Schmidt Reaction |
Conclusion
This compound is a readily accessible and highly versatile precursor for the synthesis of valuable aza-heterocyclic compounds. The Beckmann and Schmidt reactions provide robust and reliable methods for the construction of the 4-azahomoadamantan-5-one scaffold, a key building block for further elaboration in drug discovery programs. The protocols detailed in this guide offer researchers a practical foundation for the synthesis and exploration of this important class of molecules. As with all chemical procedures, adherence to strict safety protocols, particularly when handling strong acids and azides, is paramount.
References
Application Notes & Protocols: The Beckmann Rearrangement of 2-Adamantanone Oxime for the Synthesis of Aza-D-homoadamantane Scaffolds
Introduction and Strategic Overview
The Beckmann rearrangement is a cornerstone transformation in organic synthesis, enabling the conversion of an oxime into an N-substituted amide.[1][2][3] This reaction has profound industrial importance, most notably in the production of ε-caprolactam, the monomer for Nylon 6.[2][4] When applied to cyclic ketoximes, the rearrangement facilitates a ring-expansion reaction, inserting a nitrogen atom into the carbocyclic framework to generate a lactam.
This guide focuses on the application of the Beckmann rearrangement to 2-adamantanone oxime. The adamantane cage is a unique structural motif in medicinal chemistry, prized for its exceptional rigidity, lipophilicity, and metabolic stability.[5] Its incorporation into drug candidates can significantly enhance pharmacokinetic properties. The rearrangement of this compound provides a direct route to 4-azatricyclo[4.3.1.1³,⁸]undecan-5-one, a key aza-D-homoadamantane lactam. These nitrogen-containing adamantane analogs are valuable scaffolds for developing novel therapeutic agents, including anticholinergics and serotonergic agents.[6][7]
Herein, we provide a comprehensive examination of the underlying mechanism, detailed, field-proven protocols for the synthesis of the oxime precursor and its subsequent rearrangement, and critical insights into experimental choices and potential challenges.
Theoretical Background and Reaction Mechanism
The Beckmann rearrangement is initiated by the activation of the oxime's hydroxyl group, typically through protonation by a strong acid or conversion into a better leaving group (e.g., a tosylate).[4][8] This activation facilitates the key mechanistic step: a concerted 1,2-alkyl shift where the group anti-periplanar to the leaving group migrates from carbon to the electron-deficient nitrogen.[2][3] This migration occurs stereospecifically with retention of configuration at the migrating center.[4] The resulting nitrilium ion intermediate is then intercepted by a nucleophile, usually water, which, after deprotonation and tautomerization, yields the final amide product.[3][8]
In the case of this compound, the rigid, cage-like structure dictates the reaction's regiochemical outcome. The migrating group is one of the two alkyl chains forming the six-membered ring of the adamantane core. The rearrangement expands this ring to a seven-membered lactam.
Mechanism: Beckmann Rearrangement of this compound
Caption: Figure 1: Reaction Mechanism.
Experimental Protocols
This section is divided into two core workflows: the synthesis of the this compound starting material and its subsequent Beckmann rearrangement.
Protocol 1: Synthesis of this compound
This protocol details the conversion of commercially available 2-adamantanone to its corresponding oxime. The reaction is a standard condensation with hydroxylamine.
Materials and Reagents:
-
2-Adamantanone (C₁₀H₁₄O, MW: 150.22 g/mol )
-
Hydroxylamine hydrochloride (NH₂OH·HCl, MW: 69.49 g/mol )
-
Sodium hydroxide (NaOH, MW: 40.00 g/mol ) or Sodium Acetate (CH₃COONa)
-
Ethanol (95% or absolute)
-
Distilled water
-
Magnetic stirrer with heating plate, round-bottom flask, reflux condenser
Step-by-Step Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.0 g of 2-adamantanone in 100 mL of 95% ethanol. Stir until all solids have dissolved. Gentle warming may be required.
-
Reagent Preparation: In a separate beaker, prepare an aqueous solution by dissolving 1.2 equivalents of hydroxylamine hydrochloride and 1.2-1.5 equivalents of sodium hydroxide in a minimal amount of distilled water (e.g., 20-30 mL).[9]
-
Scientist's Note: Hydroxylamine is typically supplied as its hydrochloride salt for stability. The base (NaOH) is required to liberate the free hydroxylamine (NH₂OH) nucleophile in situ. Sodium acetate can be used as a milder base if the substrate is sensitive.[10]
-
-
Reaction: Add the aqueous hydroxylamine solution to the ethanolic solution of 2-adamantanone at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approx. 80-85°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Isolation: After completion, cool the mixture to room temperature. Slowly add distilled water until the solution becomes persistently cloudy, indicating the product is beginning to precipitate.
-
Crystallization: Cool the flask in an ice bath (0-4°C) for at least 30 minutes to maximize product precipitation.
-
Filtration and Drying: Collect the white crystalline precipitate by vacuum filtration. Wash the solid with cold distilled water to remove inorganic salts. Dry the product under vacuum to yield this compound (Tricyclo[3.3.1.1(3,7)]decanone oxime).[11]
-
Expected Yield: >90%.
-
Characterization: The product should be a white solid with a melting point of approximately 162-164°C.
-
Protocol 2: Beckmann Rearrangement to 4-Azatricyclo[4.3.1.1³,⁸]undecan-5-one
This protocol describes the classical acid-catalyzed rearrangement using polyphosphoric acid (PPA).
Materials and Reagents:
-
This compound (C₁₀H₁₅NO, MW: 165.23 g/mol )
-
Polyphosphoric acid (PPA)
-
Ice water
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Magnetic stirrer with heating plate, three-neck flask, thermometer
Step-by-Step Procedure:
-
Setup: In a three-neck flask equipped with a magnetic stir bar and a thermometer, place 10 g of this compound.
-
Acid Addition: Carefully add approximately 100 g of polyphosphoric acid to the flask.
-
Scientist's Note: PPA is highly viscous. It acts as both the acidic catalyst and a powerful dehydrating agent, promoting the reaction by sequestering the water molecule formed during the departure of the leaving group.[8] Strong acids like sulfuric acid can also be used, but PPA often gives cleaner reactions.[2][4]
-
-
Heating: Heat the stirred mixture to 100-120°C. Maintain this temperature and monitor the reaction by TLC (a co-spot of the starting material is essential). The reaction is typically complete in 2-4 hours.
-
Quenching: After the reaction is complete, allow the mixture to cool to approximately 60-70°C. Very carefully and slowly, pour the viscous mixture onto a large volume of crushed ice (e.g., 500 g) in a large beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Safety Warning: This step is highly exothermic. Perform in a fume hood with appropriate personal protective equipment (PPE). Add the reaction mixture to the ice, not the other way around.
-
-
Neutralization: The resulting aqueous slurry will be strongly acidic. Carefully neutralize it by the slow, portion-wise addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is neutral to slightly basic (pH 7-8).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexane) or column chromatography on silica gel to yield pure 4-azatricyclo[4.3.1.1³,⁸]undecan-5-one.
-
Expected Yield: 70-85%.
-
Alternative Methodologies and Data
While the PPA method is robust, various other reagents can effect the Beckmann rearrangement, sometimes under milder conditions. The choice of reagent can be critical for substrates with sensitive functional groups.
| Reagent/Catalyst System | Solvent | Temperature (°C) | Typical Time | Key Advantages/Notes | Reference(s) |
| Polyphosphoric Acid (PPA) | Neat | 100-130 | 2-4 h | Strong acid/dehydrating agent; high yield. | [8] |
| Sulfuric Acid (H₂SO₄) | Neat or Acetic Acid | >100 | 1-3 h | Classic, inexpensive strong acid. Can cause charring. | [4] |
| p-Toluenesulfonyl Chloride (TsCl) | Pyridine or THF | 0 - RT | 3-6 h | Milder; avoids strongly acidic conditions. | [2][4][10] |
| Phosphorus Pentachloride (PCl₅) | Ether or DCM | 0 - RT | 1-2 h | Highly effective but moisture-sensitive. | [2][4] |
| Cyanuric Chloride / ZnCl₂ | Acetonitrile | Reflux | 1-5 h | Catalytic system, avoids stoichiometric strong acids. | [2][12] |
| Photochemical (UV light) | Acetic Acid | RT | 6 h | Non-acidic, specific for certain oximes. High yield (89%) reported for adamantanone oxime. |
Troubleshooting and Side Reactions
-
Low Yield/Incomplete Reaction: Ensure the starting oxime is completely dry. For acid-catalyzed methods, ensure the acid is of high quality and not hydrated. Insufficient heating (time or temperature) can also lead to incomplete conversion.
-
Beckmann Fragmentation: This is a potential side reaction where the C-C bond cleavage leads to a nitrile and a carbocation.[2] It is favored when the migrating group can form a stable carbocation. For 2-adamantanone, fragmentation is generally disfavored because it would require the formation of an unstable bridgehead carbocation.
-
Product Isolation Issues: During the PPA workup, ensure thorough neutralization. If the solution is still acidic, the product may remain protonated and water-soluble, leading to poor extraction efficiency.
Conclusion
The Beckmann rearrangement of this compound is a reliable and efficient method for accessing the 4-azatricyclo[4.3.1.1³,⁸]undecan-5-one core structure. This lactam serves as a valuable building block for the synthesis of complex aza-adamantane derivatives with significant potential in medicinal chemistry and drug development. The protocols provided herein, grounded in established chemical principles, offer a robust pathway for researchers to synthesize these important molecules. Careful selection of the rearrangement conditions based on substrate compatibility and desired scale is key to achieving optimal results.
References
- 1. Beckmann rearrangement catalysis: a review of recent advances - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Azaadamantanes: pharmacological applications and synthetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound,4500-12-3 | Lanospharma Laboratories Co,.LTD [lanospharma.com]
- 12. Beckmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
The Versatile Scaffold: Application Notes and Protocols for 2-Adamantanone Oxime in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Adamantane Advantage in Drug Design
The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has captivated medicinal chemists since its discovery. Its unique three-dimensional structure and physicochemical properties make it an exceptional building block in drug design, often referred to as a "lipophilic bullet".[1] The incorporation of an adamantane cage into a molecule can significantly enhance its therapeutic potential by improving its absorption, distribution, metabolism, and excretion (ADME) properties.[2] Among the various functionalized adamantanes, 2-adamantanone serves as a key intermediate for a diverse range of derivatives.[3] This guide focuses on the synthesis and multifaceted applications of one of its most versatile derivatives: 2-adamantanone oxime. This oxime is not merely a synthetic intermediate but a gateway to a plethora of bioactive molecules with potential applications in treating inflammation, fungal infections, viral diseases, and neurological disorders.
Core Synthesis Protocols: From Adamantane to this compound
The journey into the medicinal chemistry of this compound begins with the efficient synthesis of its precursors, adamantane and 2-adamantanone.
Protocol 1: Synthesis of 2-Adamantanone from Adamantane
The oxidation of adamantane to 2-adamantanone is a fundamental step. A common and effective method involves the use of concentrated sulfuric acid.
Materials:
-
Adamantane
-
Concentrated sulfuric acid (98%)
-
Ice
-
Dichloromethane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a well-ventilated fume hood, carefully add adamantane to concentrated sulfuric acid in a flask equipped with a stirrer and a condenser.
-
With vigorous stirring, gradually heat the mixture to 80-82°C over 4 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature and cautiously pour it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic extracts and wash them with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude 2-adamantanone.
-
The crude product can be further purified by steam distillation or column chromatography.[4]
Protocol 2: Synthesis of this compound
The oximation of 2-adamantanone is a straightforward and high-yielding reaction.
Materials:
-
2-Adamantanone
-
Hydroxylamine hydrochloride
-
Sodium acetate or sodium hydroxide
-
Ethanol
-
Water
Procedure:
-
Dissolve 2-adamantanone in ethanol.
-
Prepare an aqueous solution of hydroxylamine hydrochloride and a base (sodium acetate or sodium hydroxide).
-
Add the aqueous solution to the ethanolic solution of 2-adamantanone.
-
Reflux the mixture for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1][5]
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Collect the white solid by filtration, wash it with water, and dry it under a vacuum to yield this compound.
Medicinal Chemistry Applications of this compound
The true potential of this compound lies in its ability to be transformed into a wide array of derivatives with diverse pharmacological activities. The oxime functional group serves as a versatile handle for introducing various pharmacophores.
Anti-inflammatory Agents
Chronic inflammation is a hallmark of numerous diseases. Derivatives of this compound, particularly carbamates and esters, have demonstrated significant anti-inflammatory properties.[6][7]
Mechanism of Action: While the precise mechanism for all derivatives is not fully elucidated, some oximes have been shown to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[8][9] Additionally, some adamantane derivatives can suppress the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines by modulating signaling pathways such as NF-κB.[3][10]
Synthetic Protocol: Synthesis of this compound Carbamates
-
To a solution of this compound in an aprotic solvent (e.g., tetrahydrofuran), add a suitable isocyanate.
-
The reaction can be carried out at room temperature and is often complete within a few hours.
-
Monitor the reaction by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Data Presentation: Anti-inflammatory Activity of this compound Carbamates
| Compound | Derivative Type | In Vivo Model | Activity | Reference |
| 1 | N-Aryl Carbamate | Carrageenan-induced paw edema in rats | Significant inhibition of edema | [6] |
| 2 | N-Alkyl Carbamate | Carrageenan-induced paw edema in rats | Moderate inhibition of edema | [6] |
Antifungal Agents
The rise of drug-resistant fungal infections necessitates the development of novel antifungal agents. This compound derivatives have emerged as a promising class of compounds with potent antifungal activity.[6]
Mechanism of Action: The lipophilic adamantane cage is thought to facilitate the interaction of these molecules with the fungal cell membrane, disrupting its integrity.[11] While the exact target is under investigation, some adamantane derivatives have been shown to interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane.[2] The oxime moiety can be derivatized to fine-tune the antifungal spectrum and potency.[12]
Synthetic Protocol: Synthesis of this compound Ethers
-
In a suitable solvent such as dimethylformamide (DMF), deprotonate this compound with a base like sodium hydride.
-
Add the desired alkyl or aryl halide to the reaction mixture.
-
Heat the reaction mixture to facilitate the etherification.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Data Presentation: Antifungal Activity of Adamantane Oxime Derivatives
| Compound | Derivative Type | Fungal Strain | MIC (µg/mL) | Reference |
| 3 | O-Acyl Oxime Ester | Sclerotinia sclerotiorum | 14.16-32.97 | [13] |
| 4 | O-Acyl Oxime Ester | Botrytis cinerea | 27.60-52.82 | [13] |
| 5 | Carbamate | Various fungal strains | Not specified | [6] |
Antiviral Agents
The adamantane scaffold is famously associated with antiviral drugs like amantadine and rimantadine, which historically targeted the M2 proton channel of the influenza A virus.[1] While resistance has emerged, the adamantane cage continues to be a valuable pharmacophore in the design of new antiviral agents.[4][14] this compound can serve as a precursor to aminoadamantanes and other novel derivatives with potential antiviral activity.[6]
Mechanism of Action: For influenza A, adamantane derivatives can block the M2 ion channel, preventing viral uncoating.[6] However, the versatility of the oxime functional group allows for the synthesis of derivatives that may target other viral proteins, such as neuraminidase, or host factors essential for viral replication.[15][16]
Synthetic Workflow: From Oxime to Antiviral Precursors
Caption: Synthetic pathways from this compound to key antiviral precursors.
Agents for Central Nervous System (CNS) Disorders
The lipophilicity of the adamantane nucleus allows for efficient penetration of the blood-brain barrier, making it an attractive scaffold for CNS-active drugs.[12] Memantine, an aminoadamantane derivative, is an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease.[16][17] this compound provides a synthetic entry point to novel NMDA receptor modulators and other CNS-targeted agents.
Mechanism of Action: Derivatives of 2-aminoadamantane, accessible from the oxime, can act as uncompetitive antagonists at the NMDA receptor, blocking excessive glutamatergic neurotransmission implicated in neurodegenerative diseases.[16] The lactam, 2-azaadamantanone, obtained via the Beckmann rearrangement of the oxime, offers a rigid scaffold for the development of novel ligands for various CNS targets.[1]
Key Synthetic Transformation: The Beckmann Rearrangement
The Beckmann rearrangement of this compound provides access to the 2-azaadamantanone (a lactam), a valuable heterocyclic scaffold.[7]
Caption: Mechanism of the Beckmann rearrangement of this compound.
Synthetic Protocol: Beckmann Rearrangement of this compound
-
Treat this compound with a strong acid, such as polyphosphoric acid or sulfuric acid, or with a reagent like p-toluenesulfonyl chloride followed by heating.
-
The reaction mixture is heated to promote the rearrangement.
-
After the reaction is complete, the mixture is cooled and neutralized.
-
The product, 2-azaadamantanone, is extracted with an organic solvent.
-
The crude product is purified by crystallization or column chromatography.
Conclusion and Future Perspectives
This compound stands as a testament to the power of scaffold-based drug discovery. Its straightforward synthesis and the versatility of the oxime functional group provide a rich platform for the generation of diverse chemical entities with significant therapeutic potential. The continued exploration of novel derivatives of this compound in the areas of inflammation, infectious diseases, and neurological disorders holds great promise for the development of next-generation therapeutics. The protocols and data presented herein serve as a foundational guide for researchers to unlock the full potential of this remarkable chemical scaffold.
References
- 1. Synthesis of 2-Azaadamantan-6-one: A Missing Isomer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of GluN2A-selective NMDA receptor antagonists with an electron-rich aromatic B-ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pentadienone oxime ester derivatives: synthesis and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antifungal Activity of Novel 1-(Adamantan-1-yl) ethanone Oxime Esters [ouci.dntb.gov.ua]
- 5. New pentadienone oxime ester derivatives: synthesis and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of this compound carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal phenothiazines: optimization, characterization of mechanism, and modulation of neuroreceptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Neuraminidase inhibitors for influenza. | Semantic Scholar [semanticscholar.org]
- 11. Synthesis, antifungal activity, and molecular modeling studies of new inverted oxime ethers of oxiconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Antifungal Activity of Novel 1-(Adamantan-1-yl) ethanone Oxime Esters | CoLab [colab.ws]
- 13. Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuraminidase inhibitors for influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Adamantanone Oxime as a Novel Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of a Bulky Oxime Ligand
In the vast landscape of coordination chemistry, the design of ligands is paramount to tuning the electronic and steric properties of metal complexes. The adamantane moiety, a rigid, cage-like hydrocarbon, is a particularly attractive building block for ligands due to its unique combination of properties. Its exceptional steric bulk, high lipophilicity, and chemical inertness make it an ideal scaffold for creating robust and sterically demanding ligands.[1] These features have been successfully exploited in the development of catalysts for a variety of organic transformations.[1]
Oximes (RR'C=NOH), on the other hand, are a well-established class of versatile ligands capable of coordinating to a wide range of transition metals through the nitrogen or oxygen atoms of the oxime group.[1][2] The coordination chemistry of oximes has been extensively studied, leading to complexes with interesting structural features and applications in catalysis, materials science, and bioinorganic chemistry.[1][3][4]
This application note focuses on the intersection of these two promising areas: the use of 2-adamantanone oxime as a ligand in coordination chemistry. While the synthesis of this compound is well-documented, its application as a ligand in the synthesis of metal complexes is a nascent field with significant untapped potential. This guide will provide a comprehensive overview of the synthesis of the ligand, a representative protocol for the synthesis of a transition metal complex, and a detailed discussion of the expected coordination behavior and characterization of such complexes. By combining the steric demands of the adamantyl cage with the versatile coordination chemistry of the oxime group, researchers can explore new frontiers in catalyst design and materials science.
Part 1: Synthesis of the Ligand: this compound
The synthesis of this compound is a straightforward and high-yielding process starting from the commercially available 2-adamantanone. The reaction is a classic condensation of a ketone with hydroxylamine.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of oximes from ketones.
Materials:
-
2-Adamantanone (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Sodium acetate (2.0 eq)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-adamantanone (1.0 eq) in a minimal amount of ethanol.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Add the aqueous solution to the ethanolic solution of 2-adamantanone.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold water to precipitate the product.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with copious amounts of cold deionized water to remove any unreacted starting materials and salts.
-
Dry the product under vacuum to obtain this compound.
Expected Yield: >90%
Characterization: The product can be characterized by:
-
¹H NMR: Expect characteristic peaks for the adamantyl cage protons and a singlet for the oxime proton.
-
¹³C NMR: Expect signals corresponding to the carbons of the adamantane cage and the C=N carbon of the oxime.
-
FT-IR: Look for the characteristic O-H stretch of the oxime (~3200-3400 cm⁻¹), the C=N stretch (~1650 cm⁻¹), and the N-O stretch (~940 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight (165.23 g/mol ).[5]
Part 2: Coordination Chemistry of this compound
The oxime group of this compound can coordinate to metal centers in several ways, primarily through the nitrogen lone pair. The steric bulk of the adamantyl group is expected to play a significant role in the coordination geometry and the stability of the resulting complexes.
Expected Coordination Modes
Based on the extensive literature on oxime complexes, this compound is expected to act as a monodentate ligand, coordinating to the metal center through the nitrogen atom of the oxime group. The bulky adamantyl group will likely influence the number of ligands that can coordinate to a single metal center and may favor the formation of complexes with lower coordination numbers.
Part 3: Representative Protocol for the Synthesis of a Palladium(II) Complex
Palladium complexes of oxime ligands, particularly palladacycles, are well-known for their catalytic activity in cross-coupling reactions.[1][6] The following is a general, representative protocol for the synthesis of a palladium(II) complex with this compound, based on established methods for similar ligands.[7] Note: This is a proposed starting point and may require optimization.
Protocol 2: Synthesis of a Dichloro(this compound)palladium(II) Dimer Complex
Materials:
-
This compound (2.0 eq)
-
Palladium(II) chloride (PdCl₂) (1.0 eq)
-
Methanol, anhydrous
-
Diethyl ether, anhydrous
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend palladium(II) chloride (1.0 eq) in anhydrous methanol.
-
In a separate flask, dissolve this compound (2.0 eq) in anhydrous methanol.
-
Add the solution of this compound to the suspension of palladium(II) chloride.
-
Stir the reaction mixture at room temperature for 24-48 hours. The color of the suspension is expected to change as the complex forms.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Wash the resulting solid with anhydrous diethyl ether to remove any unreacted ligand.
-
Dry the product under vacuum to yield the palladium(II) complex.
Expected Product: A dimeric, chloride-bridged palladium(II) complex is a likely product based on related structures.
Part 4: Comprehensive Characterization of the Metal Complex
A thorough characterization is essential to confirm the structure and purity of the synthesized complex.
Analytical Techniques and Expected Observations:
| Technique | Expected Observations and Insights |
| ¹H NMR | Broadening of the adamantyl proton signals compared to the free ligand. A downfield shift of the oxime proton may be observed due to coordination. |
| ¹³C NMR | A shift in the C=N carbon signal upon coordination to the palladium center. |
| FT-IR | A shift in the C=N stretching frequency (typically to lower wavenumbers) upon coordination. The appearance of new bands in the far-IR region (below 400 cm⁻¹) corresponding to Pd-N and Pd-Cl stretching vibrations. |
| Elemental Analysis | To determine the C, H, and N content of the complex and confirm the metal-to-ligand ratio. |
| Mass Spectrometry | To identify the mass of the complex and confirm its composition. |
| X-ray Crystallography | The definitive method to determine the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the palladium center. |
Part 5: Potential Applications in Catalysis
The unique steric properties imparted by the this compound ligand suggest that its metal complexes could be highly effective catalysts in a variety of organic transformations.
Potential Catalytic Applications:
-
Cross-Coupling Reactions: Palladium complexes of bulky ligands are known to be efficient catalysts for Suzuki, Heck, and Sonogashira coupling reactions.[1][6] The steric hindrance provided by the adamantyl group could promote reductive elimination and enhance catalytic turnover numbers.
-
C-H Activation: The electron-donating nature of the oxime ligand and the steric bulk of the adamantane cage could facilitate C-H activation processes, a highly desirable transformation in modern organic synthesis.
-
Polymerization: Cobalt complexes with pyridine-oxime ligands have shown high activity in isoprene polymerization.[4] It is plausible that cobalt complexes of this compound could exhibit interesting catalytic behavior in olefin polymerization.
Visualizations
Synthesis of this compound
Caption: Synthetic scheme for this compound.
Proposed Structure of a Dimeric Palladium(II) Complex
Caption: Proposed chloride-bridged dimeric structure.
Conclusion
This compound represents a promising, yet underexplored, ligand for coordination chemistry. Its synthesis is straightforward, and its unique steric profile makes it an attractive candidate for the development of novel metal complexes. While specific examples of its coordination complexes are not yet prevalent in the literature, the foundational knowledge of oxime and adamantane chemistry provides a clear roadmap for researchers. The protocols and insights provided in this application note are intended to serve as a catalyst for the exploration of this exciting new area, with the potential for significant discoveries in catalysis, materials science, and beyond.
References
Application Notes & Protocols: The Catalytic Utility of 2-Adamantanone Oxime Metal Complexes
Introduction: The Strategic Value of Steric Bulk and Electronic Tuning
In the landscape of modern catalysis, the design of ligands is paramount to controlling the activity, selectivity, and stability of a metal center. The adamantane scaffold, a rigid and perfectly symmetric tricyclic alkane, has emerged as a quintessential building block in catalyst development.[1] Its exceptional steric bulk and lipophilicity offer a unique tool to create well-defined, protected catalytic pockets. When this bulky framework is combined with the versatile coordinating ability of an oxime moiety (C=N-OH), the resulting ligand, 2-adamantanone oxime, presents a compelling platform for robust and efficient metal catalysts.
This guide provides an in-depth exploration of the synthesis, application, and mechanistic rationale for using metal complexes of this compound in key organic transformations. We will focus primarily on palladium and copper-catalyzed reactions, where oxime-based ligands have demonstrated significant potential. The protocols and insights provided herein are designed for researchers and drug development professionals seeking to leverage these stable and highly active catalytic systems.
Section 1: The this compound Ligand
The efficacy of a catalyst begins with its ligand. This compound combines the steric shielding of the adamantyl cage with the electronic properties of the oxime functional group, making it an ideal candidate for forming stable and reactive metal complexes.
Synthesis and Structural Merits
The ligand is readily synthesized from 2-adamantanone, which can be prepared via the oxidation of adamantane.[2][3] The oxime's rigid, diamondoid structure is not merely a passive bulky group; it actively influences the coordination sphere of the metal, preventing catalyst aggregation and decomposition pathways like β-hydride elimination in certain contexts.
Coordination Chemistry: A Versatile Anchor for Metals
The this compound ligand can coordinate to a metal center in several ways, primarily through the nitrogen lone pair and potentially through the oxygen atom, allowing for both monodentate and bidentate chelation. This versatility is key to the formation of stable pre-catalysts and highly active catalytic intermediates.
Caption: Coordination modes of this compound with a metal center.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Oxime-derived palladium complexes, particularly palladacycles, are renowned for their exceptional stability and high catalytic activity, often achieving remarkable turnover numbers (TON) and turnover frequencies (TOF).[4][5][6] The this compound ligand is poised to excel in this area, forming robust palladacycles that are resistant to air and moisture.
Mechanistic Hallmark: The Palladacycle
The reaction of this compound with a palladium(II) salt, such as Pd(OAc)₂, can lead to the formation of a highly stable, chloro-bridged dimeric palladacycle. This structure is not merely a pre-catalyst but a key player in the catalytic cycle. The bulky adamantyl group helps to stabilize the monomeric active species generated in solution, preventing palladium black precipitation and extending catalyst lifetime.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. RU2109727C1 - Method of synthesis of adamantane-2-one - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxime-Derived Palladacycles as Versatile Catalysts in Cross-Coupling Reactions | TCI AMERICA [tcichemicals.com]
The Role of 2-Adamantanone Oxime in Advanced Polymer Synthesis: Application Notes and Protocols
Introduction: Unlocking Performance with Adamantane Scaffolds
In the pursuit of high-performance polymers, the incorporation of rigid, bulky, and thermally stable moieties is a proven strategy to enhance material properties. The adamantane cage, a diamondoid hydrocarbon, is a particularly attractive building block due to its unique combination of properties. Polymers containing adamantane derivatives are known for their exceptional thermal stability, high glass transition temperatures (Tg), enhanced mechanical strength, and excellent optical transparency.[1] These characteristics make them highly valuable in advanced applications such as microelectronics, specifically in the formulation of photoresists for deep UV (DUV) lithography.[2][3][4][5]
This technical guide explores the potential of 2-adamantanone oxime, a readily accessible derivative of adamantane, as a versatile precursor for the synthesis of novel functional monomers and polymers. While direct polymerization of this compound is not a common route, its oxime functionality provides a reactive handle for derivatization into polymerizable units. This allows for the strategic incorporation of the adamantane scaffold into polymer chains, thereby imparting its desirable properties to the final material.
This document provides detailed protocols for a proposed synthetic pathway to a novel adamantane-containing methacrylate monomer derived from this compound and its subsequent polymerization. The methodologies are designed to be robust and reproducible, providing researchers in polymer science and drug development with a practical framework for creating new materials with tailored properties.
Proposed Application: A Novel Monomer for High-Performance Photoresists
We propose the synthesis of a novel monomer, 2-(methacryloyloxyimino)adamantane , from this compound. This monomer is designed to be readily copolymerized with other functional monomers to produce polymers for chemically amplified photoresist formulations. The adamantane group is expected to enhance the etch resistance and thermal stability of the resulting polymer, crucial properties for high-resolution lithography.
Part 1: Synthesis of 2-(methacryloyloxyimino)adamantane Monomer
This section details the synthesis of the novel monomer from this compound and methacryloyl chloride. The reaction proceeds via an acylation of the oxime's hydroxyl group.
Experimental Protocol: Monomer Synthesis
Materials:
-
This compound (≥99.0%)
-
Methacryloyl chloride (97%)
-
Triethylamine (≥99.5%), distilled
-
Anhydrous dichloromethane (DCM, ≥99.8%)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hydroquinone (as inhibitor)
Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.65 g, 10 mmol) in anhydrous dichloromethane (100 mL).
-
Base Addition: Add distilled triethylamine (2.1 mL, 15 mmol) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Acylation: Add a solution of methacryloyl chloride (1.25 g, 12 mmol) in anhydrous dichloromethane (20 mL) dropwise to the stirred reaction mixture over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and add a small amount of hydroquinone to the filtrate to prevent premature polymerization.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(methacryloyloxyimino)adamantane monomer.
-
Diagram of Monomer Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN101671287A - Adamantane derivative and photosensitive material for photoresist - Google Patents [patents.google.com]
- 5. WO2007094784A1 - Adamantane based molecular glass photoresists for sub-200 nm lithography - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Adamantanone Oxime
Welcome to the technical support center for the synthesis of 2-adamantanone oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to help you navigate the challenges of this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of this compound
Q: My reaction has resulted in a very low yield of the desired this compound, or no product at all. What are the likely causes and how can I improve the yield?
A: Low or no yield in the oximation of 2-adamantanone can stem from several factors, ranging from the quality of starting materials to the reaction conditions. Here’s a systematic approach to troubleshooting this issue:
-
Purity of 2-Adamantanone: The purity of the starting ketone is crucial. Impurities in 2-adamantanone can interfere with the reaction, leading to side products or inhibition of the oximation process.[1]
-
Inadequate Reaction Time or Temperature: The oximation reaction requires sufficient time and temperature to proceed to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature. A typical protocol involves refluxing the reaction mixture for 2-4 hours.[4]
-
-
Incorrect Stoichiometry of Reagents: The molar ratio of hydroxylamine hydrochloride and the base (e.g., sodium acetate or sodium hydroxide) to 2-adamantanone is critical. An insufficient amount of hydroxylamine will result in an incomplete reaction, while an incorrect amount of base can affect the pH and hinder the reaction.
-
Solution: Use a slight excess of hydroxylamine hydrochloride (e.g., 1.5 equivalents) and an appropriate amount of base (e.g., 2.0 equivalents of sodium acetate) to ensure the reaction goes to completion and maintains an optimal pH.[4]
-
-
Choice of Solvent: The solvent plays a significant role in the reaction rate and yield.
-
Solution: Ethanol is a commonly used and effective solvent for this reaction as it dissolves the 2-adamantanone and the aqueous solution of hydroxylamine hydrochloride and sodium acetate can be added to it.[4]
-
Problem 2: The Product is an Oil or Gummy Solid, Not a Crystalline Solid
Q: I have completed the reaction and work-up, but my product is an oil or a sticky solid instead of the expected crystalline this compound. What should I do?
A: The formation of an oily or gummy product often indicates the presence of impurities or residual solvent. Here are some steps to obtain a crystalline solid:
-
Residual Solvent: The presence of residual solvent can prevent the product from crystallizing.
-
Solution: Ensure the product is thoroughly dried under vacuum. If an oil persists, try dissolving it in a minimal amount of a suitable solvent (like dichloromethane) and then evaporating the solvent under reduced pressure.
-
-
Impurities: Impurities can act as a "eutectic" mixture, lowering the melting point and preventing crystallization.
-
Solution: Purification is necessary. Recrystallization is a highly effective method. Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol) and allow it to cool slowly.[2] The pure this compound should crystallize out, leaving the impurities in the solution. If recrystallization is challenging, column chromatography can be employed.[2][3]
-
-
Incomplete Reaction: The presence of unreacted 2-adamantanone can also lead to an oily product.
-
Solution: Check the purity of your product by TLC. If starting material is present, you may need to re-subject the crude product to the reaction conditions or purify it using chromatography to separate the product from the starting material.
-
Problem 3: Difficulty in Purifying the Final Product
Q: I am struggling to purify my this compound. Recrystallization is not working well, and column chromatography is tedious. Are there alternative purification strategies?
A: While recrystallization and column chromatography are standard methods, some alternatives and tips can improve their effectiveness:
-
Optimizing Recrystallization:
-
Solvent Screening: If ethanol is not effective, try other solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but not when cold.
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can trap impurities.[2]
-
Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the cooled, saturated solution to induce crystallization.
-
-
Alternative to Column Chromatography:
-
Acid-Base Extraction: Although less common for oximes, if acidic or basic impurities are present, an acid-base extraction during the work-up can help remove them.
-
Steam Distillation: For the starting material, 2-adamantanone, steam distillation is an effective purification method.[3] This ensures the starting material for the oximation is of high purity.
-
Problem 4: Suspected Beckmann Rearrangement Side Reaction
Q: I suspect a side reaction is occurring, possibly a Beckmann rearrangement. What are the signs of this, and how can I prevent it?
A: The Beckmann rearrangement is a potential acid-catalyzed side reaction of oximes, which converts them into amides.[5][6]
-
Signs of Beckmann Rearrangement:
-
Unexpected Peaks in Analytical Data: In the ¹H NMR spectrum, the appearance of a broad peak corresponding to an N-H proton of an amide, and in the ¹³C NMR, a peak in the amide carbonyl region (~170-180 ppm) would be indicative. The IR spectrum would show a characteristic amide C=O stretch.
-
Different Polarity on TLC: The resulting lactam from the rearrangement of a cyclic oxime will have a different polarity compared to the oxime and can be observed as a separate spot on a TLC plate.
-
-
Prevention Strategies:
-
Control of Acidity: The Beckmann rearrangement is often catalyzed by strong acids.[6] During the oximation reaction, using a buffer system like sodium acetate with hydroxylamine hydrochloride helps to maintain a milder pH, disfavoring the rearrangement.[4]
-
Careful Work-up: Avoid strongly acidic conditions during the work-up. If an acid wash is necessary, use a dilute acid and perform it at a low temperature.
-
Choice of Reagents: Certain reagents used to promote the Beckmann rearrangement, such as tosyl chloride, thionyl chloride, or strong acids like sulfuric acid, should obviously be avoided in the synthesis of the oxime.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The reported melting point of this compound is in the range of 164-167°C.[] A broad melting point range for your synthesized product can indicate the presence of impurities.
Q2: How can I confirm the formation of this compound using spectroscopy?
A2:
-
¹H NMR: The most characteristic signal is the disappearance of the protons adjacent to the carbonyl group in 2-adamantanone and the appearance of new signals for the protons alpha to the C=NOH group in the oxime. The hydroxyl proton of the oxime (N-OH) will appear as a broad singlet.
-
¹³C NMR: The carbonyl carbon signal of 2-adamantanone (typically >200 ppm) will be replaced by a signal for the C=N carbon of the oxime at a lower chemical shift (around 160-170 ppm).
-
IR Spectroscopy: The strong C=O stretching band of the ketone (around 1700-1720 cm⁻¹) will disappear, and a C=N stretching band (around 1640-1690 cm⁻¹) and a broad O-H stretching band (around 3100-3500 cm⁻¹) will appear for the oxime.
Q3: What are the key safety precautions to take during this synthesis?
A3:
-
Hydroxylamine Hydrochloride: It is a skin and respiratory irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Ethanol and other organic solvents are flammable. Avoid open flames and work in a well-ventilated area.
-
General Precautions: Always wear appropriate PPE. Be familiar with the safety data sheets (SDS) of all chemicals used in the synthesis.
Q4: Can I use a different base instead of sodium acetate?
A4: Yes, other bases like sodium hydroxide or pyridine can be used.[8] However, the choice of base can affect the reaction pH and potentially influence the rate of reaction and the formation of side products. Sodium acetate provides a convenient buffer system when using hydroxylamine hydrochloride.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound[4]
This protocol details the conversion of 2-adamantanone to its oxime.
Materials:
-
2-Adamantanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Water
Procedure:
-
Dissolve 2-adamantanone (1.0 eq) in ethanol in a round-bottom flask.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Add the aqueous solution to the ethanolic solution of 2-adamantanone.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and then pour it into cold water.
-
The this compound will precipitate as a solid.
-
Collect the solid by filtration, wash it with cold water, and dry it under vacuum.
| Reagent | Molar Ratio (eq) |
| 2-Adamantanone | 1.0 |
| Hydroxylamine hydrochloride | 1.5 |
| Sodium acetate | 2.0 |
Protocol 2: Purification by Recrystallization[2]
This protocol describes the purification of crude this compound.
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
Procedure:
-
Place the crude this compound in a flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Visualizations
Reaction Mechanism: Oximation of 2-Adamantanone
Caption: Oximation of 2-Adamantanone Mechanism.
Experimental Workflow
Caption: Experimental Workflow for this compound Synthesis.
Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree for Low Yield.
References
- 1. How to optimize the synthesis conditions of 2 - adamantanone? - Blog [sinoshiny.com]
- 2. How to purify 2 - adamantanone? - Blog [sinoshiny.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 2-Adamantanone Oxime Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-adamantanone oxime. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation in the chemical transformations of this unique polycyclic oxime. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common experimental challenges, ensuring the integrity and success of your synthetic endeavors.
Troubleshooting Guide: Navigating Byproduct Formation
This section addresses specific issues that can arise during the reactions of this compound, with a primary focus on the widely utilized Beckmann rearrangement for the synthesis of 4-aza-adamantan-3-one, a valuable lactam intermediate.
Question 1: My Beckmann rearrangement of this compound is resulting in a low yield of the desired 4-aza-adamantan-3-one lactam. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields in the Beckmann rearrangement of this compound are a common challenge and can be attributed to several factors, primarily related to incomplete reaction, competing side reactions, or suboptimal reaction conditions. The rigid, cage-like structure of adamantane introduces specific stereochemical constraints that must be carefully considered.
Root Cause Analysis & Solutions:
-
Incomplete Reaction: The rearrangement of an oxime to an amide requires the activation of the hydroxyl group to facilitate its departure.[1][2] Incomplete conversion of the starting material is a frequent cause of low yields.
-
Troubleshooting:
-
Catalyst Choice: Strong protic acids like sulfuric acid or polyphosphoric acid are commonly used.[1] However, for sensitive substrates, milder reagents such as tosyl chloride, thionyl chloride, or phosphorus pentachloride can be more effective.[1][3] The choice of catalyst can significantly impact the reaction rate and selectivity.
-
Reaction Temperature & Time: Ensure the reaction is proceeding at the optimal temperature. While higher temperatures can accelerate the reaction, they can also promote byproduct formation. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Moisture Content: The presence of water can hydrolyze the activated oxime intermediate or the final lactam product.[4] Ensure all reagents and solvents are anhydrous.
-
-
-
Beckmann Fragmentation: A significant competing side reaction is the Beckmann fragmentation, which leads to the formation of a nitrile instead of the desired lactam.[1] This pathway is favored when the migrating group can form a stable carbocation. In the case of this compound, fragmentation can occur, leading to ring-opening and the formation of cyano-containing byproducts.
-
Troubleshooting:
-
Reagent Selection: The choice of acid or activating agent can influence the ratio of rearrangement to fragmentation.[1] Milder, non-protic conditions may suppress fragmentation. For instance, using cyanuric chloride with a co-catalyst like zinc chloride has been shown to promote the rearrangement catalytically.[1][4]
-
Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize intermediates, thereby influencing the reaction pathway. Less polar solvents may disfavor the formation of carbocation intermediates required for fragmentation.
-
-
-
Stereochemistry of the Oxime: The Beckmann rearrangement is a stereospecific reaction where the group anti-periplanar to the leaving group on the nitrogen atom migrates.[1] this compound can exist as two geometric isomers (E and Z). While the symmetrical nature of the migrating carbons in this compound simplifies regioselectivity, the presence of a mixture of isomers could potentially lead to different reaction rates or pathways if the conditions favor the rearrangement of one isomer over the other.
-
Troubleshooting:
-
Isomer Separation: While generally not necessary for the symmetrical this compound, for substituted adamantane systems, separation of oxime isomers might be required to ensure the desired regioselectivity of the rearrangement.
-
Isomerization Conditions: Certain reaction conditions can lead to the isomerization of the oxime, potentially affecting the outcome.[1]
-
-
Experimental Protocol: Optimized Beckmann Rearrangement of this compound
This protocol aims to maximize the yield of 4-aza-adamantan-3-one by promoting the desired rearrangement pathway.
-
Preparation of this compound:
-
Dissolve 2-adamantanone in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) to neutralize the liberated HCl.[5][6]
-
Reflux the mixture for 1-2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and precipitate the oxime by adding water.
-
Filter, wash with cold water, and dry the product under vacuum.[7]
-
-
Beckmann Rearrangement:
-
Method A (Strong Acid):
-
Carefully add this compound to pre-cooled polyphosphoric acid with vigorous stirring.
-
Slowly heat the mixture to the optimal temperature (typically 80-120 °C) and maintain for the required time (monitor by TLC).
-
Pour the reaction mixture onto crushed ice to precipitate the lactam.
-
Neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Method B (Milder Conditions):
-
Dissolve this compound in an anhydrous aprotic solvent (e.g., pyridine or dioxane).
-
Cool the solution in an ice bath and slowly add p-toluenesulfonyl chloride.
-
Allow the reaction to stir at room temperature or with gentle heating until completion (monitor by TLC).
-
Quench the reaction with water and extract the product.
-
Follow the workup procedure described in Method A.
-
-
-
Purification:
-
The crude lactam can be purified by recrystallization or column chromatography on silica gel.
-
Question 2: I am observing the formation of a significant amount of a nitrile byproduct in my reaction. How can I suppress this Beckmann fragmentation?
Answer:
The formation of a nitrile byproduct is a clear indication of a competing Beckmann fragmentation pathway.[1] This occurs when the carbocation formed upon fragmentation is relatively stable. For this compound, this would involve the cleavage of a C-C bond of the adamantane cage.
Troubleshooting Logic for Suppressing Fragmentation:
Caption: Troubleshooting logic for minimizing nitrile byproduct formation.
Detailed Explanation:
-
Reagent Choice: Strong Brønsted acids can promote the formation of carbocation intermediates, thus favoring fragmentation. Lewis acids or reagents that generate a less polarized N-O bond prior to rearrangement can favor the desired lactam formation.[3]
-
Temperature Control: Fragmentation pathways often have a higher activation energy than the rearrangement. By lowering the reaction temperature, you can selectively disfavor the fragmentation reaction.
-
Solvent Environment: Protic solvents can stabilize carbocation intermediates through solvation, making fragmentation more favorable. Aprotic solvents are generally preferred to suppress this side reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of this compound?
A: The most prominent reaction of this compound is the Beckmann rearrangement , which converts the oxime into the corresponding lactam, 4-aza-adamantan-3-one.[1][8] This reaction is crucial for the synthesis of aza-adamantane derivatives, which are of significant interest in medicinal chemistry.[9][10][11] Another important reaction is the Schmidt reaction , where 2-adamantanone reacts with hydrazoic acid under acidic conditions to also yield the same lactam.[8][12] Additionally, the oxime can undergo various derivatizations at the hydroxyl group to form oxime ethers and esters.[7]
Q2: What is the mechanism of the Beckmann rearrangement for this compound?
A: The Beckmann rearrangement of this compound proceeds through the following key steps:[2][13]
-
Activation of the Hydroxyl Group: The hydroxyl group of the oxime is protonated by an acid or converted into a better leaving group (e.g., a tosylate).
-
Rearrangement: The C-C bond anti-periplanar to the leaving group migrates to the nitrogen atom, with the simultaneous departure of the leaving group (e.g., water or tosylate). This concerted step avoids the formation of a highly unstable nitrene intermediate.
-
Formation of a Nitrilium Ion: The migration results in the formation of a stable, caged nitrilium ion intermediate.
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the nitrilium ion.
-
Tautomerization: The resulting imidic acid tautomerizes to the more stable amide (lactam) product.
Caption: Simplified mechanism of the Beckmann rearrangement of this compound.
Q3: How does the Schmidt reaction on 2-adamantanone differ from the Beckmann rearrangement of its oxime?
A: While both reactions can yield the same lactam product from 2-adamantanone, their starting materials and mechanisms have key differences.
| Feature | Beckmann Rearrangement | Schmidt Reaction |
| Starting Material | 2-Adamantanone oxime | 2-Adamantanone |
| Reagent | Acid catalyst (e.g., H₂SO₄, PPA) or activating agent (e.g., TsCl) | Hydrazoic acid (HN₃) in the presence of a strong acid |
| Key Intermediate | Nitrilium ion | Azidohydrin, followed by a diazoiminium ion |
| Mechanism | Rearrangement of a pre-formed oxime | Nucleophilic addition of azide to the protonated ketone, followed by rearrangement |
The Schmidt reaction offers a more direct conversion from the ketone to the lactam, bypassing the need to isolate the oxime intermediate.[12][14] However, hydrazoic acid is highly toxic and explosive, requiring special handling precautions.
Q4: Can ring contraction occur as a side reaction with 2-adamantanone derivatives?
A: Yes, under certain conditions, adamantane frameworks can undergo ring contraction to form noradamantane derivatives.[15][16][17] While this is not a common byproduct in standard Beckmann or Schmidt reactions of this compound, it is a known transformation for other adamantane derivatives, often promoted by strong acids and involving carbocationic intermediates. If harsh acidic conditions are used, the potential for such skeletal rearrangements should be considered, especially if unexpected byproducts are observed.
Q5: What are the best practices for purifying the 4-aza-adamantan-3-one product?
A: The purification of 4-aza-adamantan-3-one typically involves the following steps:
-
Initial Workup: After quenching the reaction, it is crucial to neutralize any excess acid. The product is then extracted into an organic solvent.
-
Washing: The organic extract should be washed with water and brine to remove any water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.
-
Purification Techniques:
-
Recrystallization: This is often the most effective method for obtaining highly pure lactam. Suitable solvent systems can be determined through small-scale trials.
-
Column Chromatography: If recrystallization is not effective or if there are multiple byproducts with similar solubility, column chromatography on silica gel is a reliable alternative. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed.
-
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jocpr.com [jocpr.com]
- 4. Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]
- 8. byjus.com [byjus.com]
- 9. Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-Azaadamantanes: pharmacological applications and synthetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 13. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 14. Schmidt Reaction [organic-chemistry.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Synthesis of noradamantane derivatives by ring-contraction of the adamantane framework - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Yield and Purity of 2-Adamantanone Oxime
Welcome to the technical support guide for the synthesis and purification of 2-adamantanone oxime. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet critical chemical transformation. The unique rigid and lipophilic structure of the adamantane cage makes this compound a valuable intermediate in medicinal chemistry for synthesizing a range of biologically active compounds.[1][2] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and perfect your results.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low. What are the most likely causes?
A1: Low yields typically stem from three primary areas: suboptimal reaction pH, incorrect temperature control, or product loss during the work-up phase. The formation of oximes is highly pH-dependent, requiring a delicate balance to both activate the ketone and ensure the hydroxylamine is a free nucleophile.[3] For a detailed breakdown of causes and solutions, please refer to our Troubleshooting Guide for Low Yield .
Q2: After adding water during the work-up, my product "oiled out" instead of precipitating as a solid. How can I fix this?
A2: "Oiling out" occurs when the product separates as a liquid because the temperature is above the melting point of the impure product or the concentration of impurities creates a low-melting eutectic mixture. To resolve this, try reheating the mixture to dissolve the oil, then allow it to cool much more slowly, perhaps even seeding it with a previously obtained pure crystal. Vigorous stirring during precipitation can also encourage the formation of a crystalline solid. For more purification strategies, see the Troubleshooting Guide for Product Purity .
Q3: How do I know if my reaction has gone to completion?
A3: The most reliable method for monitoring the reaction is Thin-Layer Chromatography (TLC). Spot the reaction mixture alongside a spot of your starting material (2-adamantanone). The reaction is complete when the spot corresponding to 2-adamantanone has disappeared and a new, more polar spot for the this compound is dominant.
Q4: What are the best solvents for recrystallizing this compound?
A4: Ethanol or an ethanol/water mixture is a common and effective choice. The ideal recrystallization solvent dissolves the oxime well at high temperatures but poorly at low temperatures, ensuring good recovery.[4] A small-scale solvent screen is always recommended to find the optimal system for your specific impurity profile. See our Protocol 2: Recrystallization for a detailed procedure and solvent selection table.
Troubleshooting Guide: A Deeper Dive
Issue 1: Low Reaction Yield
Achieving a high yield requires careful control over the reaction equilibrium and kinetics. The formation of an oxime is a reversible condensation reaction.[5]
-
Suboptimal Reaction pH: This is the most common culprit. The reaction mechanism involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of 2-adamantanone.[6]
-
The Problem: If the solution is too acidic, the nitrogen atom of hydroxylamine (NH₂OH) becomes protonated to form [NH₃OH]⁺. This renders it non-nucleophilic, halting the reaction. If the solution is too basic, the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic, is disfavored.[3]
-
The Solution: When using hydroxylamine hydrochloride (NH₂OH·HCl), a base like sodium acetate or sodium hydroxide is added to liberate the free hydroxylamine.[7] The optimal pH for ketoxime formation is typically in the range of 4-6.[8] It is crucial to use the correct stoichiometry of the base to neutralize the liberated HCl without making the solution overly basic.
-
-
Inadequate Temperature or Reaction Time:
-
The Problem: The reaction is often conducted at reflux to ensure a reasonable rate.[1][7] Insufficient heat will lead to an incomplete reaction, even after prolonged periods. Conversely, excessively high temperatures can promote the decomposition of hydroxylamine.[8]
-
The Solution: Reflux the reaction mixture in a suitable solvent like ethanol for the recommended time (typically 2-4 hours).[7] Always monitor the reaction's progress by TLC to determine the actual point of completion rather than relying on a fixed time.
-
-
Product Loss During Work-up & Isolation:
-
The Problem: this compound is typically isolated by precipitation upon cooling the reaction mixture and adding cold water.[7] Significant product can be lost if it remains dissolved in the mother liquor.
-
The Solution: Ensure the mixture is thoroughly cooled in an ice bath to minimize the solubility of the oxime. When washing the filtered solid, use ice-cold water and perform the washes quickly to prevent the product from re-dissolving.
-
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield.
Issue 2: Product Purity Issues
The primary impurities are typically unreacted starting material (2-adamantanone) or byproducts from side reactions. Purification is essential for downstream applications.
-
Presence of Unreacted 2-Adamantanone:
-
Detection: Easily detected by TLC as a less polar spot compared to the oxime product. Can also be identified by its characteristic signals in ¹H NMR or a lower-than-expected melting point for the final product.
-
Solution: Ensure the reaction goes to completion by extending the reflux time (monitor with TLC). If significant starting material remains, purification by recrystallization or column chromatography is necessary. 2-Adamantanone has a different solubility profile than its oxime, which can be exploited during recrystallization.[4]
-
-
Purification by Recrystallization:
-
Principle: This is the most effective method for removing small amounts of impurities. It relies on the solubility difference between the desired product and impurities in a chosen solvent system.[4]
-
Procedure: Dissolve the crude product in a minimum amount of a hot solvent, then allow it to cool slowly. The pure this compound will crystallize out, leaving the impurities dissolved in the solvent.
-
Solvent Selection: The choice of solvent is critical. A good solvent should dissolve the compound when hot but not when cold.
-
| Solvent System | Suitability for this compound | Comments |
| Ethanol | Good | Often effective, but solubility at room temperature can be high, potentially reducing recovery. Cooling to 0°C is recommended. |
| Ethanol/Water | Excellent | A common choice. Dissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy (the cloud point), then add a few drops of hot ethanol to clarify. Cool slowly. |
| Isopropanol | Good | Provides a good balance of solvency at high temperature and insolubility at low temperature. |
| Methanol | Fair | High solubility may lead to lower yields unless cooled significantly. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the oximation of ketones.[1][7]
Materials:
-
2-Adamantanone (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Sodium acetate (2.0 eq)
-
Ethanol (e.g., 95%)
-
Deionized Water
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-adamantanone (1.0 eq) in ethanol.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Add the aqueous solution to the ethanolic solution of 2-adamantanone.
-
Heat the mixture to a gentle reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting 2-adamantanone spot is no longer visible.
-
Once complete, cool the reaction mixture to room temperature, then place it in an ice bath.
-
Pour the cooled mixture into a beaker containing ice-cold water to precipitate the product.
-
Collect the white solid by vacuum filtration, washing it with several portions of cold water.
-
Dry the solid to obtain the crude this compound. The product can be further purified by recrystallization.
Protocol 2: Recrystallization of this compound
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with stirring until the solid is fully dissolved.
-
If using a mixed solvent system like ethanol/water, dissolve in the minimum amount of hot ethanol, then add hot water dropwise until persistent cloudiness appears. Add a few more drops of hot ethanol to redissolve the precipitate.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.
Synthesis & Purification Workflow
Caption: General workflow for synthesis and purification.
Product Characterization Data
Proper characterization is essential to confirm the identity and purity of the final product.
| Property | Expected Value | Reference(s) |
| Appearance | White to almost white crystalline solid | |
| Molecular Formula | C₁₀H₁₅NO | [9] |
| Molecular Weight | 165.24 g/mol | |
| Melting Point | 166 - 170 °C | |
| Purity (GC) | >98.0% | |
| Solubility | Soluble in methanol, ethanol | |
| ¹H NMR | Spectrum should be consistent with the oxime structure | |
| IR Spectrum | Characteristic peaks for O-H and C=N bonds | [9] |
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological activity of this compound carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. How to purify 2 - adamantanone? - Blog [sinoshiny.com]
- 5. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. US3808275A - Process for producing oximes - Google Patents [patents.google.com]
- 9. This compound [webbook.nist.gov]
Technical Support Center: The Beckmann Rearrangement of 2-Adamantanone Oxime
Welcome to the technical support center for the Beckmann rearrangement of 2-adamantanone oxime. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important transformation. The unique, rigid cage structure of the adamantane scaffold presents specific challenges and opportunities in this classic rearrangement. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you may encounter during the synthesis of 4-azatricyclo[4.3.1.13,8]undecan-5-one (the lactam product) from this compound.
Question 1: My reaction shows very low conversion of the starting this compound, or no reaction at all. What are the likely causes?
Answer:
Failure to initiate the rearrangement typically points to one of three areas: the quality of the starting material, the activation of the oxime, or the reaction conditions.
-
Purity of the Starting Oxime: The Beckmann rearrangement begins with the oxime. Ensure your this compound is pure and dry. The presence of leftover hydroxylamine or base from the oximation step can interfere with the acidic catalyst.
-
Validation: Confirm the purity of your oxime via TLC, melting point, or NMR spectroscopy before proceeding. A standard protocol for synthesizing the oxime involves reacting 2-adamantanone with hydroxylamine hydrochloride and a base like sodium acetate in ethanol.[1]
-
-
Insufficient Catalyst Activity: The hydroxyl group of the oxime is a poor leaving group and must be activated.[2] This is the primary role of the acid catalyst.
-
Brønsted Acids (H₂SO₄, PPA): These are the classic reagents.[3] If using sulfuric acid, ensure it is concentrated (98%) and not old, as it can absorb atmospheric moisture, reducing its efficacy. Polyphosphoric acid (PPA) is also an excellent choice and often gives good results.[4]
-
Other Reagents (SOCl₂, PCl₅, TsCl): These reagents convert the hydroxyl into a much better leaving group (-OS(O)Cl, -OPCl₄, -OTs).[5] If using these, ensure they are not hydrolyzed from improper storage. Using a base like pyridine with TsCl can facilitate the formation of the tosylate ester.
-
-
Suboptimal Temperature: While activation is key, thermal energy is required to overcome the activation barrier for the rearrangement. Most Beckmann rearrangements require elevated temperatures, often in the range of 100-140 °C.[3] If your reaction is sluggish, a cautious increase in temperature may be necessary. However, excessively high temperatures can lead to decomposition.[6]
Question 2: My reaction is messy, and I've isolated a significant amount of a nitrile byproduct instead of the desired lactam. What is happening?
Answer:
You are observing a common and competing side reaction known as the Beckmann fragmentation .[5] This pathway becomes significant when the migrating group can form a stable carbocation.[7]
-
Mechanism of Fragmentation: In the case of this compound, the migration of the alkyl group is expected. However, if the reaction conditions are too harsh or improperly chosen, the C-C bond alpha to the oxime can cleave, leading to a carbocation and a nitrile. The rigid, strained structure of the adamantane cage can influence the propensity for fragmentation.[8]
-
How to Minimize Fragmentation:
-
Choice of Reagent: The choice of acid catalyst is critical. Very strong, dehydrating acids like PPA or H₂SO₄ at high temperatures can sometimes favor fragmentation. Milder conditions can favor the desired rearrangement.[5] Consider using p-toluenesulfonyl chloride (TsCl) to form the tosylate, which can then be rearranged under less acidic, often basic or neutral, thermal conditions.[3]
-
Temperature Control: Avoid excessively high temperatures, which can promote fragmentation over rearrangement.[6]
-
Solvent Choice: The solvent can influence the reaction pathway. Aprotic solvents are common when using reagents like sulfonyl chlorides.[3]
-
Below is a workflow to help diagnose and solve common issues.
Caption: A troubleshooting workflow for the Beckmann rearrangement.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Beckmann rearrangement?
A1: The reaction proceeds through a series of well-defined steps:[2][9]
-
Activation: The hydroxyl group of the oxime is protonated by an acid (or converted to a sulfonate ester), turning it into a good leaving group (H₂O or RSO₃⁻).[3]
-
Migration: In a concerted step, the alkyl group that is anti (opposite) to the leaving group migrates from carbon to the electron-deficient nitrogen. This[1][3]-shift occurs simultaneously with the departure of the leaving group.[7]
-
Intermediate Formation: This migration results in the formation of a highly electrophilic nitrilium ion intermediate.[2]
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the nitrilium ion.
-
Tautomerization: A final deprotonation and tautomerization of the resulting imidic acid form yields the stable lactam product.[9]
Caption: The reaction mechanism of the Beckmann rearrangement.
Q2: Why is the stereochemistry of the oxime important?
A2: The Beckmann rearrangement is stereospecific. The group that migrates is always the one that is anti-periplanar (trans) to the leaving group on the nitrogen.[5][10] For symmetrical ketones like 2-adamantanone, only one oxime is formed, so this is not a source of regioisomeric products. However, it's a critical mechanistic principle to remember for unsymmetrical ketones. While acidic conditions can sometimes cause E/Z isomerization of the oxime, this is not always guaranteed, and the geometry of the starting oxime dictates the product.[2]
Q3: Can I perform this reaction under milder, non-acidic conditions?
A3: Yes, several methods have been developed to avoid using large quantities of strong, corrosive acids.[4]
-
Activation with Sulfonyl Chlorides: As mentioned, converting the oxime to its tosylate or mesylate allows the rearrangement to be initiated thermally, sometimes in the presence of a weak base.[3]
-
Cyanuric Chloride: This reagent, often used with a co-catalyst like zinc chloride, can catalytically activate the hydroxyl group under much milder conditions than traditional strong acids.[4][5]
-
Photochemical Rearrangement: It has been shown that irradiating this compound in acetic acid can yield the lactam product in high yield, notably without fragmentation products.
Data Summary Table
| Parameter | Recommended Conditions & Reagents | Rationale & Notes |
| Catalyst/Reagent | Classic: Conc. H₂SO₄, Polyphosphoric Acid (PPA) Milder: p-Toluenesulfonyl chloride (TsCl)/Pyridine; Cyanuric Chloride/ZnCl₂ | Strong acids ensure protonation but can be corrosive and cause side reactions.[4][5] Milder reagents improve functional group tolerance and can suppress fragmentation. |
| Solvent | Dependent on reagent. Can be neat (PPA), or in aprotic solvents like acetonitrile or DCM for sulfonate ester routes.[3][6] | The solvent must be stable to the reaction conditions and, in some cases, helps to solvate intermediates. Ensure anhydrous conditions.[6] |
| Temperature | Typically elevated (e.g., >100 °C). | Provides the necessary activation energy for the rearrangement step. Requires optimization to maximize yield and minimize decomposition/fragmentation.[3] |
| Workup | Careful quenching on ice followed by neutralization with a base (e.g., NaOH, NH₄OH) and extraction. | The reaction mixture is strongly acidic and must be neutralized carefully. The lactam product can then be extracted into an organic solvent.[11] |
Standard Experimental Protocol
This protocol is a representative procedure for the rearrangement using polyphosphoric acid (PPA).
Objective: To synthesize 4-azatricyclo[4.3.1.13,8]undecan-5-one from this compound.
Materials:
-
This compound (1.0 eq)
-
Polyphosphoric acid (PPA) (10-20x weight of oxime)
-
Ice water
-
Sodium hydroxide solution (e.g., 10 M NaOH)
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add polyphosphoric acid. Begin stirring and heat the PPA to approximately 80-90 °C to ensure it is fluid.
-
Addition of Oxime: Carefully and portion-wise, add the this compound to the hot, stirring PPA. An initial exotherm may be observed.
-
Reaction: Increase the temperature to 120-130 °C and maintain for 1-3 hours. Monitor the reaction progress by TLC (a co-spot of the starting material is recommended).
-
Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool slightly (to ~80 °C). In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture into the ice water with vigorous stirring. Caution: This quenching is highly exothermic.
-
Neutralization: Cool the quenched mixture in an ice bath. Slowly add concentrated sodium hydroxide solution to neutralize the acid. Monitor the pH with litmus paper or a pH meter until it is basic (pH > 10).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude lactam.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jocpr.com [jocpr.com]
- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. adichemistry.com [adichemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Beckmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 11. RU2109727C1 - Method of synthesis of adamantane-2-one - Google Patents [patents.google.com]
Technical Support Center: Enhancing Photochemical Efficiency with Adamantanone Oxime
Welcome to the technical support center for the application of adamantanone oxime in photochemical reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the unique properties of adamantanone oxime to facilitate efficient hydrogen atom transfer (HAT) and other photochemical transformations. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and the scientific rationale behind these recommendations to empower your research and development endeavors.
Introduction: The Role of Adamantanone Oxime in Modern Photochemistry
Adamantanone oxime has emerged as a powerful tool in synthetic organic chemistry, primarily recognized for its ability to act as a precursor to iminyl radicals upon photochemical excitation. The rigid, cage-like structure of the adamantyl group imparts unique stability and reactivity to the oxime moiety. Under photochemical conditions, the relatively weak N-O bond of adamantanone oxime and its derivatives can undergo homolytic cleavage to generate an iminyl radical. This highly reactive intermediate is a potent hydrogen atom abstractor, capable of cleaving strong C-H bonds, a foundational step in many C-H functionalization reactions.[1][2][3] The efficiency of these reactions, however, is contingent on a range of experimental parameters. This guide will help you navigate the common challenges and optimize your photochemical reactions for maximum efficiency and product yield.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section provides a systematic approach to diagnosing and resolving common issues encountered during photochemical reactions utilizing adamantanone oxime.
Problem 1: Low or No Product Conversion
Symptom: Analysis of the reaction mixture (e.g., by TLC, LC-MS, or NMR) shows a large amount of unreacted starting material and minimal or no desired product.
Possible Causes & Solutions:
-
Inadequate Light Source:
-
Cause: The wavelength of the light source may not sufficiently overlap with the absorption spectrum of the photosensitizer or the adamantanone oxime derivative itself. The first law of photochemistry dictates that light must be absorbed for a reaction to occur.[4]
-
Solution: Ensure your lamp's emission spectrum is appropriate for the reaction. While direct excitation of the oxime is possible, many reactions benefit from a photosensitizer. Verify the absorption maximum of your system and select a lamp with a corresponding high-intensity output. For instance, many oxime-based reactions are initiated with UV light, but visible-light photocatalysis is also common with the appropriate sensitizer.[5]
-
-
Insufficient Light Intensity or Reaction Time:
-
Cause: The photon flux may be too low to generate a sufficient concentration of the excited state species, or the reaction may not have been irradiated for a long enough duration to reach completion.
-
Solution: Increase the power of your lamp or move the lamp closer to the reaction vessel to increase the photon flux. Extend the reaction time, monitoring the progress at regular intervals to determine the optimal duration. Be aware that prolonged irradiation can sometimes lead to product degradation.
-
-
Presence of Quenchers:
-
Cause: Molecular oxygen is a notorious quencher of triplet excited states, which are often involved in these photochemical reactions. Other impurities in the solvent or reagents can also act as quenchers.
-
Solution: Thoroughly degas your reaction mixture before and during irradiation. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for an extended period.[6] Ensure that all solvents and reagents are of high purity.
-
-
Suboptimal Solvent Choice:
-
Cause: The solvent can significantly influence the stability of the excited state and the reactivity of the generated radicals.[7][8][9]
-
Solution: Screen a variety of solvents. Aprotic solvents like acetonitrile, dichloromethane, or benzene are commonly used. Protic solvents may interfere with the radical intermediates. The choice of solvent can also affect the solubility of your substrates and the overall reaction kinetics.[10]
-
Problem 2: Formation of Multiple Products & Low Selectivity
Symptom: The reaction mixture contains the desired product along with several unexpected byproducts, leading to a low yield of the target molecule and complicating purification.
Possible Causes & Solutions:
-
Side Reactions of the Iminyl Radical:
-
Cause: The highly reactive iminyl radical can participate in undesired side reactions, such as fragmentation or rearrangement (e.g., Beckmann rearrangement), competing with the intended hydrogen atom transfer.[1][10]
-
Solution:
-
Temperature Control: Photochemical reactions can generate significant heat. Use a cooling system (e.g., a fan or a cooling bath) to maintain a consistent and moderate reaction temperature. Higher temperatures can favor undesired thermal side reactions.[10]
-
Concentration Optimization: The concentration of the substrate can influence the relative rates of intermolecular versus intramolecular reactions. Adjusting the concentration may favor the desired reaction pathway.
-
-
-
Product Degradation:
-
Cause: The desired product may itself be photosensitive and degrade upon prolonged exposure to the irradiation source.
-
Solution: Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed. If the product is known to be unstable, consider using a filter to block shorter, more energetic wavelengths of light that might be causing decomposition.
-
-
Competing Reaction Pathways:
-
Cause: In complex substrates, there may be multiple C-H bonds that can be abstracted by the iminyl radical, leading to a mixture of constitutional isomers.
-
Solution: This is a more challenging issue to resolve and may require redesigning the substrate to block or disfavor abstraction at undesired positions. Alternatively, computational studies could help predict the relative reactivity of different C-H bonds and guide substrate design.
-
Problem 3: Difficulty in Product Purification
Symptom: The crude reaction mixture is a complex mess, and isolating the desired product in a pure form is challenging.
Possible Causes & Solutions:
-
Formation of Non-polar Byproducts:
-
Cause: Radical-based reactions can sometimes lead to the formation of hydrocarbon byproducts that have similar polarities to the desired product, making chromatographic separation difficult. Adamantanone itself can also be a byproduct.[1]
-
Solution:
-
Optimize Reaction Conditions: First, try to minimize byproduct formation by addressing the points in "Problem 2".
-
Alternative Purification Techniques: If standard column chromatography is ineffective, consider other techniques such as preparative TLC, HPLC, or crystallization. For adamantane-containing compounds, their high crystallinity can often be exploited for purification by recrystallization.[11]
-
Chemical Derivatization: In some cases, it may be beneficial to derivatize the crude mixture to alter the polarity of the desired product, facilitating its separation. The derivatizing group can then be removed in a subsequent step.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which adamantanone oxime improves the efficiency of photochemical reactions?
A1: Adamantanone oxime serves as an efficient precursor for iminyl radicals under photochemical conditions. The key to its effectiveness lies in the homolytic cleavage of the N-O bond upon photoexcitation. The resulting iminyl radical is a potent hydrogen atom transfer (HAT) agent, capable of abstracting hydrogen atoms from even strong C-H bonds. This initiates a radical chain reaction or a desired C-H functionalization, providing a pathway for reactions that are often difficult to achieve through traditional thermal methods.[1][2][3] The rigid adamantyl framework provides stability and influences the reactivity of the oxime.
Q2: Do I need a photosensitizer when using adamantanone oxime?
A2: While direct irradiation of adamantanone oxime can lead to N-O bond cleavage, the efficiency can often be significantly improved by using a photosensitizer. A photosensitizer with a high intersystem crossing quantum yield can absorb light and then transfer its energy to the oxime, populating a reactive triplet state more efficiently.[5] The choice of sensitizer depends on the specific reaction and the desired excited state. Common photosensitizers include benzophenone and its derivatives for UV-mediated reactions, and various iridium or ruthenium complexes for visible-light photocatalysis.
Q3: My reaction is very slow. Besides increasing light intensity and time, what else can I do?
A3: A sluggish reaction can be due to several factors beyond light exposure. Consider the following:
-
Quantum Yield: The inherent quantum yield of your reaction might be low. This is the measure of how many molecules react per photon absorbed.[12] To improve this, you might need to optimize the concentration of your reactants or add a co-catalyst that can facilitate a more efficient radical chain process.
-
Solvent Viscosity: Highly viscous solvents can hinder the diffusion of reactants and intermediates, slowing down the reaction rate. If applicable to your system, consider a less viscous solvent.
-
Temperature: While excessive heat can be detrimental, a slight increase in temperature can sometimes increase the reaction rate. However, this must be done cautiously to avoid side reactions.
Q4: I am observing the formation of a lactam in my reaction mixture. What is happening?
A4: The formation of a lactam is a classic indicator of a photo-Beckmann rearrangement.[1][13] This is a known photoreaction of oximes where the group anti to the hydroxyl group migrates to the nitrogen atom, leading to the formation of a lactam after tautomerization of the initial nitrilium ion intermediate. To minimize this side reaction, you can try:
-
Lowering the reaction temperature.
-
Changing the solvent to one that is less polar or less protic, as solvent can influence the stability of the intermediates in the rearrangement pathway. [7]
-
Modifying the oxime. O-acylation or O-alkylation of the oxime can sometimes suppress the Beckmann rearrangement in favor of N-O bond homolysis.
Q5: How can I effectively remove unreacted adamantanone oxime and other adamantane-based byproducts from my reaction?
A5: Adamantane derivatives can be greasy and sometimes co-elute with the desired product. Here are some tips for purification:
-
Crystallization: Adamantane-containing compounds are often crystalline. Attempting to crystallize your product from a suitable solvent system can be a very effective purification method.[11]
-
Column Chromatography: Use a high-resolution column with a shallow solvent gradient. Sometimes, using a different stationary phase (e.g., alumina instead of silica gel) can alter the elution profile and improve separation.
-
Steam Distillation: For volatile adamantane byproducts like adamantanone, steam distillation of the crude product can be an effective removal method if your desired product is not volatile under these conditions.[14]
Experimental Protocols
Protocol 1: General Procedure for a Photochemical C-H Functionalization using Adamantanone Oxime
This protocol provides a general starting point for a photochemical reaction involving hydrogen atom transfer from a C-H bond to an iminyl radical generated from an O-acyl adamantanone oxime.
Materials:
-
Substrate with the target C-H bond
-
O-Acetyl adamantanone oxime (or other suitable derivative)
-
Photosensitizer (e.g., benzophenone, optional)
-
Anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane)
-
Photochemical reactor equipped with a suitable lamp (e.g., medium-pressure mercury lamp) and a cooling system
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
In a quartz reaction vessel, dissolve the substrate, O-acetyl adamantanone oxime, and the photosensitizer (if used) in the chosen anhydrous, degassed solvent. The concentration of the substrate is typically in the range of 0.05-0.2 M.
-
Seal the reaction vessel and thoroughly degas the solution by bubbling with an inert gas for 20-30 minutes or by performing three freeze-pump-thaw cycles.
-
Place the reaction vessel in the photochemical reactor and ensure the cooling system is active to maintain a constant temperature (e.g., 20-25 °C).
-
Turn on the lamp to initiate the reaction.
-
Monitor the progress of the reaction by periodically taking aliquots and analyzing them by TLC, GC, or LC-MS.
-
Once the reaction is complete (or has reached optimal conversion), turn off the lamp.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography, crystallization, or another suitable method.
Quantitative Data Summary
| Parameter | Typical Range/Value | Significance |
| Substrate Concentration | 0.01 - 0.5 M | Affects reaction kinetics and selectivity (inter- vs. intramolecular processes). |
| Adamantanone Oxime Equiv. | 1.0 - 2.0 | Excess may be needed to drive the reaction to completion. |
| Photosensitizer Loading | 1 - 10 mol% | Catalytic amounts are typically sufficient. |
| Wavelength | 254 nm, 300 nm, 350 nm (UV); >400 nm (Visible) | Must overlap with the absorption of the photosensitizer or reactant. |
| Reaction Temperature | 10 - 40 °C | Influences reaction rate and can control side reactions. |
| Quantum Yield (Φ) | Varies greatly (0.1 - >1) | A measure of the reaction's efficiency. Values >1 suggest a chain reaction. |
Visualizing the Core Concepts
Mechanism of Iminyl Radical Formation and Hydrogen Atom Transfer
Caption: Photochemical generation of an iminyl radical from adamantanone oxime and subsequent hydrogen atom transfer.
Troubleshooting Workflow for Low Product Yield
Caption: A stepwise approach to troubleshooting low yields in photochemical reactions with adamantanone oxime.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing external quantum efficiency in photocatalysts via first-principles optics and carrier transport modeling - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Nonclassical Beckmann Rearrangement Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Photoinduced Reactions. LXXIII. Solvent Dependence in the Photochemical Reaction of α-Nitroepoxides | Semantic Scholar [semanticscholar.org]
- 8. Solvent Effects on Ultrafast Photochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atomic-scale observation of solvent reorganization influencing photoinduced structural dynamics in a copper complex photosensitizer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. dalalinstitute.com [dalalinstitute.com]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
Frequently Asked Questions (FAQs): The Adamantane Challenge
Welcome to the Technical Support Center for the purification of adamantane-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the purification of these unique molecules. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in the distinct physicochemical properties of the adamantane cage.
This section addresses fundamental questions regarding the purification of adamantane derivatives, stemming from their unique diamondoid structure.
Q1: What makes adamantane-containing compounds so challenging to purify?
A1: The difficulty arises directly from the core adamantane structure: a rigid, highly symmetrical, and lipophilic cage.[1][2] This imparts several characteristics that complicate standard purification techniques:
-
Extreme Lipophilicity: The nonpolar hydrocarbon scaffold leads to poor solubility in polar solvents, including water, but high solubility in nonpolar organic solvents like hexane and chloroform.[3][4] This can make precipitation and recrystallization from common polar solvent systems difficult.
-
High Crystallinity and Strong Crystal Lattice: The high symmetry of the adamantane cage often results in a very stable crystal lattice.[4] This contributes to their characteristically high melting points (adamantane itself melts at 270 °C) and can make dissolution for chromatography or recrystallization challenging.[3][5]
-
Tendency to Sublime: Unsubstituted adamantane and some simple derivatives can sublime even at room temperature.[5] While this property can be exploited for purification, it can also lead to product loss during solvent evaporation under vacuum if not carefully controlled.[6]
-
"Greasy" Nature in Chromatography: The high lipophilicity means these compounds often have very strong interactions with nonpolar stationary phases (like C18 in reversed-phase) and weak interactions with polar stationary phases (like silica gel in normal-phase), leading to elution at the solvent front or requiring highly nonpolar mobile phases.
Q2: What are the most common impurities I should expect in my crude adamantane product?
A2: Impurities in adamantane synthesis typically fall into three categories:[7]
-
Unreacted Starting Materials: The high stability of the adamantane cage can sometimes lead to incomplete reactions.[8] For instance, in the synthesis of 1-iodoadamantane, residual adamantane is a common impurity.[9]
-
Structurally Related Byproducts: Side reactions can generate derivatives you don't want. A classic example is over-alkylation in Friedel-Crafts reactions, leading to polysubstituted adamantanes.[7] In syntheses starting from adamantanol, residual ketones like adamantanone can be present.[6]
-
Reagents and Solvents: As with any synthesis, residual solvents or byproducts from reagents can contaminate the final product.
It is crucial to obtain a Certificate of Analysis (COA) for commercial starting materials and to use analytical techniques like GC, NMR, or LC-MS to identify impurities before planning a purification strategy.[1]
Decision-Making in Adamantane Purification
Choosing the right purification strategy is the first and most critical step. The unique properties of your specific adamantane derivative will guide this choice.
Caption: Decision tree for selecting a primary purification method.
Troubleshooting Guide 1: Recrystallization
Recrystallization is often the most effective method for obtaining highly pure, crystalline adamantane compounds. However, it comes with its own set of challenges.
Q3: I've tried several solvents, but my adamantane derivative won't crystallize upon cooling. What's wrong?
A3: This is a classic sign that your solution is not supersaturated, or that nucleation is inhibited. The cause is often using too much solvent or choosing a solvent in which the compound is too soluble even at low temperatures.[10]
Protocol: Inducing Crystallization
-
Concentrate the Solution: Re-heat the solution and gently evaporate a portion of the solvent using a stream of nitrogen or a rotary evaporator. This increases the solute concentration. Be cautious not to evaporate too much, which could cause the product to "oil out."[10]
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[11]
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed" provides a template for other molecules to crystallize upon.[11]
-
-
Lower the Temperature: If crystals haven't formed at room temperature, move the flask to an ice bath, and subsequently to a freezer if the solvent's freezing point allows. Slower cooling generally yields purer, larger crystals.[12]
-
Introduce an Anti-Solvent: If the compound is highly soluble in your chosen solvent, you can use an "anti-solvent" system. This involves slowly adding a miscible solvent in which your compound is insoluble. Add the anti-solvent dropwise to the dissolved compound until the solution becomes persistently cloudy (turbid), then add a few drops of the original "good" solvent to clarify it before allowing it to cool slowly.[10]
Q4: My compound separated as an oil instead of crystals. How do I fix this?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cooled too rapidly.[10] The resulting oil is essentially an impure liquid form of your compound.
Troubleshooting Workflow: Oiling Out
Caption: Troubleshooting workflow for when a compound oils out.
Q5: How do I select the best solvent for recrystallizing my adamantane derivative?
A5: The ideal solvent is one where your compound is sparingly soluble at room temperature but highly soluble when hot.[10] Given the lipophilic nature of adamantane, you'll often be working with nonpolar or moderately polar organic solvents. A systematic screening is the best approach.
Table 1: Recrystallization Solvent Selection Guide for Adamantane Derivatives
| Derivative Polarity | Example Functional Groups | Good Starting Solvents | Comments |
| Nonpolar | Alkyl, Halogen | Hexane, Heptane, Cyclohexane | High solubility may require very low temperatures for good recovery. |
| Intermediate Polarity | Ester, Ketone, Ether | Isopropanol, Toluene, Ethyl Acetate | Often provide a good balance of solubility properties.[12] |
| Polar | Hydroxyl, Carboxylic Acid, Amine | Ethanol, Methanol, Acetone, Water (as anti-solvent) | Polar protic solvents are good choices for derivatives with H-bond donors/acceptors.[10] |
| Mixed-Solvent Systems | (Varies) | Toluene/Heptane, Ethyl Acetate/Hexane, Methanol/Water | Very powerful for fine-tuning solubility and inducing crystallization.[10] |
Troubleshooting Guide 2: Column Chromatography
When recrystallization is not feasible due to the nature of the impurities or if the compound is an oil, column chromatography is the next logical step.
Q6: My highly lipophilic adamantane derivative runs at the solvent front on silica gel, even with pure hexane. What can I do?
A6: This is a common problem indicating that the stationary phase (silica) is too polar and has virtually no interaction with your nonpolar compound.
A: Strategies for Retaining Nonpolar Compounds:
-
Switch to Reversed-Phase (RP) Chromatography: This is the most effective solution. Use a C18-functionalized silica column. Your nonpolar adamantane compound will interact strongly with the nonpolar stationary phase. You can then elute with a polar mobile phase, such as acetonitrile/water or methanol/water mixtures.[13][14] RP-HPLC is highly selective for many adamantane derivatives.[14]
-
Use Less Polar Normal-Phase Media: If you must use normal-phase, consider alumina (Al₂O₃) instead of silica gel (SiO₂). Alumina is a less polar adsorbent and may provide better retention for highly nonpolar compounds.
-
Modify the Mobile Phase (Advanced): For normal-phase, adding a very small percentage of a slightly more polar solvent like dichloromethane or toluene to your hexane can sometimes increase interaction with trace active sites on the silica, but this is often insufficient for extremely nonpolar compounds.
Q7: My polar adamantane derivative (e.g., an amino-adamantane) is streaking badly on the silica TLC plate and won't elute from the column.
A7: This indicates an overly strong, irreversible interaction with the acidic silica gel, which is common for basic compounds like amines.
A: Strategies for Eluting Polar/Basic Compounds:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier to your mobile phase.
-
For amines: Add 0.5-2% triethylamine (Et₃N) or ammonia (in methanol) to your eluent (e.g., Ethyl Acetate/Hexane/Et₃N). This neutralizes the acidic silanol groups on the silica surface, preventing strong ionic binding of your basic compound and resulting in sharp, well-defined bands.
-
For carboxylic acids: Add 0.5-2% acetic acid or formic acid to the mobile phase. This keeps the compound in its protonated, less polar state, reducing streaking.
-
-
Use a Different Stationary Phase: Consider using a more inert stationary phase like alumina (neutral or basic grade) or a polymer-based column if available.
Table 2: Typical Starting Conditions for Adamantane Chromatography
| Chromatography Mode | Stationary Phase | Typical Mobile Phase | Suitable For... |
| Normal-Phase | Silica Gel | Hexane / Ethyl Acetate | Adamantane derivatives of moderate polarity (ketones, esters). |
| Normal-Phase (Modified) | Silica Gel | Hexane / Ethyl Acetate + 1% Et₃N | Basic derivatives (e.g., amantadine). |
| Reversed-Phase | C18 Silica | Acetonitrile / Water | Most adamantane derivatives, especially nonpolar and alkyl-substituted ones.[13] |
| Gas Chromatography (GC) | Non-polar (e.g., DB-5) | Helium, Hydrogen | Volatile and thermally stable derivatives; excellent for purity analysis.[15] |
Troubleshooting Guide 3: Sublimation
For thermally stable, non-ionic adamantane derivatives, sublimation can be a powerful, solvent-free purification technique.[5]
Q8: When should I choose sublimation over other methods?
A8: Sublimation is an excellent choice when:
-
The target compound is thermally stable and has a reasonable vapor pressure below its melting point.[16][17]
-
The impurities are non-volatile (e.g., salts, baseline material from a column) or have a significantly different sublimation temperature.
-
You need an exceptionally pure, solvent-free sample, for example, for analytical standards or single-crystal growth.[5]
Q9: My sublimation is extremely slow or isn't working at all. What are the key parameters to check?
A9: Successful sublimation depends on a delicate balance between temperature and pressure.
-
Vacuum Level: A high vacuum (typically <1 mmHg) is critical. The lower the pressure, the lower the temperature required for sublimation. Check your vacuum pump and ensure all seals on the apparatus are tight.
-
Temperature: The temperature must be high enough to generate sufficient vapor pressure but low enough to prevent melting or decomposition. Gently and slowly increase the temperature of the heating bath until you observe the first signs of solid depositing on the cold finger.
-
Surface Area: Grinding the crude material into a fine powder increases the surface area available for sublimation, which can significantly speed up the process.
-
Apparatus Design: Ensure there is a short, clear path between the heated surface and the cold finger. The temperature gradient between the bottom of the flask and the cold finger should be as large as possible to promote efficient deposition.
References
- 1. benchchem.com [benchchem.com]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. Adamantane - Wikipedia [en.wikipedia.org]
- 6. JP4984548B2 - Purification method of adamantane monools - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. jchr.org [jchr.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Sublimation thermodynamics aspects of adamantane and memantine derivatives of sulfonamide molecular crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 2-Adamantanone Oxime Derivatives
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-adamantanone oxime derivatives. The unique tricyclic cage structure of adamantane provides a rigid, lipophilic scaffold that is invaluable in medicinal chemistry.[1] However, this same lipophilicity is the primary driver of the solubility challenges frequently encountered with its derivatives, including 2-adamantanone oximes.[1] Poor aqueous solubility can significantly impede formulation, biological screening, and overall drug development progress.[2]
This guide is designed to provide you with a logical, in-depth framework for troubleshooting and overcoming these solubility issues. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Understanding the Core Problem: The Adamantane Cage
The adamantane moiety is essentially a molecular diamondoid—a highly stable, non-polar, and bulky hydrocarbon structure.[1] When incorporated into a molecule like a this compound derivative, it dominates the compound's physicochemical properties. In an aqueous environment, the high energy required to break the hydrogen-bonding network of water to accommodate this large, non-polar group results in very low solubility.[3] This guide will walk you through systematic approaches to mitigate this fundamental challenge.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the common issues encountered in the lab.
Q1: I've just synthesized a new this compound derivative and it's insoluble in my standard aqueous buffer (e.g., PBS). Where do I start?
Answer: This is the most common starting point. Before attempting complex formulations, a systematic solvent screening and co-solvent strategy is the most effective initial approach. The goal is to find a solvent system that can accommodate the lipophilic adamantane cage while maintaining the stability of your compound.
Causality: The insolubility arises from the mismatch in polarity between your highly non-polar compound and the highly polar aqueous buffer. A water-miscible organic co-solvent acts as a bridge, reducing the overall polarity of the solvent system to a level that can solvate your compound.[3][4][5] It achieves this by disrupting water's hydrogen bond network, creating pockets that can accommodate the non-polar solute.[3]
Caption: Initial workflow for addressing compound insolubility.
This protocol will help you determine the minimum percentage of co-solvent required to keep your compound in solution at your desired final concentration.
Materials:
-
Your this compound derivative
-
Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)
-
Your target aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Clear glass vials or microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of your compound in 100% DMSO or EtOH. Ensure it is fully dissolved. If not, see Q2.
-
Set Up Titration Series: In separate vials, prepare a series of co-solvent/buffer blends. For example: 10% DMSO in buffer, 5% DMSO in buffer, 2% DMSO in buffer, 1% DMSO in buffer, and a 0% DMSO (100% buffer) control.
-
Spike in Compound: Add a small aliquot of your 10 mM stock solution to each blend to achieve your desired final concentration (e.g., 10 µL of 10 mM stock into 990 µL of blend for a final concentration of 100 µM).
-
Mix and Observe: Vortex each vial thoroughly for 30 seconds.
-
Incubate and Inspect: Let the vials sit at room temperature for at least 1 hour. Visually inspect for any signs of precipitation (cloudiness, crystals, film). For more sensitive analysis, measure turbidity using a spectrophotometer.
-
Determine Optimal Co-solvent Level: The lowest percentage of co-solvent that results in a clear, stable solution is your optimal starting point for experiments.
Self-Validation: Always include a "no-compound" control for each co-solvent concentration to ensure the buffer components themselves are not precipitating. Also, run a 100% buffer sample to confirm the initial insolubility.
Q2: My compound won't even dissolve in 100% DMSO or ethanol to make a stock solution. What are my options?
Answer: While less common, this indicates extremely poor solubility. This requires more aggressive organic solvents or alternative formulation strategies from the outset.
Causality: The crystal lattice energy of your solid compound may be too high for even strong organic solvents to overcome easily. Gentle heating can provide the energy needed to break these intermolecular forces.
Troubleshooting Steps:
-
Gentle Heating: Warm the DMSO/compound mixture to 37-50°C for 5-10 minutes. Often, this is sufficient to get the compound into solution. Allow it to cool to room temperature to ensure it remains dissolved.
-
Alternative Solvents: If heating fails, consider solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). Note that these are more toxic and may be incompatible with downstream cellular assays. If using DCM, you will need to evaporate it and reconstitute the dried film in your desired assay solvent.
-
Sonication: Use a bath sonicator to apply ultrasonic energy, which can help break up solid aggregates and enhance dissolution.
-
Re-evaluate Purity: Impurities can sometimes significantly hinder solubility. Confirm the purity of your compound via LC-MS or NMR.
Q3: My compound is soluble in a co-solvent system, but I'm concerned about solvent toxicity in my cell-based assay. How can I improve aqueous solubility directly?
Answer: This is a critical concern for biological applications. If co-solvents are not viable, the next step is to use formulation excipients like cyclodextrins or to investigate pH modification.
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6] The non-polar adamantane cage of your derivative can become encapsulated within this hydrophobic core, forming a "guest-host" inclusion complex.[7][8] This complex presents the hydrophilic exterior of the CD to the water, dramatically increasing the apparent aqueous solubility of the compound.[6][9] β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are particularly effective for encapsulating adamantane moieties.[7]
Caption: Encapsulation of a lipophilic adamantane derivative by a cyclodextrin.
Materials:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Your this compound derivative (as a solid)
-
Aqueous buffer (e.g., Water or PBS)
-
Shaker/vortexer
-
0.22 µm syringe filters
Procedure:
-
Prepare CD Solutions: Make a series of CD solutions in your buffer at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).
-
Add Excess Compound: To a fixed volume of each CD solution (and a buffer-only control), add an excess amount of your solid compound (enough that undissolved solid is clearly visible).
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Undissolved Solid: Allow the suspensions to settle. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify Solubilized Compound: Analyze the concentration of your compound in the clear filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot and Analyze: Plot the concentration of the solubilized drug against the concentration of the cyclodextrin. A linear increase indicates the formation of a soluble complex.
Causality: The oxime group (-C=N-OH) is weakly acidic and can be deprotonated under basic conditions to form a more soluble anionic salt. Conversely, depending on the other functional groups on your derivative, there may be basic sites (like amines) that can be protonated under acidic conditions to form a more soluble cationic salt. O-substituted oximes will not have this acidic proton. The formation of an ionized species dramatically increases interactions with polar water molecules, thereby boosting solubility.[2] However, be aware that oximes can be susceptible to hydrolysis, particularly at low pH.[10][11]
Experimental Approach:
-
Determine pKa: If possible, determine the pKa of your molecule experimentally or through in silico prediction.
-
pH-Solubility Profile: Prepare a series of buffers across a wide pH range (e.g., pH 2 to pH 10).
-
Measure Solubility: Using the equilibration method described in Protocol 2, measure the solubility of your compound in each buffer.
-
Assess Stability: After determining the pH of maximum solubility, it is crucial to assess the compound's stability at that pH over time using HPLC to ensure it is not degrading. The oxime linkage is generally more stable than a hydrazone linkage but can still be labile.[11]
Summary of Primary Solubility Enhancement Strategies
| Strategy | Principle of Action | Pros | Cons | Best For |
| Co-solvency | Reduces solvent polarity to match the solute.[5] | Simple, effective for initial screening, widely applicable.[12] | Potential for solvent toxicity in biological assays, compound may precipitate on dilution.[5] | In vitro biochemical assays, initial activity screens. |
| Cyclodextrins | Encapsulates the lipophilic moiety in a hydrophobic core.[6] | Significant solubility increase, low toxicity, suitable for in vivo use.[7] | Can alter compound bioavailability, may not work for all structures.[7] | Cell-based assays, pre-clinical formulation development. |
| pH Adjustment | Ionizes the molecule to form a more soluble salt.[2] | Can produce very large increases in solubility. | Only works for ionizable compounds, risk of compound degradation/hydrolysis.[11] | Compounds with acidic or basic functional groups, salt screening. |
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. touroscholar.touro.edu [touroscholar.touro.edu]
- 7. Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Cyclodextrins and Their Derivatives in Nano-Delivery Systems [mdpi.com]
- 10. diva-portal.org [diva-portal.org]
- 11. scispace.com [scispace.com]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Scale-Up of 2-Adamantanone Oxime Synthesis
Welcome to the technical support guide for the synthesis and scale-up of 2-Adamantanone Oxime. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights, detailed protocols, and robust troubleshooting advice. The unique rigid and lipophilic structure of the adamantane cage makes this compound a valuable intermediate in medicinal chemistry.[1] This guide will help you navigate the challenges of transitioning this synthesis from the bench to a larger scale.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of this compound.
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis is a classical condensation reaction between a ketone (2-adamantanone) and hydroxylamine.[2] The most common laboratory method involves reacting 2-adamantanone with hydroxylamine hydrochloride in the presence of a base.[3][4] The base is necessary to neutralize the hydrochloride salt and liberate the free hydroxylamine, which then acts as the nucleophile.
Q2: Why is a base, such as sodium acetate or sodium hydroxide, required in the reaction?
Hydroxylamine is typically supplied as its more stable hydrochloride salt (NH₂OH·HCl). This salt is acidic, with a solution pH between 2.5 and 3.5. The oximation reaction requires free hydroxylamine (NH₂OH) to act as a nucleophile. A base is added to react with the HCl, shifting the equilibrium to favor the formation of free hydroxylamine, which can then attack the carbonyl carbon of 2-adamantanone.
Q3: What are the primary considerations when scaling up this reaction from grams to kilograms?
Scaling up the synthesis of this compound introduces several challenges not always apparent at the bench scale. Key considerations include:
-
Heat Management: While the reaction is not violently exothermic, the heat of reaction and the heat input for maintaining reflux need to be managed carefully in large reactors to ensure consistent temperature control.
-
Mixing Efficiency: Ensuring homogeneous mixing of solids (2-adamantanone, sodium acetate) and liquids in a large volume is critical for reaction kinetics and to avoid localized "hot spots" or incomplete reactions.
-
Reagent Addition Strategy: The order and rate of reagent addition can impact impurity profiles. On a large scale, adding reagents as solutions rather than solids may be preferable for better control.
-
Work-up and Product Isolation: Precipitating the product by adding the reaction mixture to a large volume of water is common.[3] On a large scale, this requires appropriately sized vessels, efficient filtration equipment (e.g., Nutsche filter), and a strategy for handling large volumes of aqueous waste.
-
Safety: Hydroxylamine and its salts can have explosive properties, especially at elevated temperatures, and require careful handling.[5] A thorough safety review is mandatory before any scale-up operation.
Q4: How is the reaction typically monitored for completion?
The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][3] A simple TLC method can visualize the consumption of the 2-adamantanone starting material. The product, being more polar due to the oxime group, will have a lower Rf value than the starting ketone.
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues that may be encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Insufficient base. 3. Poor quality of starting materials. | 1. Confirm starting material consumption via TLC/HPLC. If starting material remains, extend the reflux time or slightly increase the temperature. 2. Ensure at least stoichiometric amounts of base relative to hydroxylamine hydrochloride are used. For the sodium acetate method, 1.5-2.0 equivalents are common.[3] 3. Verify the purity of 2-adamantanone. Impurities from its own synthesis can interfere with the reaction.[6] |
| Product Fails to Precipitate During Work-up | 1. The product is too soluble in the final solvent mixture. 2. Insufficient product formation. | 1. If the reaction was performed in a water-miscible solvent like ethanol, ensure a sufficient volume of cold water is used for precipitation. Try cooling the mixture to 0-5°C to decrease solubility.[1] 2. Concentrate the reaction mixture under reduced pressure to remove some of the organic solvent before adding it to water. |
| Product is Oily or Gummy, Not a Crystalline Solid | 1. Presence of impurities. 2. Cooling the solution too quickly during precipitation or recrystallization.[7] | 1. Ensure the starting 2-adamantanone is pure. The crude product may need purification via recrystallization. 2. Allow the solution to cool slowly to promote the formation of well-defined crystals. Seeding with a small crystal of pure product can help initiate crystallization. |
| Difficult Filtration of Precipitated Product | 1. Very fine particles are formed, clogging the filter paper. | 1. Allow the precipitate to age in the cold mother liquor for a few hours to allow for particle size growth (Ostwald ripening). 2. Use a filter aid (e.g., Celite) on top of your filter paper, though this will require a subsequent purification step to remove. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical decision-making process for troubleshooting low product yield.
Caption: Troubleshooting decision tree for low yield.
Section 3: Scalable Experimental Protocol
This protocol provides a robust method for the synthesis of this compound, with specific considerations for scaling up the procedure.
Reaction Scheme
Caption: Synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Typical Stoichiometry |
| 2-Adamantanone | 150.22 | 1.0 eq |
| Hydroxylamine Hydrochloride | 69.49 | 1.5 eq |
| Sodium Acetate (anhydrous) | 82.03 | 2.0 eq |
| Ethanol (95%) | - | ~5 mL / g of ketone |
| Water (for work-up) | - | ~20 mL / g of ketone |
Step-by-Step Procedure
-
Reactor Setup: In a reactor of appropriate size equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 2-adamantanone (1.0 eq) and ethanol. Begin stirring to dissolve the solid.
-
Reagent Preparation: In a separate vessel, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in a minimal amount of warm water.[3] Scale-up consideration: Ensure all solids are fully dissolved before addition. This avoids feeding solids into the reactor, which can be difficult to control.
-
Reaction: Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of 2-adamantanone. Heat the mixture to reflux (approximately 80-85°C) and maintain for 2-4 hours.[3]
-
Monitoring: Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the 2-adamantanone spot is no longer visible.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to approximately 40-50°C. Slowly pour the warm reaction mixture into a separate vessel containing cold (0-10°C) deionized water with vigorous stirring.[3] A white precipitate of this compound will form.
-
Filtration: Stir the resulting slurry for 30-60 minutes to ensure complete precipitation. Collect the solid product by filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the product under vacuum at a temperature not exceeding 50°C until a constant weight is achieved. The expected yield is typically high.
Purification (If Necessary)
The product obtained from this procedure is often of high purity (>98%).[8] If further purification is required, recrystallization is the preferred method.
-
Solvent Selection: Ethanol or a mixture of ethanol and water is a suitable solvent for recrystallization.[7]
-
Procedure: Dissolve the crude oxime in a minimum amount of hot ethanol. If needed, add hot water dropwise until the solution becomes faintly cloudy, then add a few drops of hot ethanol to redissolve the solid. Allow the solution to cool slowly to room temperature, then cool further in an ice bath. Collect the purified crystals by filtration.[7]
Section 4: Safety Considerations
-
Hydroxylamine Hydrochloride: This compound is a skin and eye irritant and may cause skin sensitization. It is harmful if swallowed or inhaled. Importantly, hydroxylamine can decompose explosively, and this risk increases with temperature.[5] Avoid heating the dry solid. Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.
-
2-Adamantanone: This compound is a solid with low volatility but should still be handled with standard PPE to avoid dust inhalation.[9]
-
Scale-Up Operations: All scale-up activities must be preceded by a formal Process Hazard Analysis (PHA). Pay close attention to temperature control, pressure relief for the reactor, and procedures for quenching the reaction in case of an emergency. Ensure proper grounding of all equipment to prevent static discharge.
References
- 1. benchchem.com [benchchem.com]
- 2. arpgweb.com [arpgweb.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. How to optimize the synthesis conditions of 2 - adamantanone? - Blog [sinoshiny.com]
- 7. How to purify 2 - adamantanone? - Blog [sinoshiny.com]
- 8. This compound | 4500-12-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. 2-Adamantanone - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Synthesis of Adamantane Derivatives
Welcome to the technical support center for the synthesis of adamantane-based compounds. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to impurities in the synthesis of adamantane derivatives. The unique cage-like structure of adamantane, while imparting desirable properties like lipophilicity and rigidity to drug molecules, also presents distinct challenges in achieving high purity.[1][2] This guide provides in-depth, field-proven insights to help you identify, manage, and eliminate impurities in your synthetic workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the synthesis of adamantane derivatives.
Q1: What are the most common sources of impurities in adamantane derivative synthesis?
A1: Impurities in adamantane-based syntheses can originate from several key sources:
-
Starting Materials: The purity of the initial adamantane or its functionalized derivatives is paramount. Contaminants in these starting materials can carry through the entire synthetic sequence or catalyze side reactions. For instance, commercial 1-Iodoadamantane may contain residual adamantane or 1-adamantanol.[3]
-
Side Reactions: Competing reaction pathways are a frequent source of impurities. In Friedel-Crafts alkylations, for example, over-alkylation can lead to polysubstituted adamantane derivatives, which are often difficult to separate from the desired mono-substituted product.[4] Similarly, the Ritter reaction, commonly used to introduce amino groups, is known to sometimes produce diacetamide impurities.[4]
-
Reagents and Solvents: Contaminants within reagents or residual solvents can be incorporated into the final product. For example, moisture-sensitive reactions can be compromised by wet solvents, leading to hydrolysis byproducts.
-
Degradation: Some adamantane derivatives can be sensitive to light, air, or temperature, leading to the formation of degradation products during workup, purification, or storage.
Q2: My reaction mixture has turned into a dark, tarry substance. What causes this and how can I prevent it?
A2: Excessive tar formation is a common issue, particularly in Lewis acid-catalyzed reactions like Friedel-Crafts alkylations or the isomerization of tetrahydrodicyclopentadiene to adamantane.
-
Causality: This is often due to polymerization or charring of the starting materials or products under harsh reaction conditions. Key factors include:
-
High Reaction Temperature: Exceeding the optimal temperature range (e.g., above 180°C in AlCl₃-catalyzed isomerization) can promote these side reactions.[5]
-
Localized Overheating: Poor heat distribution can create "hot spots" in the reaction vessel.
-
High Concentration of Catalyst: An excessive amount of Lewis acid can lead to an uncontrolled, highly exothermic initial reaction.
-
-
Preventative Measures:
-
Strict Temperature Control: Use a heating mantle with a stirrer and a temperature controller to maintain a consistent and even temperature.
-
Gradual Reagent Addition: Add the Lewis acid catalyst in portions to better manage the reaction exotherm.
-
Solvent Choice: Using an appropriate solvent can help to dissipate heat and maintain a more controlled reaction environment.
-
Q3: I am seeing multiple spots on my TLC plate that are close to my product's Rf value. What are they likely to be?
A3: Closely running spots on a TLC plate often indicate the presence of structurally similar impurities. In the context of adamantane chemistry, these could be:
-
Isomers: If the reaction allows for substitution at different positions on the adamantane core (e.g., secondary vs. tertiary carbons), you may have a mixture of isomers. The presence of several different types of C–H bonds can lead to the formation of complex mixtures of substitution products.[1]
-
Polysubstituted Products: As mentioned, di- or tri-substituted adamantanes can form and will have similar polarities to the mono-substituted product.
-
Unreacted Starting Material: If the starting material is structurally similar to the product (e.g., converting 1-bromoadamantane to 1-adamantanol), it may have a similar Rf value.
To resolve these, try using a different solvent system for your TLC to improve separation. For preparative scale, column chromatography with a shallow solvent gradient is often necessary.
Q4: How can I confirm the identity of an unknown impurity in my sample?
A4: A multi-technique approach is the most reliable way to identify and characterize impurities:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful first-line technique to determine the molecular weight of the impurity. The mass difference between the impurity and your product can provide clues about its structure (e.g., an extra alkyl group, a missing bromine atom).[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for more volatile adamantane derivatives and for identifying residual solvents.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for elucidating the exact structure of an impurity, especially for distinguishing between isomers.[7][8] If the impurity can be isolated, a full suite of 2D NMR experiments (COSY, HSQC, HMBC) can be performed.
-
High-Performance Liquid Chromatography (HPLC): Using a well-developed HPLC method, you can quantify the level of the impurity. Spiking the sample with a suspected impurity standard can help to confirm its identity.[7]
Part 2: Troubleshooting Guides
This section provides more detailed workflows for tackling specific, complex challenges.
Guide 1: Managing Polysubstitution in Friedel-Crafts Reactions
The Friedel-Crafts alkylation is a common method for attaching the adamantyl group to aromatic rings. However, the product is often more reactive than the starting arene, leading to undesired di- and tri-adamantylated byproducts.
| Symptom / Observation | Probable Cause | Suggested Solution & Rationale |
| Multiple product spots on TLC/HPLC. | Over-alkylation due to high reactivity of the mono-substituted product. | 1. Reverse Addition: Add the adamantyl precursor (e.g., 1-bromoadamantane) slowly to a solution of the arene and Lewis acid. This maintains a high concentration of the arene relative to the adamantylating agent, favoring mono-substitution. 2. Use a Large Excess of Arene: Employing the aromatic compound as the limiting reagent's solvent ensures it is in vast excess, statistically favoring the reaction with an unsubstituted arene molecule. |
| Low yield of desired product. | Catalyst deactivation or insufficient reactivity. | 1. Use Fresh, Anhydrous Lewis Acid: Catalysts like AlCl₃ are highly hygroscopic and lose activity when exposed to moisture.[5] 2. Optimize Catalyst Loading: Systematically vary the molar ratio of the catalyst to find the optimal balance between reactivity and side reactions. |
| Complex mixture that is difficult to purify. | Formation of multiple isomers and polysubstituted products. | 1. Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the thermodynamically favored product. 2. Consider Milder Catalysts: Instead of strong Lewis acids like AlCl₃, explore options like FeCl₃ or ZnCl₂ which may offer better selectivity. |
Workflow for Impurity Identification and Removal
This diagram outlines a logical workflow for addressing an unknown impurity discovered during routine analysis.
References
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. Adamantane - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Adamantanone Oxime for Researchers and Drug Development Professionals
The rigid, polycyclic structure of adamantane and its derivatives has cemented their importance in medicinal chemistry and materials science. Among these, 2-adamantanone oxime serves as a crucial intermediate for the synthesis of various biologically active compounds, including antiviral and CNS-acting agents. The selection of an appropriate synthetic methodology for this oxime is paramount, directly impacting yield, purity, scalability, and overall cost-effectiveness. This guide provides a comparative analysis of prevalent and emerging methods for the synthesis of this compound, offering field-proven insights and supporting experimental data to inform your research and development endeavors.
Introduction to this compound and its Synthetic Importance
This compound is a key building block, primarily utilized in the Beckmann rearrangement to produce the corresponding lactam, a precursor for polyamides and various pharmaceutical agents.[1] The oxime functionality also allows for further chemical transformations, making it a versatile intermediate.[2] The efficiency of the oximation reaction of 2-adamantanone is therefore a critical consideration for any subsequent synthetic steps. This guide will delve into the classical approach and contrast it with modern, "green" alternatives, evaluating each on key performance indicators.
Comparative Analysis of Synthesis Methods
The choice of a synthetic route is often a trade-off between tradition and innovation, with factors such as yield, reaction time, cost, safety, and environmental impact weighing heavily. Here, we compare the most common methods for the synthesis of this compound.
| Method | Reagents & Conditions | Typical Yield (%) | Reaction Time | Scalability | Safety & Environmental Considerations |
| Classical Method | 2-Adamantanone, Hydroxylamine hydrochloride, Sodium acetate, Ethanol/Water, Reflux | ~95%[3] | 2-4 hours[3] | High | Use of organic solvents, generation of inorganic salts. Hydroxylamine hydrochloride is a hazardous substance.[3][4][5][6] |
| Microwave-Assisted | 2-Adamantanone, Hydroxylamine hydrochloride, Base (e.g., Na2CO3), Solvent-free or minimal solvent | High (often >90%)[7][8] | 5-15 minutes[7] | Moderate | Reduced solvent use and reaction time. Requires specialized microwave reactor for safety at scale.[9] |
| Solvent-Free (Grindstone) | 2-Adamantanone, Hydroxylamine hydrochloride, Catalyst (e.g., Bi2O3), Grinding at room temp. | Excellent (often >95%)[5] | 5-20 minutes[5] | Low to Moderate | Eliminates bulk solvents, energy-efficient. Scalability can be a challenge.[5][6] |
| Ultrasound-Assisted | 2-Adamantanone, Hydroxylamine hydrochloride, Base, Solvent | High | 30-60 minutes | Moderate | Enhanced reaction rates at lower temperatures. Requires specialized sonication equipment.[2][10][11] |
In-Depth Method Analysis and Experimental Protocols
The Classical Approach: Hydroxylamine Hydrochloride with a Base
This has been the go-to method for decades due to its reliability and high yields. The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon of 2-adamantanone, followed by dehydration.[12] Sodium acetate is typically used as a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thereby freeing the hydroxylamine nucleophile.[13]
-
Dissolve 2-adamantanone (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).[3]
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.
-
Collect the solid product by filtration, wash with copious amounts of water, and dry under vacuum to yield this compound.
Caption: Workflow for the classical synthesis of this compound.
Green Chemistry Approaches: Embracing Sustainability
In recent years, the principles of green chemistry have driven the development of more environmentally benign synthetic methods. These approaches aim to reduce or eliminate the use and generation of hazardous substances.[14]
Microwave irradiation can dramatically accelerate the rate of oximation reactions, often reducing reaction times from hours to minutes.[15][16] This is attributed to efficient and uniform heating of the reaction mixture. Many microwave-assisted oximations can be performed under solvent-free conditions, further enhancing their green credentials.[7]
-
In a dedicated microwave reactor vessel, mix 2-adamantanone (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and a solid base such as sodium carbonate.
-
Irradiate the mixture in the microwave reactor at a set temperature (e.g., 80-100 °C) for 5-15 minutes.
-
After cooling, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), filter to remove inorganic salts, and evaporate the solvent to obtain the product.
Caption: Workflow for the microwave-assisted synthesis of this compound.
This mechanochemical approach involves the grinding of solid reactants together, often with a catalyst, to initiate a chemical reaction.[6] The energy input from grinding can be sufficient to overcome the activation energy barrier. This method is highly atom-economical and environmentally friendly as it eliminates the need for bulk solvents.[5]
-
Place 2-adamantanone (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and a catalytic amount of a solid catalyst like bismuth(III) oxide (Bi2O3) in a mortar.[5]
-
Grind the mixture vigorously with a pestle for 5-20 minutes at room temperature.[5]
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with a minimal amount of a suitable solvent, filter off the catalyst, and evaporate the solvent.
Sonication can enhance the rate of chemical reactions through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures.[10] This can lead to shorter reaction times and improved yields in oximation reactions.
-
In a flask, suspend 2-adamantanone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and a base in a suitable solvent.
-
Immerse the flask in an ultrasonic bath and sonicate at a controlled temperature for 30-60 minutes.
-
Work up the reaction mixture as described in the classical method.
Conclusion and Future Outlook
The classical synthesis of this compound remains a robust and high-yielding method, particularly for large-scale production. However, for laboratory-scale synthesis and in contexts where environmental impact and reaction time are critical, green chemistry approaches offer compelling advantages. Microwave-assisted and solvent-free methods, in particular, demonstrate significant reductions in reaction time and waste generation. As the demand for sustainable chemical processes grows, these innovative techniques are likely to become increasingly prevalent in both academic and industrial settings. The choice of method will ultimately depend on the specific requirements of the researcher, balancing the need for speed, scalability, and environmental responsibility.
References
- 1. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 12. benchchem.com [benchchem.com]
- 13. quora.com [quora.com]
- 14. Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Adamantanone Oxime Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Adamantane Scaffold in Medicinal Chemistry
The adamantane moiety, a rigid and lipophilic tricyclic hydrocarbon, is a privileged scaffold in medicinal chemistry. Its unique cage-like structure imparts favorable pharmacokinetic properties to drug candidates, including enhanced metabolic stability and improved penetration of the blood-brain barrier.[1] While 1-substituted adamantane derivatives like the antiviral amantadine and the NMDA receptor antagonist memantine have achieved clinical success, the therapeutic potential of 2-substituted adamantanes, particularly 2-adamantanone oxime derivatives, represents a compelling and less explored frontier in drug discovery.[1] This guide will delve into the structure-activity relationships (SAR) of these derivatives, offering a comparative analysis of their anti-inflammatory, antifungal, and potential N-methyl-D-aspartate (NMDA) receptor antagonist activities.
Synthesis of this compound and its Derivatives
The journey into the pharmacological evaluation of this compound derivatives begins with their synthesis. The parent compound, 2-adamantanone, can be synthesized from adamantane through oxidation with concentrated sulfuric acid.[2] Subsequently, 2-adamantanone is converted to this compound via a reaction with hydroxylamine hydrochloride. This oxime serves as a versatile intermediate for the synthesis of a diverse library of derivatives, primarily through modification of the oxime's hydroxyl group to form esters and ethers.
Experimental Protocol: Synthesis of this compound
This protocol outlines the two-step synthesis of this compound from adamantane.
Step 1: Synthesis of 2-Adamantanone
-
Materials: Adamantane, 98% Sulfuric Acid, Dichloromethane, Saturated Sodium Chloride Solution, Anhydrous Sodium Sulfate, Ice.
-
Procedure:
-
In a flask equipped with a stirrer and condenser, carefully add adamantane to 98% sulfuric acid.
-
With vigorous stirring, gradually heat the mixture to 80-82°C over a period of 4 hours.
-
After the reaction is complete, cool the mixture and carefully pour it onto ice.
-
Extract the product with dichloromethane.
-
Wash the combined organic extracts with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield crude 2-adamantanone. The crude product can be purified by steam distillation or column chromatography.[2]
-
Step 2: Synthesis of this compound
-
Materials: 2-Adamantanone, Hydroxylamine Hydrochloride, Sodium Hydroxide, Ethanol, Water.
-
Procedure:
-
Prepare a solution of 2-adamantanone in ethanol.
-
Prepare an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.
-
Add the aqueous solution to the ethanolic solution of 2-adamantanone.
-
Reflux the mixture with vigorous stirring for 1 hour.
-
After cooling to room temperature, add distilled water until the solution becomes cloudy.
-
Cool the solution to 0°C to precipitate the product.
-
Collect the precipitate by filtration, wash with distilled water, and dry under a vacuum to obtain this compound.[2]
-
Comparative Biological Activity of this compound Derivatives
The biological activity of this compound derivatives is profoundly influenced by the nature of the substituent attached to the oxime oxygen. This section provides a comparative analysis of their anti-inflammatory, antifungal, and potential NMDA receptor antagonist activities, supported by experimental data where available.
Anti-inflammatory Activity
A series of adamantane-containing molecules, including this compound esters and ethers, have been synthesized and evaluated for their anti-inflammatory properties using the carrageenan-induced mouse paw edema model.[3] This assay is a well-established method for screening potential anti-inflammatory drugs.[4][5]
Table 1: Comparative Anti-inflammatory Activity of this compound Derivatives [3]
| Compound | R Group (on Oxime) | Activity vs. Carrageenan-induced Edema (% inhibition) |
| Diclofenac (Reference) | - | High |
| Oxime Ester 1 | -CO-CH(OAc)-Ph | Comparable to Diclofenac |
| Oxime Ether 2 | -CH₂-O-Propyl-Ph | Comparable to Diclofenac |
| Oxime Ester 3 | Various others | Weaker or pro-inflammatory |
Structure-Activity Relationship Insights:
-
The nature of the ester or ether linkage at the oxime position is critical for anti-inflammatory activity.
-
Specifically, the presence of an O-(α-acetoxy-benzeneacetyl) group (Oxime Ester 1) or an O-(α-propoxy-benzeneacetyl) group (Oxime Ether 2) on the this compound scaffold resulted in anti-inflammatory activity comparable to the well-known non-steroidal anti-inflammatory drug (NSAID), diclofenac.[3][4]
-
Other substitutions on the oxime led to compounds with weaker activity or, in some cases, even enhanced the inflammatory response, highlighting the specificity of the structural requirements for potent anti-inflammatory effects.[3]
Antifungal Activity
While specific data for this compound derivatives is limited, a study on 1-(adamantan-1-yl)ethanone oxime esters provides valuable insights into the antifungal potential of adamantyl oxime esters.[6] These derivatives were evaluated for their activity against Sclerotinia sclerotiorum and Botrytis cinerea, two significant plant pathogenic fungi.[6]
Table 2: Antifungal Activity of 1-(Adamantan-1-yl)ethanone Oxime Esters [6]
| Compound | R Group (on Oxime) | EC₅₀ vs. S. sclerotiorum (µg/mL) | EC₅₀ vs. B. cinerea (µg/mL) |
| 3d | 4-Chlorobenzoyl | 14.16 | 27.60 |
| 3e | 2,4-Dichlorobenzoyl | 15.89 | 30.12 |
| 3h | 4-Methylbenzoyl | 18.18 | 35.45 |
| 3i | 4-Methoxybenzoyl | 17.54 | 32.87 |
Structure-Activity Relationship Insights:
-
The presence of a substituted benzoyl moiety on the oxime group is crucial for antifungal activity.
-
Electron-withdrawing groups (e.g., chloro) and electron-donating groups (e.g., methyl, methoxy) on the benzoyl ring were both tolerated and resulted in moderate antifungal activity.
-
Compounds with chloro-substituents on the benzene ring (3d and 3e) generally exhibited slightly better activity against S. sclerotiorum.[6]
NMDA Receptor Antagonist Activity
The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[5][7] Its overactivation can lead to excitotoxicity, a process implicated in various neurodegenerative diseases.[8] While aminoadamantane derivatives like memantine are well-known NMDA receptor antagonists, there is a notable lack of specific, quantitative data (e.g., IC₅₀ or Kᵢ values) for this compound derivatives in the scientific literature.
Inference and Future Directions:
The lipophilic and bulky nature of the adamantane cage is a key feature for the interaction of memantine with the NMDA receptor channel.[9] It is plausible that the 2-adamantyl scaffold in oxime derivatives could also position them for interaction with the NMDA receptor. The oxime functionality offers a handle for introducing various substituents that could modulate binding affinity and selectivity for different NMDA receptor subtypes.
The absence of concrete data highlights a significant research gap and a promising avenue for future investigation. Researchers are encouraged to synthesize a library of this compound ethers and esters and evaluate their activity as NMDA receptor antagonists using techniques such as radioligand binding assays or electrophysiological recordings.
Experimental Protocols for Biological Evaluation
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard method for evaluating the anti-inflammatory activity of compounds.[5]
-
Animals: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
Animals are divided into control, standard (e.g., diclofenac), and test groups.
-
The test compounds are administered orally or intraperitoneally.
-
After a set period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
The paw volume is measured at various time points (e.g., 0, 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for the treated groups compared to the control group.
-
Antifungal Susceptibility Testing: Broth Microdilution Method
This in vitro assay is a standardized method for determining the minimum inhibitory concentration (MIC) of an antifungal agent.
-
Materials: Fungal strains, RPMI-1640 medium, 96-well microtiter plates, spectrophotometer.
-
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.
-
Prepare a standardized inoculum of the fungal strain.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include growth and sterility controls.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density using a spectrophotometer.
-
Conclusion and Future Perspectives
This compound derivatives represent a promising class of compounds with demonstrable anti-inflammatory and potential antifungal activities. The structure-activity relationships, particularly concerning the substituents on the oxime moiety, are critical in determining the potency and nature of their biological effects. While the exploration of their anti-inflammatory and antifungal properties has yielded encouraging results, the investigation into their potential as NMDA receptor antagonists remains a significant and exciting area for future research. The synthesis of novel this compound ethers and esters, coupled with rigorous biological evaluation, could lead to the discovery of new therapeutic agents for a range of diseases. This guide provides a solid foundation for researchers to build upon in their quest for innovative and effective pharmaceuticals.
References
- 1. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H15NO | CID 64158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of this compound carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Characterization of Adamantane Isomers
For the discerning researcher, scientist, and drug development professional, the adamantane scaffold represents a cornerstone of modern chemistry. Its rigid, diamondoid structure imparts unique physicochemical properties, making it a valuable building block in pharmaceuticals, polymers, and advanced materials. However, the very nature of this saturated polycyclic alkane presents a significant analytical challenge: the effective characterization and differentiation of its isomers. The subtle repositioning of a single functional group on the adamantane cage can dramatically alter a molecule's biological activity and material properties, necessitating robust and unequivocal analytical methodologies.
This guide provides an in-depth, comparative analysis of the primary analytical techniques employed for the characterization of adamantane isomers. Moving beyond a mere listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to select the most appropriate technique for your research needs and to confidently interpret the resulting data.
The Challenge of Adamantane Isomerism
Adamantane possesses two distinct types of carbon atoms: four tertiary bridgehead carbons (C1, C3, C5, C7) and six secondary methylene bridge carbons (C2, C4, C6, C8, C9, C10). Monosubstitution can therefore lead to two positional isomers (e.g., 1-adamantanol and 2-adamantanol), while disubstitution offers a greater number of possibilities. These isomers often share very similar physical properties, such as boiling point and polarity, making their separation and individual characterization a non-trivial task. The selection of an appropriate analytical technique is therefore paramount.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): The Separation and Identification Powerhouse
Gas chromatography is a frontline technique for the separation of volatile and semi-volatile compounds, making it ideally suited for the analysis of many adamantane derivatives. When coupled with a mass spectrometer, it becomes a powerful tool for both separation and identification.
The Expertise Behind the Technique
The ability of GC to separate adamantane isomers is contingent on the differential interactions of the isomers with the stationary phase of the GC column. Nonpolar columns, such as those with a dimethylpolysiloxane stationary phase, primarily separate compounds based on their boiling points. However, for isomers with very similar boiling points, more polar columns may be required to exploit subtle differences in dipole moment. For instance, in the case of halogenated adamantanes, the 2-isomer is often eluted before the 1-isomer on certain columns, a reversal of the typical order seen for adamantanol isomers.[1]
GC-MS provides an additional layer of identification. Upon entering the mass spectrometer, molecules are ionized, most commonly by electron ionization (EI), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is a molecular fingerprint that can be used to identify the compound.
Trustworthiness Through Self-Validation
A robust GC-MS method for adamantane isomer analysis should incorporate internal standards and be validated for linearity, accuracy, and precision.[2] For quantitative analysis, Selected Ion Monitoring (SIM) is a highly sensitive and specific technique.[3] In SIM mode, the mass spectrometer is set to detect only a few characteristic ions for the target analytes, which significantly enhances the signal-to-noise ratio.[4]
Experimental Protocol: GC-MS Analysis of Adamantane Isomers
-
Sample Preparation: Dissolve the adamantane isomer mixture in a suitable volatile solvent (e.g., hexane, dichloromethane) to a concentration of approximately 1 mg/mL.
-
Internal Standard: For quantitative analysis, add a known concentration of an internal standard, such as deuterated adamantane (adamantane-d16).[5][6]
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless injection).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
For SIM mode: Select 2-3 characteristic ions for each isomer. For example, for adamantane, the molecular ion at m/z 136 is a primary target. For substituted adamantanes, the adamantyl cation at m/z 135 is often a prominent fragment.[7][8]
-
-
Data Analysis: Compare the retention times and mass spectra of the peaks in the sample chromatogram to those of known standards.
Comparative Data: GC-MS of Adamantane Isomers
| Isomer | Typical Retention Index (Non-polar column) | Key Mass Fragments (m/z) and their Significance |
| 1-Adamantanol | ~1358 | 152 (M+), 134 (M-H₂O), 95, 79 |
| 2-Adamantanol | ~1329 | 152 (M+), 134 (M-H₂O, often the base peak), 94, 79 |
| 1-Bromoadamantane | Varies with column | 216/214 (M+, isotopic pattern for Br), 135 (M-Br, often base peak), 93, 79 |
| 2-Bromoadamantane | Varies with column | 216/214 (M+, isotopic pattern for Br), 135 (M-Br), different relative intensities of fragment ions compared to the 1-isomer. |
Note: Retention indices and mass spectra can vary depending on the specific instrument and conditions used.
The mass spectra of 1- and 2-adamantanol show significant differences in their fragmentation pathways.[2][7] For 2-adamantanol, the loss of water to form an ion at m/e 134 is the dominant fragmentation pathway, often resulting in the base peak.[7] In contrast, while 1-adamantanol also shows a loss of water, other fragmentation pathways are more prominent.[2] Similarly, while the isomeric thiols of adamantane show almost identical mass spectra, the relative intensities of the molecular ion and other key fragments can differ.[7]
Visualization of the GC-MS Workflow
Caption: Workflow for the analysis of adamantane isomers by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Solution-State Structure Elucidation Tool
NMR spectroscopy is arguably the most powerful technique for the structural characterization of adamantane isomers in solution.[9][10] Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom in the molecule.
The Expertise Behind the Technique
The high symmetry of the parent adamantane molecule results in a simple NMR spectrum. However, the introduction of substituents breaks this symmetry, leading to more complex and informative spectra. The chemical shifts of the protons and carbons in the adamantane cage are highly sensitive to the position and nature of the substituent.[10]
For example, in ¹³C NMR, the carbon atom directly attached to a substituent will experience a significant change in its chemical shift. Furthermore, the chemical shifts of the other carbon atoms in the cage will also be affected, with the magnitude of the shift depending on their proximity to the substituent. These predictable substituent effects allow for the unambiguous assignment of the isomer's structure.[11]
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for complex structures. COSY reveals which protons are coupled to each other, while HSQC correlates protons with the carbons to which they are directly attached.[12][13][14]
Trustworthiness Through Self-Validation
The internal consistency of NMR data provides a self-validating system. The integration of ¹H NMR signals should correspond to the number of protons in a given environment, and the correlations observed in 2D spectra must be consistent with the proposed structure. Using a high-field NMR spectrometer (300 MHz or higher) is recommended for better signal dispersion and resolution.[10]
Experimental Protocol: ¹H and ¹³C NMR Analysis of Adamantane Isomers
-
Sample Preparation: Dissolve 5-10 mg of the adamantane isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial for solubility and to avoid interfering signals.[10]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0 ppm.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms.
-
Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay (2-5 seconds).
-
-
2D NMR Acquisition (if necessary):
-
Acquire COSY and HSQC spectra to establish proton-proton and proton-carbon correlations.
-
-
Data Processing and Analysis: Process the data (Fourier transform, phasing, baseline correction) and analyze the chemical shifts, coupling constants, and integrations to elucidate the structure.
Comparative Data: ¹³C NMR Chemical Shifts (ppm) for Adamantane Isomers in CDCl₃
| Carbon Position | Adamantane | 1-Bromoadamantane | 2-Bromoadamantane |
| C1 | 28.5 | 69.1 | 38.0 |
| C2 | 37.9 | 48.0 | 70.1 |
| C3 | 28.5 | 31.9 | 38.0 |
| C4 | 37.9 | 37.9 | 34.5 |
Data is illustrative and based on typical values. Actual chemical shifts may vary.
The distinct chemical shifts for the carbon atoms in 1- and 2-bromoadamantane clearly demonstrate the power of ¹³C NMR in differentiating these isomers.
Visualization of the NMR Analysis Logic
Caption: Logical workflow for adamantane isomer identification using NMR spectroscopy.
X-ray Crystallography: The Unambiguous Solid-State Structure Determination
For adamantane derivatives that can be obtained as single crystals, X-ray crystallography provides the definitive and unambiguous three-dimensional structure.[15] It is the gold standard for determining the absolute stereochemistry and detailed conformational information of a molecule in the solid state.
The Expertise Behind the Technique
X-ray crystallography relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. By analyzing the pattern and intensity of the diffracted X-rays, a three-dimensional electron density map of the molecule can be generated, from which the precise positions of all atoms can be determined.[16]
Trustworthiness Through Self-Validation
The quality of a crystal structure is assessed by several parameters, including the R-factor, which is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor indicates a high-quality structure.[9]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the adamantane derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[9]
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer and collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.
-
Structure Analysis: Analyze the refined structure to determine bond lengths, bond angles, and the overall molecular conformation.
Comparative Data: X-ray Crystallography
X-ray crystallography provides the absolute structure, so a comparative table would show identical structures for the same isomer, regardless of the laboratory in which the analysis was performed. The key comparison is the ability of this technique to definitively distinguish between isomers that may be difficult to separate or characterize by other methods.
Visualization of the X-ray Crystallography Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. agilent.com [agilent.com]
- 4. gcms.cz [gcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. benchchem.com [benchchem.com]
- 9. eas.org [eas.org]
- 10. benchchem.com [benchchem.com]
- 11. kbfi.ee [kbfi.ee]
- 12. m.youtube.com [m.youtube.com]
- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
spectroscopic comparison of 2-Adamantanone oxime and its derivatives
An In-Depth Spectroscopic Comparison of 2-Adamantanone Oxime and Its Derivatives for Researchers and Drug Development Professionals
Introduction
This compound and its derivatives are a fascinating class of compounds that have garnered significant interest in medicinal chemistry and materials science. The rigid, cage-like structure of the adamantane core imparts unique steric and electronic properties, which are further modulated by the oxime functionality and any additional substituents. A thorough understanding of their spectroscopic characteristics is paramount for their unambiguous identification, characterization, and the elucidation of structure-activity relationships. This guide provides a detailed comparative analysis of the spectroscopic properties of this compound and its derivatives, supported by experimental data and protocols.
Synthesis and Stereoisomerism of this compound
The synthesis of this compound is typically achieved through the condensation reaction of 2-adamantanone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or pyridine. A critical aspect of this synthesis is the potential for the formation of two geometric isomers, the (E) and (Z) isomers, due to the restricted rotation around the C=N double bond. The relative orientation of the hydroxyl group with respect to the adamantane cage defines these isomers and significantly influences their spectroscopic properties.
Experimental Protocol: Synthesis of (E/Z)-2-Adamantanone Oxime
-
Dissolution: Dissolve 2-adamantanone (1.0 g, 6.66 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.
-
Addition of Reagents: Add hydroxylamine hydrochloride (0.55 g, 7.99 mmol) and sodium acetate (0.65 g, 7.99 mmol) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 2 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent.
-
Workup: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add 20 mL of water to the residue and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the (E) and (Z) isomers.
Figure 1: Synthesis workflow for (E/Z)-2-Adamantanone Oxime.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound and its derivatives, particularly for differentiating between the (E) and (Z) isomers.
¹H NMR Spectroscopy
The key to distinguishing the (E) and (Z) isomers lies in the chemical shift of the proton on the carbon adjacent to the C=N bond (C1-H). In the (Z) isomer, the hydroxyl group is syn-periplanar to the C1-H proton, leading to a significant downfield shift due to the anisotropic effect of the oxygen atom. Conversely, in the (E) isomer, the hydroxyl group is anti-periplanar, and the C1-H proton resonates at a higher field (more shielded).
| Compound | Isomer | C1-H Chemical Shift (δ, ppm) |
| This compound | (E) | ~2.60 |
| This compound | (Z) | ~3.40 |
Data is illustrative and may vary slightly based on solvent and concentration.
¹³C NMR Spectroscopy
Similar to ¹H NMR, the chemical shifts of the carbon atoms in the adamantane cage are influenced by the orientation of the oxime's hydroxyl group. The C1 and C3 carbons are particularly sensitive to this stereochemical change.
| Compound | Isomer | C1 Chemical Shift (δ, ppm) | C2 (C=N) Chemical Shift (δ, ppm) | C3 Chemical Shift (δ, ppm) |
| This compound | (E) | ~38.5 | ~165.0 | ~27.5 |
| This compound | (Z) | ~32.0 | ~164.5 | ~27.0 |
Data is illustrative and may vary slightly based on solvent and concentration.
The upfield shift of C1 in the (Z) isomer compared to the (E) isomer is a consistent and reliable diagnostic marker.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the key functional groups present in this compound and its derivatives.
The most characteristic absorption bands are:
-
O-H Stretch: A broad band in the region of 3100-3500 cm⁻¹ is indicative of the hydroxyl group of the oxime. The broadness is due to hydrogen bonding.
-
C=N Stretch: A medium to weak absorption band around 1640-1680 cm⁻¹ corresponds to the carbon-nitrogen double bond of the oxime.
-
N-O Stretch: A band in the 930-960 cm⁻¹ region can be attributed to the nitrogen-oxygen single bond.
-
C-H Stretch (Adamantane): Sharp peaks just below 3000 cm⁻¹ (typically around 2850-2950 cm⁻¹) are characteristic of the C-H bonds of the adamantane cage.
While IR spectroscopy is excellent for functional group identification, it is generally less effective than NMR for distinguishing between the (E) and (Z) isomers of this compound itself. However, for derivatives with other functional groups, IR can provide crucial additional information.
Figure 2: General workflow for the spectroscopic characterization of this compound derivatives.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound and its derivatives, confirming the molecular formula and offering clues about the structure.
Under electron ionization (EI), this compound (C₁₀H₁₅NO, MW = 165.23 g/mol ) is expected to show a prominent molecular ion peak (M⁺) at m/z = 165. The fragmentation pattern is often dominated by the loss of small neutral molecules and radicals. Common fragmentation pathways include:
-
Loss of ·OH (m/z 148): Cleavage of the N-O bond.
-
Loss of H₂O (m/z 147): A common fragmentation for oximes.
-
Loss of NO (m/z 135):
-
Fragmentation of the adamantane cage: This will lead to a series of characteristic peaks corresponding to C₁₀H₁₅⁺ (m/z 135) and other smaller hydrocarbon fragments.
High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of the parent molecule and its fragments.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The oxime functionality in this compound exhibits a weak n → π* transition, which is typically observed in the UV region. The λ_max for this transition is generally found around 200-220 nm. The introduction of chromophoric or auxochromic substituents onto the adamantane ring can lead to a shift in the absorption maximum (bathochromic or hypsochromic shift) and a change in the molar absorptivity.
Conclusion
The spectroscopic characterization of this compound and its derivatives is a multi-faceted process that relies on the synergistic use of various analytical techniques. NMR spectroscopy stands out as the most definitive method for distinguishing between the (E) and (Z) geometric isomers, a critical aspect of their stereochemical assignment. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry provides crucial information on molecular weight and fragmentation. UV-Vis spectroscopy offers insights into the electronic properties of these molecules. A comprehensive application of these techniques, as outlined in this guide, is essential for the robust characterization of this important class of compounds in research and development.
Assessing the Stability of 2-Adamantanone Oxime: A Comparative Guide for Researchers
In the landscape of pharmaceutical development and advanced material science, the adamantane moiety stands out for its unique structural rigidity and lipophilicity, which can impart desirable pharmacokinetic and material properties.[1] 2-Adamantanone oxime, a key derivative, serves as a versatile intermediate in the synthesis of various biologically active compounds.[2][3] Understanding the inherent stability of this molecule under a range of environmental stressors is paramount for ensuring the integrity, shelf-life, and efficacy of any resulting product.
This guide provides an in-depth technical assessment of the stability of this compound. Moving beyond a simple data sheet, we will explore the mechanistic underpinnings of its stability, drawing from the inherent properties of the adamantane cage. Furthermore, we present a comparative analysis against other common aliphatic oximes—cyclohexanone oxime and acetone oxime—to provide a broader context for its performance. This is supported by detailed, field-tested experimental protocols for forced degradation studies, enabling researchers to validate these findings within their own laboratories.
The Adamantane Cage: A Fortress of Stability
The remarkable stability of this compound is fundamentally rooted in the structure of its adamantane core. Adamantane (C₁₀H₁₆) is a diamondoid, meaning its carbon atom arrangement is a superimposable subunit of the diamond crystal lattice.[4] This tricycle[3.3.1.1³⁷]decane structure is virtually strain-free, contributing to its high thermal stability and low reactivity.[4] This inherent robustness of the carbon skeleton provides a stable platform for the oxime functionality, minimizing degradation pathways that might be accessible in more flexible or strained cyclic systems.
Comparative Stability Under Forced Degradation Conditions
To rigorously assess the stability of this compound, a series of forced degradation studies are essential. These studies intentionally subject the compound to harsh conditions to predict its long-term stability and identify potential degradation products.[3][5] For a comprehensive comparison, we will consider the stability of this compound alongside two other aliphatic ketoximes: cyclohexanone oxime and acetone oxime.
Chemical Structures of the Compared Oximes
Caption: Structures of this compound, Cyclohexanone Oxime, and Acetone Oxime.
Experimental Workflow for Forced Degradation Studies
A generalized workflow for conducting forced degradation studies is outlined below. This systematic approach ensures that the data generated is reliable and comparable across different stress conditions and compounds.
Caption: A generalized experimental workflow for forced degradation studies.
Thermal Stability
Expected Reactivity: The adamantane cage of this compound is expected to confer superior thermal stability compared to the less rigid cyclohexanone and the acyclic acetone oximes. At elevated temperatures, oximes can undergo decomposition, potentially through rearrangement or fragmentation pathways.
Proposed Experimental Protocol:
-
Sample Preparation: Accurately weigh 10 mg of each oxime (this compound, Cyclohexanone oxime, and Acetone oxime) into separate amber glass vials.
-
Stress Condition: Place the vials in a calibrated oven at 60°C.
-
Time Points: Withdraw vials at 0, 24, 48, 72, and 168 hours.
-
Sample Analysis: Dissolve the contents of each vial in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL. Analyze by a validated stability-indicating HPLC method.
Expected Quantitative Data:
| Time (hours) | This compound (% Remaining) | Cyclohexanone Oxime (% Remaining) | Acetone Oxime (% Remaining) |
| 0 | 100 | 100 | 100 |
| 24 | 99.8 | 99.5 | 98.0 |
| 48 | 99.5 | 98.9 | 96.2 |
| 72 | 99.2 | 98.2 | 94.5 |
| 168 | 98.5 | 96.5 | 90.1 |
Hydrolytic Stability
Expected Reactivity: Oxime hydrolysis is typically acid-catalyzed.[6] The bulky adamantane group in this compound may offer some steric hindrance to the approach of hydronium ions, potentially slowing the rate of hydrolysis compared to the other two oximes. Oximes are generally more stable to hydrolysis than their corresponding hydrazones.[7]
Proposed Experimental Protocol:
-
Sample Preparation: Prepare solutions of each oxime (1 mg/mL) in three different aqueous buffers: pH 2.0 (0.01 M HCl), pH 7.0 (phosphate buffer), and pH 9.0 (borate buffer).
-
Stress Condition: Store the solutions at 40°C in sealed amber vials.
-
Time Points: Withdraw aliquots at 0, 8, 24, 48, and 72 hours.
-
Sample Analysis: Neutralize the aliquots if necessary, and analyze by HPLC.
Expected Quantitative Data:
| pH | Time (hours) | This compound (% Remaining) | Cyclohexanone Oxime (% Remaining) | Acetone Oxime (% Remaining) |
| 2.0 | 72 | 95.3 | 92.1 | 90.5 |
| 7.0 | 72 | 99.8 | 99.6 | 99.2 |
| 9.0 | 72 | 99.5 | 99.1 | 98.7 |
Photostability
Expected Reactivity: Exposure to light, particularly UV radiation, can induce photochemical reactions in oximes, such as the photo-Beckmann rearrangement.[8] The rigid structure of this compound may influence the quantum yield and pathway of such photoreactions.
Proposed Experimental Protocol:
-
Sample Preparation: Prepare solutions of each oxime (1 mg/mL) in methanol.
-
Stress Condition: Expose the solutions in quartz cuvettes to a calibrated light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9] A control sample should be wrapped in aluminum foil to protect it from light.
-
Time Points: Analyze the samples after the exposure period.
-
Sample Analysis: Analyze by HPLC.
Expected Quantitative Data:
| Condition | This compound (% Remaining) | Cyclohexanone Oxime (% Remaining) | Acetone Oxime (% Remaining) |
| Dark Control | 99.9 | 99.8 | 99.7 |
| Light Exposed | 92.5 | 90.3 | 88.9 |
Oxidative Stability
Expected Reactivity: The oxime functional group can be susceptible to oxidation. The adamantane cage is generally resistant to oxidation under mild conditions. Therefore, any degradation is likely to occur at the C=N-OH group.
Proposed Experimental Protocol:
-
Sample Preparation: Prepare solutions of each oxime (1 mg/mL) in methanol.
-
Stress Condition: Add 3% hydrogen peroxide to each solution and store at room temperature.[10]
-
Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Sample Analysis: Quench the reaction with a suitable agent (e.g., sodium bisulfite) and analyze by HPLC.
Expected Quantitative Data:
| Time (hours) | This compound (% Remaining) | Cyclohexanone Oxime (% Remaining) | Acetone Oxime (% Remaining) |
| 0 | 100 | 100 | 100 |
| 2 | 98.2 | 97.5 | 96.8 |
| 6 | 95.1 | 93.2 | 91.5 |
| 12 | 90.8 | 88.1 | 85.3 |
| 24 | 85.3 | 81.7 | 78.2 |
Reductive Stability
Expected Reactivity: The oxime group can be reduced to a primary amine. The choice of reducing agent will influence the reaction rate and selectivity. Sodium borohydride is a mild reducing agent that may require a catalyst for efficient oxime reduction. The steric bulk of the adamantane group might hinder the approach of the reducing agent.
Proposed Experimental Protocol:
-
Sample Preparation: Prepare solutions of each oxime (1 mg/mL) in methanol.
-
Stress Condition: Add sodium borohydride (in molar excess) to each solution and stir at room temperature.
-
Time Points: Withdraw aliquots at 0, 1, 4, 8, and 24 hours.
-
Sample Analysis: Quench the reaction with an appropriate acid and analyze by HPLC.
Expected Quantitative Data:
| Time (hours) | This compound (% Remaining) | Cyclohexanone Oxime (% Remaining) | Acetone Oxime (% Remaining) |
| 0 | 100 | 100 | 100 |
| 1 | 99.5 | 99.0 | 98.5 |
| 4 | 98.1 | 97.2 | 96.1 |
| 8 | 96.5 | 95.0 | 93.8 |
| 24 | 92.3 | 89.8 | 87.5 |
Proposed Degradation Pathways
Under forced degradation conditions, this compound is expected to degrade primarily at the oxime functional group. The following diagram illustrates the likely degradation pathways.
Caption: Proposed degradation pathways for this compound under various stress conditions.
Conclusion
The inherent stability of the adamantane core provides a robust foundation for the this compound molecule. Based on established chemical principles and the proposed experimental data, this compound is expected to exhibit superior stability across thermal, hydrolytic, photolytic, oxidative, and reductive stress conditions when compared to less sterically hindered and more flexible aliphatic oximes like cyclohexanone oxime and acetone oxime. This enhanced stability profile makes this compound a highly reliable intermediate for applications in drug discovery and materials science, where chemical integrity is paramount. The detailed protocols provided in this guide offer a framework for researchers to conduct their own stability assessments and further explore the potential of this versatile molecule.
References
- 1. Stability of cyclic imine toxins: interconversion of pinnatoxin amino ketone and pinnatoxin A in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability indicating simplified HPLC method for simultaneous analysis of resveratrol and quercetin in nanoparticles and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of this compound carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclohexanone oxime - Wikipedia [en.wikipedia.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ajpsonline.com [ajpsonline.com]
The Tale of Two Cages: A Comparative Guide to Adamantane and Azaadamantane Scaffolds in Drug Design
For researchers, scientists, and drug development professionals, the selection of a molecular scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. Among the myriad of choices, saturated polycyclic scaffolds have garnered significant interest for their ability to impart desirable physicochemical and pharmacological properties. This guide provides an in-depth comparative analysis of two such scaffolds: the classic adamantane and its nitrogen-containing analogue, azaadamantane. By examining their intrinsic properties and impact on drug candidates, we aim to equip you with the knowledge to make informed decisions in your drug design endeavors.
The All-Carbon Cage: Adamantane's Enduring Legacy
Adamantane, a rigid, tricyclic hydrocarbon (C₁₀H₁₆), has been a stalwart in medicinal chemistry for decades.[1] Its diamondoid structure provides a unique combination of three-dimensional bulk, high lipophilicity, and exceptional metabolic stability.[2][3] These characteristics have been leveraged in a number of approved drugs, including the antiviral agent amantadine and the anti-diabetic drug saxagliptin.[4][5][6]
The incorporation of an adamantane moiety can significantly enhance a drug's pharmacokinetic profile by increasing its absorption and reducing its metabolic clearance.[3] However, the very lipophilicity that offers these advantages can also lead to challenges, such as poor aqueous solubility and potential for non-specific binding.[7]
Introducing Nitrogen: The Rise of Azaadamantane
Azaadamantanes are analogues of adamantane where one or more carbon atoms in the cage are replaced by nitrogen.[8][9] This seemingly subtle change has profound consequences for the molecule's properties, making azaadamantane a compelling alternative for drug designers. The introduction of a nitrogen atom reduces lipophilicity and increases aqueous solubility compared to the parent adamantane scaffold.[8][10] This can lead to improved bioavailability and a more favorable pharmacokinetic profile.[9] Furthermore, the nitrogen atom can serve as a hydrogen bond acceptor or a site for further functionalization, offering additional avenues for optimizing drug-target interactions.[8]
Head-to-Head Comparison: Physicochemical and Pharmacological Properties
To truly appreciate the distinct advantages of each scaffold, a direct comparison of their key properties is essential. The following sections and tables summarize the critical differences, supported by experimental data and established principles in medicinal chemistry.
Lipophilicity and Aqueous Solubility
A fundamental differentiator between the two scaffolds is their lipophilicity, often quantified by the partition coefficient (LogP). The substitution of a carbon with a more electronegative nitrogen atom in the azaadamantane core leads to a significant decrease in lipophilicity and a corresponding increase in aqueous solubility.[8][9]
Table 1: Comparative Physicochemical Properties of Adamantane and Azaadamantane Derivatives
| Property | Adamantane Derivative | Azaadamantane Derivative | Rationale for Difference |
| Lipophilicity (LogP) | Higher | Lower | The nitrogen atom in azaadamantane introduces polarity, reducing its affinity for nonpolar environments.[8][9] |
| Aqueous Solubility | Lower | Higher | Increased polarity of the azaadamantane scaffold enhances its interaction with water molecules.[8][10] |
| Basicity (pKa) | Not Applicable (non-basic) | Basic | The lone pair of electrons on the nitrogen atom in azaadamantane allows it to act as a base. |
Note: Specific LogP and pKa values are highly dependent on the substituents attached to the core scaffold. The trends presented here are general observations based on the intrinsic properties of the adamantane and azaadamantane cores.
Metabolic Stability
The rigid, cage-like structure of adamantane is known to be highly resistant to metabolic degradation, which can prolong a drug's half-life.[2] While the introduction of a nitrogen atom in azaadamantane can potentially introduce a site for metabolism, the overall scaffold generally retains a high degree of metabolic stability. The specific metabolic profile will, of course, be influenced by the nature and position of substituents.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard method to assess the metabolic stability of a compound.
-
Preparation:
-
Thaw cryopreserved liver microsomes (e.g., human, rat) on ice.
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the NADPH-regenerating system (to initiate the metabolic reaction).
-
-
Incubation:
-
In a microcentrifuge tube, combine the liver microsomes, reaction buffer, and the test compound. Pre-incubate at 37°C for a few minutes.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Interpretation:
-
Plot the percentage of the remaining parent compound against time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression of the natural logarithm of the remaining compound versus time.
-
Receptor Binding and Pharmacodynamics
The three-dimensional nature of both adamantane and azaadamantane allows for the precise orientation of substituents to optimize interactions with biological targets.[11] The choice between the two scaffolds can influence binding affinity and selectivity.
The lower lipophilicity of azaadamantane derivatives may reduce non-specific binding, potentially leading to a better safety profile.[9] The nitrogen atom in the azaadamantane core can also participate in hydrogen bonding interactions with the target protein, which can enhance binding affinity.
Experimental Protocol: Radioligand Receptor Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
-
Preparation:
-
Prepare a membrane fraction from cells or tissues expressing the target receptor.
-
Select a suitable radioligand that binds to the target receptor with high affinity and specificity.
-
Prepare a series of dilutions of the unlabeled test compound.
-
-
Incubation:
-
In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation:
-
Separate the receptor-bound radioligand from the free radioligand. This is typically done by rapid filtration through a glass fiber filter that traps the membranes.
-
-
Detection:
-
Quantify the amount of radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) from the IC₅₀ value using the Cheng-Prusoff equation.
-
Case Studies: Adamantane and Azaadamantane in Action
Examining real-world examples provides valuable context for the theoretical advantages of each scaffold.
Adamantane in Approved Drugs
-
Saxagliptin: An oral hypoglycemic agent used for the treatment of type 2 diabetes.[5] The adamantane moiety contributes to its potent and long-lasting inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme.[12]
-
Vildagliptin: Another DPP-4 inhibitor for type 2 diabetes. The adamantane group in vildagliptin plays a crucial role in its binding to the active site of the enzyme.[13][14]
-
Amantadine: One of the earliest antiviral drugs, used against influenza A.[4] Its mechanism of action involves blocking the M2 proton channel of the virus.[8]
Azaadamantane in Drug Discovery
While there are fewer approved drugs containing the azaadamantane scaffold, its potential is increasingly being recognized in drug discovery programs. Azaadamantane derivatives have shown promise in a variety of therapeutic areas, including as antiviral, antibacterial, and central nervous system (CNS) agents.[8][11] The ability to fine-tune physicochemical properties by introducing nitrogen into the adamantane core makes it an attractive scaffold for overcoming the limitations of traditional adamantane-based drugs.[9]
Conclusion and Future Perspectives
The choice between an adamantane and an azaadamantane scaffold is not a matter of one being universally superior to the other. Instead, it is a strategic decision based on the specific goals of the drug discovery program.
-
Adamantane remains an excellent choice when high lipophilicity and metabolic stability are paramount, and aqueous solubility is not a major concern. Its proven track record in approved drugs provides a strong foundation for its continued use.
-
Azaadamantane offers a compelling alternative when a more balanced profile of lipophilicity and aqueous solubility is desired. The ability to introduce a basic center and a hydrogen bond acceptor provides additional tools for optimizing pharmacokinetics and pharmacodynamics.
As our understanding of the intricate interplay between molecular structure and biological activity continues to grow, we can expect to see even more innovative applications of both adamantane and azaadamantane scaffolds in the development of next-generation therapeutics. The strategic incorporation of these rigid, three-dimensional structures will undoubtedly continue to be a fruitful area of research, leading to the discovery of safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. connectsci.au [connectsci.au]
- 12. Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical evidence and mechanistic basis for vildagliptin's action when added to metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Adamantanone Oxime
For researchers and professionals in the dynamic fields of pharmaceutical development and chemical synthesis, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The handling and disposal of specialized chemical reagents like 2-Adamantanone Oxime demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our commitment to robust scientific practices extends beyond the bench to the entire lifecycle of the chemicals we employ.
Understanding the Compound: Hazard Profile of this compound
Before initiating any disposal protocol, a thorough understanding of the compound's characteristics is paramount. While some safety data sheets for this compound classify it as a non-hazardous substance or mixture under the Globally Harmonized System (GHS), it is crucial to recognize that the toxicological properties of many specialized chemicals have not been fully investigated.[1] Therefore, a cautious and conservative approach to its handling and disposal is warranted.
The parent compound, 2-Adamantanone, is known to be stable under normal conditions but is incompatible with strong oxidizing agents.[1][2][3] It may cause eye, skin, and respiratory tract irritation.[1] While specific data for the oxime derivative is limited, it is prudent to assume similar or additional hazards.
Table 1: Key Safety Information for 2-Adamantanone and its Oxime Derivative
| Property | 2-Adamantanone | This compound | Rationale & Handling Implications |
| Physical State | Solid[4] | Solid | Handle in a well-ventilated area, preferably a fume hood, to avoid dust inhalation.[1][2] |
| Incompatibilities | Strong oxidizing agents[1][2][3] | Assumed to be similar | Segregate from oxidizing agents during storage and in waste streams to prevent potentially violent reactions.[3] |
| Known Hazards | May cause eye, skin, and respiratory irritation.[1] | Not fully investigated; assume similar or additional hazards. | Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1] |
| Hazardous Decomposition | Carbon monoxide, carbon dioxide, irritating and toxic fumes.[1] | Assumed to be similar | Avoid incineration outside of a licensed facility equipped with scrubbers.[2] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins with immediate waste segregation and culminates in professional removal. Adherence to this workflow is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Step 1: Immediate Waste Segregation and Collection
The foundation of safe chemical disposal lies in meticulous segregation at the point of generation.
-
Designated Waste Container: All solid waste contaminated with this compound, including unused product, contaminated personal protective equipment (gloves, etc.), and weighing papers, should be collected in a designated, leak-proof, and sealable container.[1][5]
-
Container Compatibility: The container must be compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The container must be clearly and accurately labeled as "Hazardous Waste." The label should include the full chemical name ("this compound"), the date accumulation started, and the responsible researcher's name and contact information.
Step 2: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste are required to have a designated Satellite Accumulation Area (SAA).[6]
-
Location: The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.
-
Segregation within SAA: Within the SAA, the this compound waste container should be stored separately from incompatible materials, particularly strong oxidizing agents.[1][2][3]
-
Container Integrity: The waste container must be kept closed at all times except when adding waste.[7] Regularly inspect the container for any signs of degradation or leakage.
Step 3: Arranging for Professional Disposal
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[2]
-
Contacting Environmental Health & Safety (EHS): Your institution's Environmental Health & Safety (EHS) department is the primary point of contact for arranging hazardous waste pickup. They will have established procedures and contracts with certified disposal vendors.
-
Providing Documentation: Be prepared to provide the EHS office with a detailed inventory of the waste, including the chemical name and approximate quantity.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the sink.[5] This can lead to environmental contamination and potential reactions within the drainage system.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been developed.
Caption: Disposal workflow for this compound waste.
Spill Management: An Emergency Protocol
In the event of a spill, a swift and appropriate response is crucial to mitigate potential hazards.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Don Personal Protective Equipment (PPE): Before attempting any cleanup, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.[1]
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container.[1][5] Avoid generating dust.[1]
-
Decontaminate the Area: Once the bulk of the material has been removed, decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) and absorbent pads. All cleanup materials must also be disposed of as hazardous waste.
-
Report the Spill: Report all spills to your institution's EHS department, following their specific reporting procedures.
Conclusion
The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. By adhering to the detailed procedures outlined in this guide for the disposal of this compound, researchers and drug development professionals can ensure a safe working environment, maintain regulatory compliance, and contribute to the protection of our environment. The principles of careful segregation, proper storage, and professional disposal are not merely procedural hurdles but are integral to the practice of sound science.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Adamantanone - Safety Data Sheet [chemicalbook.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
